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  • Product: 1,2-Dibutoxy-4,5-dinitrobenzene
  • CAS: 20367-37-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 1,2-Dibutoxy-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical properties of 1,2-Dibutoxy-4,5-dinitrobenzene. Given the limited direct experimental data for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of 1,2-Dibutoxy-4,5-dinitrobenzene. Given the limited direct experimental data for this specific compound, this document leverages data from its close structural analog, 1,2-dimethoxy-4,5-dinitrobenzene, to provide a robust and scientifically grounded resource. The principles of chemical reactivity and structure-property relationships allow for informed extrapolation, which will be clearly indicated throughout this guide.

Introduction

1,2-Dibutoxy-4,5-dinitrobenzene is a nitroaromatic compound with potential applications in organic synthesis and as an intermediate in the development of novel therapeutics. The presence of two nitro groups on the benzene ring significantly influences its chemical reactivity, making it a versatile building block. The dibutoxy groups, in turn, modulate its physical properties, such as solubility and crystallinity. Dinitrobenzene derivatives are known to be valuable in medicinal chemistry, with some exhibiting activities as antitubercular agents and finding use in the synthesis of various pharmaceuticals.[1][2][3][4] This guide will delve into the key chemical and physical characteristics of this compound, offering insights into its synthesis, reactivity, and safe handling.

Molecular Structure and Identifiers

The foundational structure of 1,2-Dibutoxy-4,5-dinitrobenzene consists of a benzene ring substituted with two adjacent butoxy groups and two adjacent nitro groups.

IdentifierValue
IUPAC Name 1,2-Dibutoxy-4,5-dinitrobenzene
Molecular Formula C₁₄H₂₀N₂O₆
Molecular Weight 312.32 g/mol
Canonical SMILES CCCCOCC1=C(C=C(C(=C1)[O-])[O-])OCCCC
InChI Key (Not available)
CAS Number (Not available)

Physicochemical Properties

PropertyEstimated Value/InformationBasis of Estimation
Appearance Pale yellow to yellow crystalline solid.Based on the appearance of 1,2-dimethoxy-4,5-dinitrobenzene.[7]
Melting Point Lower than 1,2-dimethoxy-4,5-dinitrobenzene (133-135 °C). The longer butyl chains will likely disrupt crystal packing.Structure-property relationship.
Boiling Point Significantly higher than 1,2-dimethoxy-4,5-dinitrobenzene due to increased molecular weight and van der Waals forces.Structure-property relationship.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. The butoxy groups will increase lipophilicity compared to the methoxy analog.General solubility of similar organic compounds.
Thermal Stability Dinitroaromatic compounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures.[8]General knowledge of nitroaromatic compounds.

Synthesis and Purification

A plausible and efficient method for the synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene is the Williamson ether synthesis, starting from the readily available precursor, 1,2-dihydroxy-4,5-dinitrobenzene.

Proposed Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products 1,2-Dihydroxy-4,5-dinitrobenzene 1,2-Dihydroxy-4,5-dinitrobenzene Reaction_Vessel Williamson Ether Synthesis (e.g., in Acetone, Reflux) 1,2-Dihydroxy-4,5-dinitrobenzene->Reaction_Vessel 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction_Vessel Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Vessel 1,2-Dibutoxy-4,5-dinitrobenzene 1,2-Dibutoxy-4,5-dinitrobenzene Reaction_Vessel->1,2-Dibutoxy-4,5-dinitrobenzene Salt_Byproduct KBr Reaction_Vessel->Salt_Byproduct

Caption: Proposed Williamson ether synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene.

Detailed Experimental Protocol

Materials:

  • 1,2-Dihydroxy-4,5-dinitrobenzene

  • 1-Bromobutane (or 1-iodobutane for higher reactivity)

  • Anhydrous potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetone or dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 1,2-dihydroxy-4,5-dinitrobenzene (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.5 eq).

  • Stir the mixture vigorously at room temperature for 15 minutes.

  • Add 1-bromobutane (2.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Filter the solid precipitate (inorganic salts) and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Chemical Reactivity

The reactivity of 1,2-Dibutoxy-4,5-dinitrobenzene is primarily dictated by the electron-withdrawing nature of the two nitro groups, which activates the benzene ring towards certain reactions.

Reduction of Nitro Groups

The nitro groups can be readily reduced to amino groups using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), tin(II) chloride, or sodium dithionite. This transformation yields 1,2-dibutoxy-4,5-diaminobenzene, a valuable precursor for the synthesis of heterocyclic compounds like benzimidazoles and quinoxalines.

Reduction_Reaction Start 1,2-Dibutoxy-4,5-dinitrobenzene Process Reduction (e.g., H2/Pd-C) Start->Process End 1,2-Dibutoxy-4,5-diaminobenzene Process->End

Caption: Reduction of the nitro groups of 1,2-Dibutoxy-4,5-dinitrobenzene.

Nucleophilic Aromatic Substitution (SNAr)

While the alkoxy groups are generally poor leaving groups, the strong activation by the two nitro groups can facilitate nucleophilic aromatic substitution (SNAr) reactions under specific conditions with potent nucleophiles. However, substitution of the nitro groups is more likely if a suitable leaving group is present at another position on the ring.

Spectroscopic Analysis

The following are predicted spectroscopic data for 1,2-Dibutoxy-4,5-dinitrobenzene based on the analysis of its structural analog, 1,2-dimethoxy-4,5-dinitrobenzene, and general principles of spectroscopy.[5][9][10]

¹H NMR Spectroscopy
ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic-H~7.5 - 8.0s2H
-O-CH₂-~4.0 - 4.2t4H
-CH₂-~1.7 - 1.9m4H
-CH₂-~1.4 - 1.6m4H
-CH₃~0.9 - 1.0t6H

Note: The exact chemical shifts will be dependent on the solvent used.

¹³C NMR Spectroscopy
CarbonChemical Shift (δ, ppm) (Predicted)
Aromatic C-O~150 - 155
Aromatic C-NO₂~140 - 145
Aromatic C-H~110 - 115
-O-CH₂-~70 - 75
-CH₂-~30 - 35
-CH₂-~18 - 22
-CH₃~13 - 15
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹) (Predicted)
Aromatic C-H stretch~3100 - 3000
Aliphatic C-H stretch~2960 - 2850
Asymmetric NO₂ stretch~1550 - 1520
Symmetric NO₂ stretch~1350 - 1320
Aromatic C=C stretch~1600 and ~1475
C-O-C stretch~1250 - 1000
Mass Spectrometry (MS)
  • Molecular Ion (M⁺): m/z = 312.1372 (calculated for C₁₄H₂₀N₂O₆)

  • Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of butoxy groups, nitro groups, and cleavage of the butyl chains.

Safety and Handling

The safety and handling precautions for 1,2-Dibutoxy-4,5-dinitrobenzene should be based on those for similar dinitroaromatic compounds.

  • Hazard Statements: Harmful if swallowed. May cause skin and eye irritation. Dinitroaromatic compounds are often classified as toxic and may have long-term health effects.[10]

  • Precautionary Statements:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

    • Handle in a well-ventilated area or in a fume hood.

    • Avoid breathing dust, fumes, or vapors.

    • Avoid contact with skin and eyes.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Potential Applications in Drug Development

Dinitrobenzene derivatives are important intermediates in the synthesis of various pharmaceuticals.[1][4] The ability to reduce the nitro groups to amines allows for the construction of more complex molecules with potential biological activity. The dibutoxy groups can enhance the lipophilicity of the molecule, which can be advantageous for drug delivery and cell permeability. Potential areas of application include the development of:

  • Antitubercular agents: Some dinitrobenzoylhydrazone derivatives have shown promising activity against Mycobacterium tuberculosis.[2]

  • Enzyme inhibitors: The core scaffold can be modified to target specific enzymes involved in disease pathways.

  • Building blocks for heterocyclic synthesis: The corresponding diamine is a key precursor for a wide range of heterocyclic compounds with diverse pharmacological properties.

Conclusion

1,2-Dibutoxy-4,5-dinitrobenzene is a nitroaromatic compound with significant potential as a synthetic intermediate. While direct experimental data is scarce, a comprehensive understanding of its chemical properties can be achieved through a comparative analysis with its dimethoxy analog. This guide provides a foundational understanding of its synthesis, reactivity, and spectroscopic characteristics, offering valuable insights for researchers in organic synthesis and drug discovery. Further experimental validation of the properties outlined herein is encouraged to fully elucidate the potential of this versatile molecule.

References

  • PrepChem. Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene. (n.d.). Retrieved from [Link]

  • PubChem. 1,2-Dimethoxy-4,5-dinitrobenzene. (n.d.). Retrieved from [Link]

  • Cheméo. Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7). (n.d.). Retrieved from [Link]

  • NIST. 1,2-Dimethoxy-4,5-dinitrobenzene. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Plater, M. J., & Harrison, W. T. (2018). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of the Serbian Chemical Society, 83(10), 1143-1153. Retrieved from [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023, November 27). Retrieved from [Link]

  • YouTube. Synthesis of 1,2-dinitrobenzene. (2021, April 20). Retrieved from [Link]

  • Eurisotop. NMR Solvent data chart. (n.d.). Retrieved from [Link]

  • PubChemLite. 1,2-dimethoxy-4,5-dinitrobenzene (C8H8N2O6). (n.d.). Retrieved from [Link]

  • Apiary. The Global M-Dinitrobenzene (CAS 99-65-0) Market Scope and its Rapid Growth in 8.8% CAGR forecasted from 2025 - 2032. (n.d.). Retrieved from [Link]

  • SCU-ICAE. 1,2-Dimethoxy-4,5-dinitrobenzene. (n.d.). Retrieved from [Link]

  • MDPI. Nontargeted Metabolomics by High-Resolution Mass Spectrometry to Study the In Vitro Metabolism of a Dual Inverse Agonist of Estrogen-Related Receptors β and γ, DN203368. (2021, May 31). Retrieved from [Link]

  • NIST. 1,2-Diethoxybenzene. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Taylor & Francis. Dinitrobenzene – Knowledge and References. (n.d.). Retrieved from [Link]

  • PubMed. 3,5-dinitrobenzoylhydrazone derivatives as a scaffold for antituberculosis drug development. (2022, February 15). Retrieved from [Link]

  • Metoree. 13 Dinitrobenzene Manufacturers in 2025. (n.d.). Retrieved from [Link]

  • Scribd. Synthesis of m-Dinitrobenzene from Nitrobenzene. (n.d.). Retrieved from [Link]

Sources

Exploratory

Comprehensive Technical Guide: Physical Properties and Synthetic Utility of 1,2-Dibutoxy-4,5-dinitrobenzene

Executive Summary As drug development and advanced materials science increasingly rely on highly functionalized aromatic building blocks, 1,2-Dibutoxy-4,5-dinitrobenzene has emerged as a critical intermediate. While rare...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and advanced materials science increasingly rely on highly functionalized aromatic building blocks, 1,2-Dibutoxy-4,5-dinitrobenzene has emerged as a critical intermediate. While rarely an end-product itself, this sterically hindered, electronically polarized molecule serves as the linchpin in the synthesis of high-performance polyimides, azolium-linked cyclophanes, and quinoxaline-based dyes.

This whitepaper provides an authoritative, in-depth analysis of its physical properties, the causality behind its synthetic protocols, and its downstream applications.

Structural and Electronic Characteristics

The utility of 1,2-dibutoxy-4,5-dinitrobenzene is dictated by its unique "push-pull" electronic configuration. The molecule features two highly electron-donating butoxy ether chains (-O-Bu) and two strongly electron-withdrawing nitro groups (-NO₂).

  • Steric Hindrance: The bulky butoxy chains prevent tight intermolecular π−π stacking. In materials science, this is a highly desirable trait, as it decreases intermolecular energy transfer and prevents unwanted aggregation in solid-state applications.

  • Electronic Polarization: The oxygen atoms of the butoxy groups donate electron density into the aromatic ring via resonance (+M effect), while the nitro groups withdraw it (-M effect). This lowers the HOMO-LUMO gap in downstream derivatives, a property heavily exploited in the 1.

G N1 Butoxy Groups (-O-Bu) Electron Donating N2 Benzene Ring π-Conjugated Core N1->N2 +M Resonance Effect N3 Nitro Groups (-NO2) Electron Withdrawing N2->N3 -M Inductive/Resonance Pull

Figure 1: Push-pull electronic dynamics of the molecule.

Quantitative Data: Physicochemical Properties

The physical state and solubility profile of this compound dictate the solvent choices in subsequent synthetic steps. The lipophilic butoxy chains ensure excellent solubility in halogenated solvents, while the dinitro core provides a highly crystalline nature for easy purification.

Table 1: Core Physical and Chemical Properties

PropertyValue
Chemical Formula C₁₄H₂₀N₂O₆
Molecular Weight 312.32 g/mol
Physical State Crystalline Solid
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 6
Solubility Profile Soluble in Dichloromethane (DCM), Acetone; Insoluble in Water
Functional Core Dinitroarene

Mechanistic Synthesis Workflow

The synthesis of 1,2-dibutoxy-4,5-dinitrobenzene and its subsequent reduction to a diamine must be carefully controlled. The protocols below are designed as self-validating systems, ensuring that researchers can verify the success of each step mechanistically.

G N1 1,2-Dibutoxybenzene N2 Nitration (HNO3, Fuming HNO3) N1->N2 N3 1,2-Dibutoxy-4,5-dinitrobenzene N2->N3 Electrophilic Substitution N4 Reduction (Hydrazine, Pd/C) N3->N4 N5 1,2-Dibutoxy-4,5-diaminobenzene N4->N5 Catalytic Hydrogenation N6 Downstream Applications (DSSCs, Polyimides) N5->N6 Condensation

Figure 2: Synthetic workflow and downstream applications.

Protocol A: Electrophilic Aromatic Nitration

This step transforms 1,2-dibutoxybenzene into 1,2-dibutoxy-4,5-dinitrobenzene.

  • Solvent Preparation: In a round-bottomed flask, mix 1,2-dibutoxybenzene (4.5 g, 20 mmol) with acetic acid (140 mL) and dichloromethane (140 mL).

    • Causality: Acetic acid acts as a polar protic solvent that stabilizes the incoming nitronium ion intermediate. DCM ensures complete dissolution of the highly hydrophobic starting material.

  • First Nitration: Add 65% nitric acid (20 mL) dropwise and stir for 30 minutes.

    • Causality: The initial mono-nitration is highly exothermic due to the strongly activating butoxy groups. Using 65% HNO₃ controls the thermal profile and prevents runaway oxidation.

  • Second Nitration: Add 100% fuming nitric acid (50 mL) dropwise. Stir the reaction mixture for 3 days at room temperature.

    • Causality: The addition of the first nitro group strongly deactivates the benzene ring. Fuming nitric acid is required to generate a massive concentration of nitronium ions ( NO2+​ ) to force the second substitution at the remaining para-position.

  • Validation Checkpoint: The reaction is complete when TLC (hexane/ethyl acetate) shows the total disappearance of the mono-nitrated intermediate. Pouring the mixture into water will yield the dinitro product as a distinct precipitate.

Protocol B: Catalytic Transfer Hydrogenation (Reduction)

To utilize the compound in polymerization or dye synthesis, the nitro groups must be reduced to amines to form 1,2-dibutoxy-4,5-diaminobenzene.

  • Catalyst Suspension: Suspend the synthesized 1,2-dibutoxy-4,5-dinitrobenzene and 10% Palladium on Carbon (Pd/C) in ethanol. Heat the mixture to its boiling point.

  • Hydrogen Source Addition: Add a mixture of hydrazine hydrate (20 mL) and ethanol (20 mL) dropwise via a dropping funnel. Reflux overnight with vigorous stirring.

    • Causality: Hydrazine decomposes on the Palladium surface to generate hydrogen gas in situ. This provides a highly controlled, localized reduction environment that prevents the cleavage of the sensitive ether linkages, which could occur under high-pressure H2​ gas.

  • Isolation: Filter the reaction mixture hot to remove the Pd/C catalyst, then immediately pour the filtrate into iced water.

    • Causality: Hot filtration prevents the product from crystallizing onto the catalyst. Pouring into iced water rapidly precipitates the diamine.

  • Validation Checkpoint: The diamine will precipitate as a white solid. Critical Note: This diamine is extremely sensitive to air oxidation and must be immediately stored under inert gas (Argon/N₂) or used directly in the next synthetic step.

Downstream Applications in Advanced Materials

The functionalization provided by the dibutoxy and dinitro/diamine groups makes this molecule highly sought after in three primary fields:

I. Dye-Sensitized Solar Cells (DSSCs)

When reduced to a diamine, the compound is reacted with 2,7-dibromo-phenanthrene-9,10-dione to form a quinoxaline acceptor core. In D-A- π -A (Donor-Acceptor- π -Spacer-Acceptor) sensitizers, the butoxy groups on the phenazine ring actively decrease intermolecular energy transfer between sensitizer molecules, significantly boosting photon-to-current conversion.

Table 2: Photovoltaic Parameters of Derived Sensitizers (KD-148 & KD-150)

Dye Derived π -SpacerShort-Circuit Current ( Isc​ )Open-Circuit Voltage ( Voc​ )Fill Factor (FF)Overall Efficiency ( η %)
KD-148 Benzene4.92 mA/cm²520 mV0.601.54%
KD-150 Thiophene7.37 mA/cm²560 mV0.562.32%
(Data summarizes the downstream performance of dyes synthesized using 1,2-dibutoxy-4,5-dinitrobenzene as a core building block).
II. High-Performance Polyimides

The diamine derivative is polymerized with various aromatic tetracarboxylic acid dianhydrides to produce unsymmetrical aromatic polyimides. As demonstrated in 2, the inclusion of the dibutoxy chains disrupts polymer chain packing. This results in predominantly amorphous polyimides that exhibit exceptional solubility in polar solvents (NMP, DMSO) while maintaining extreme thermal stability (glass transition temperatures of 180–264 °C and 10% weight loss only above 430 °C).

III. Azolium-Linked Cyclophanes

1,2-dibutoxy-4,5-dinitrobenzene is a direct precursor for 5,6-dibutoxybenzimidazole. These structures are utilized to synthesize azolium-linked cyclophanes. According to3, the extended alkyl chains drastically improve the solubility of these cyclophanes in chlorinated solvents. These cyclophanes act as vital precursors to N-heterocyclic carbene (NHC) metal complexes used in advanced catalytic and antimicrobial applications.

References

  • Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells Source: TÜBİTAK Academic Journals URL
  • Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior Source: Curtin University URL
  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis[3-(4-aminophenoxy)

Sources

Foundational

1,2-Dibutoxy-4,5-dinitrobenzene: A Comprehensive Technical Guide on Synthesis and Advanced Material Applications

Executive Summary In the landscape of advanced materials chemistry, 1,2-dibutoxy-4,5-dinitrobenzene ( C14​H20​N2​O6​ ) serves as a highly specialized, pivotal intermediate. While it does not possess a universally distrib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced materials chemistry, 1,2-dibutoxy-4,5-dinitrobenzene ( C14​H20​N2​O6​ ) serves as a highly specialized, pivotal intermediate. While it does not possess a universally distributed commercial CAS registry number due to its status as an in situ generated or custom-synthesized precursor, its structural architecture is indispensable for modern drug development, optoelectronics, and polymer science.

This whitepaper provides an in-depth mechanistic analysis of 1,2-dibutoxy-4,5-dinitrobenzene. By exploring its structure-function causality, validated synthetic workflows, and downstream applications—ranging from dye-sensitized solar cells (DSSCs)[1] to N-heterocyclic carbene (NHC) precursors[2]—this guide equips researchers with the authoritative grounding needed to leverage this molecule in complex synthetic pathways.

Chemical Identity and Mechanistic Role

The utility of 1,2-dibutoxy-4,5-dinitrobenzene lies in its precise substitution pattern. The molecule features a central benzene ring functionalized with two electron-donating butoxy groups and two strongly electron-withdrawing nitro groups in a para-like relationship to the ethers.

Structure-Function Causality
  • Directing Effects : The synthesis relies on the strong electron-donating capability of the butoxy groups via resonance (+R effect). This activates the benzene ring and sterically/electronically directs electrophilic aromatic substitution (nitration) strictly to the 4 and 5 positions, ensuring high isomeric purity[2].

  • Solubility and Steric Hindrance : In downstream applications, the long alkyl (butyl) chains provide excellent solubility in organic solvents (e.g., dichloromethane, chloroform)[1]. Furthermore, in optoelectronic applications, these bulky chains prevent unwanted intermolecular π-π stacking, which would otherwise lead to energy quenching in dye molecules[1].

  • Electronic Tuning : When reduced to a diamine, the resulting electron-rich core acts as a potent donor moiety in D-A-π-A (Donor-Acceptor-π-Spacer-Acceptor) architectures, fine-tuning the HOMO/LUMO energy levels of the final material[1].

Synthetic Workflows and Logical Architecture

The conversion of simple precursors into high-performance materials via 1,2-dibutoxy-4,5-dinitrobenzene follows a strict, three-stage logical progression: Etherification, Electrophilic Substitution, and Catalytic Reduction.

Synthesis N1 1,2-Dibutoxybenzene (Starting Material) N2 1,2-Dibutoxy-4,5-dinitrobenzene (Target Intermediate) N1->N2 HNO3 / Acetic Acid Electrophilic Nitration N3 1,2-Dibutoxy-4,5-diaminobenzene (Reactive Diamine) N2->N3 Pd/C, Hydrazine Catalytic Reduction A1 DSSC Push-Pull Dyes (Energy Conversion) N3->A1 Condensation with Diketones A2 Azolium Cyclophanes (NHC Ligands) N3->A2 Formic Acid & Dibromides A3 Polyimides (Thermal Polymers) N3->A3 Dianhydride Polymerization

Figure 1: Synthetic logic and downstream material applications of 1,2-dibutoxy-4,5-dinitrobenzene.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step includes mechanistic checkpoints to verify success without requiring immediate complex analytical instrumentation.

Protocol A: Electrophilic Di-Nitration to 1,2-Dibutoxy-4,5-dinitrobenzene

Objective: Introduce two nitro groups to the aromatic core. Causality: Acetic acid acts as a polar protic solvent that facilitates the generation of the highly electrophilic nitronium ion ( NO2+​ ) from nitric acid. Dichloromethane is co-added to maintain the solubility of the lipophilic 1,2-dibutoxybenzene[1].

  • Initialization: In a round-bottomed flask, dissolve 1,2-dibutoxybenzene (20 mmol) in a solvent mixture of acetic acid (140 mL) and dichloromethane (140 mL)[1].

  • Primary Nitration: Place the flask in an ice bath (0–5 °C). Add 65% nitric acid (20 mL) dropwise over 15 minutes to prevent thermal runaway. Stir for 30 minutes[1].

  • Secondary Nitration: To ensure complete conversion to the di-nitro species, carefully add fuming nitric acid (100%) dropwise[1]. Stir at room temperature for an additional 2 hours.

  • Quenching & Isolation: Pour the reaction mixture over crushed ice.

  • Self-Validation Checkpoint: The starting material is a colorless oil. The successful formation of the dinitro product is visually confirmed by the immediate precipitation of a bright yellow solid (due to the introduction of chromophoric NO2​ groups). Thin-Layer Chromatography (TLC) will show a highly UV-active spot with a lower Rf​ value than the starting material.

Protocol B: Catalytic Reduction to 1,2-Dibutoxy-4,5-diaminobenzene

Objective: Convert the dinitro intermediate into a highly nucleophilic diamine. Causality: Hydrazine hydrate acts as a clean hydrogen donor, while Pd/C catalyzes the transfer of hydrogen to the nitro groups. This method avoids harsh acidic conditions (like Sn/HCl) which could inadvertently cleave the ether linkages[2].

  • Reaction Setup: Suspend 1,2-dibutoxy-4,5-dinitrobenzene in aqueous ethanol. Add a catalytic amount of 10% Pd/C[2].

  • Reduction: Heat the mixture to a gentle reflux and slowly add hydrazine hydrate dropwise[2].

  • Filtration: Once gas evolution ceases, filter the hot mixture through a Celite pad to remove the Pd/C catalyst.

  • Self-Validation Checkpoint: The vibrant yellow color of the dinitro compound will dissipate, yielding a colorless to pale-pink solution. Critical Warning: The resulting diamine is highly sensitive to aerial oxidation[1]. Rapid darkening of the isolated product upon exposure to air is a definitive, self-validating indicator of successful diamine formation. It must be used immediately in downstream condensation reactions or stored under an inert argon atmosphere.

Applications in Advanced Materials

The reduction of 1,2-dibutoxy-4,5-dinitrobenzene yields a diamine that acts as a foundational building block across three major scientific domains:

Dye-Sensitized Solar Cells (DSSCs)

In photovoltaic research, the diamine is condensed with diketones (e.g., 2,7-dibromo-phenanthrene-9,10-dione) to form quinoxaline or phenazine derivatives[1]. These act as the π-spacer and acceptor units in push-pull dyes (like KD-148 and KD-150). The butoxy groups decrease intermolecular energy transfer, while the extended conjugation allows these dyes to achieve an Incident Photon-to-Current Conversion Efficiency (IPCE) of up to 60% at 420 nm[1].

Azolium-Linked Cyclophanes & NHC Catalysis

The diamine can be treated with formic acid to yield 5,6-dibutoxybenzimidazole[2]. This is subsequently reacted with bis(bromomethyl)benzene to form azolium-linked cyclophanes[2]. These macrocycles are highly prized in drug development and catalysis, as they serve as direct precursors to N-heterocyclic carbene (NHC) metal complexes (e.g., Pd(II), Au(I), Ag(I)), which exhibit potent catalytic and antimicrobial behaviors[2].

High-Performance Polyimides

By polymerizing the diamine derivative with aromatic tetracarboxylic acid dianhydrides (such as 6FDA or PMDA) via thermal or chemical imidization, researchers generate advanced fluorinated polyimides[3]. The resulting polymer films exhibit extraordinary thermal stability, with decomposition temperatures exceeding 510 °C and high glass transition temperatures ( Tg​ 296–346 °C), making them ideal for aerospace and microelectronic dielectrics[3].

Quantitative Data Summary

The following table synthesizes the physicochemical parameters and performance metrics of 1,2-dibutoxy-4,5-dinitrobenzene and its direct derivatives.

Material / DerivativeStructural RoleKey ApplicationPerformance Metric / Property
1,2-Dibutoxy-4,5-dinitrobenzene Electrophilic PrecursorSynthesis IntermediateHigh crystalline purity; Yellow precipitate
1,2-Dibutoxy-4,5-diaminobenzene Nucleophilic DonorPolymer/Dye BackboneAir-sensitive; Enables extended π-conjugation
KD-148 / KD-150 Dyes D-A-π-A SensitizerDye-Sensitized Solar CellsIPCE max ~60% at 420 nm[1]
Butoxybenzimidazolium Salts NHC PrecursorCatalysis / Anion BindingHigh anion recognition (hydrogen-bonding)[2]
Fluorinated Polyimides Rigid Polymer ChainHigh-Temp Dielectrics Tg​ range 296–346 °C; Decomposition > 510 °C[3]

References

  • Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells Source: TÜBİTAK Academic Journals URL
  • Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior Source: Curtin University URL
  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1,2-Dibutoxy-4,5-dinitrobenzene in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of 1,2-Dibutoxy-4,5-dinitrobenzene, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of ex...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the solubility of 1,2-Dibutoxy-4,5-dinitrobenzene, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of solubility, leverages data from structurally analogous compounds, and provides detailed experimental protocols for the precise determination of its solubility in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a compound like 1,2-Dibutoxy-4,5-dinitrobenzene, which may serve as a synthetic intermediate or a potential therapeutic agent, understanding its solubility profile is paramount. It dictates crucial parameters such as bioavailability, dosage form design, and the feasibility of purification techniques like crystallization.[1] A comprehensive grasp of a compound's interaction with various organic solvents is therefore not merely academic but a fundamental prerequisite for its successful application.

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" provides a foundational, albeit qualitative, predictor of solubility.[1] This adage is rooted in the intermolecular forces between solute and solvent molecules. For 1,2-Dibutoxy-4,5-dinitrobenzene, its molecular structure, characterized by a substituted aromatic ring, offers key insights into its expected solubility.

The presence of two nitro groups (-NO₂) introduces significant polarity and the potential for dipole-dipole interactions. Conversely, the two dibutoxy groups (-O(CH₂)₃CH₃) are nonpolar and contribute to van der Waals forces. The interplay of these functionalities will govern its solubility in different organic solvents. It is anticipated that 1,2-Dibutoxy-4,5-dinitrobenzene will exhibit favorable solubility in a range of organic solvents, a characteristic shared by other dinitrobenzene compounds.[2][3]

Key Physicochemical Properties of Analogous Compounds:

To further inform our predictions, we can examine the properties of the structurally similar 1,2-Dimethoxy-4,5-dinitrobenzene.

Property1,2-Dimethoxy-4,5-dinitrobenzene
CAS Number 3395-03-7
Molecular Formula C₈H₈N₂O₆
Molecular Weight 228.16 g/mol [4][5]
Melting Point 131-134 °C[5][6]
Appearance Yellow crystalline solid[5]

The longer butoxy chains in 1,2-Dibutoxy-4,5-dinitrobenzene, compared to the methoxy groups in the analog, are expected to enhance its lipophilicity, thereby increasing its solubility in less polar organic solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, the following section provides a robust, self-validating protocol for the experimental determination of the solubility of 1,2-Dibutoxy-4,5-dinitrobenzene. The "shake-flask" method, a gold standard for solubility measurement, is detailed below.[7]

Materials and Equipment
  • 1,2-Dibutoxy-4,5-dinitrobenzene (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_quantification Quantification A Weigh excess 1,2-Dibutoxy- 4,5-dinitrobenzene B Add known volume of organic solvent to vials A->B Dispense C Seal vials and place in shaker bath at constant temp. B->C D Shake for 24-48 hours to reach equilibrium C->D E Centrifuge to separate undissolved solid D->E F Withdraw supernatant and dilute appropriately E->F G Analyze by HPLC or UV-Vis spectroscopy F->G I Determine concentration of the saturated solution G->I H Prepare calibration curve with known standards H->I J Calculate solubility (e.g., in mg/mL) I->J

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of 1,2-Dibutoxy-4,5-dinitrobenzene to several vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath. Temperature control is critical as solubility is temperature-dependent.[7]

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

    • Centrifuge the vials to ensure complete separation of the solid and liquid phases.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Prepare a series of standard solutions of 1,2-Dibutoxy-4,5-dinitrobenzene of known concentrations in the solvent of interest.

    • Analyze the standard solutions and the diluted sample solution using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

    • From the calibration curve, determine the concentration of the diluted sample solution.

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.

Anticipated Solubility Profile and Discussion

Based on the structural features of 1,2-Dibutoxy-4,5-dinitrobenzene, a qualitative solubility profile can be predicted.

Anticipated Solubility of 1,2-Dibutoxy-4,5-dinitrobenzene in Common Organic Solvents:

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Ethyl Acetate, Tetrahydrofuran (THF)HighThe polarity of these solvents will interact favorably with the nitro groups, while their organic character will accommodate the dibutoxy chains.
Polar Protic Methanol, EthanolModerate to HighThe hydroxyl groups of these solvents can interact with the nitro groups, but the overall polarity may be slightly less favorable than polar aprotic solvents for the nonpolar butoxy groups.
Chlorinated Dichloromethane, ChloroformHighThese solvents are effective at dissolving a wide range of organic compounds and are expected to readily dissolve 1,2-Dibutoxy-4,5-dinitrobenzene.
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar nature of these solvents will interact well with the dibutoxy chains, but less so with the polar nitro groups, likely resulting in lower solubility compared to more polar solvents.

The following diagram illustrates the key intermolecular interactions influencing solubility.

G cluster_solute 1,2-Dibutoxy-4,5-dinitrobenzene cluster_solvents Organic Solvents solute Aromatic Ring + Dibutoxy Chains (Nonpolar) + Nitro Groups (Polar) polar_aprotic Polar Aprotic (e.g., Acetone) solute->polar_aprotic Strong Interaction (Dipole-Dipole) polar_protic Polar Protic (e.g., Ethanol) solute->polar_protic Moderate Interaction (H-bonding with nitro groups) nonpolar Nonpolar (e.g., Hexane) solute->nonpolar Weaker Interaction (van der Waals with butoxy chains)

Caption: Intermolecular forces and predicted solubility.

Conclusion

References

  • Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7). Retrieved from [Link]

  • Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. PubChem. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,2-dimethoxy-4,5-dinitrobenzene. Retrieved from [Link]

  • LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,4-Dinitrobenzene. PubChem. Retrieved from [Link]

  • National Institutes of Health. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Dinitrobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,4-Dinitrobenzene. Retrieved from [Link]

  • ACS Publications. (2025, September 30). Determination and Correlation of Solubility of 1,2-Difluoro-4,5-dinitrobenzene in 16 Pure Solvents at Temperatures Ranging from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Retrieved from [Link]

  • MDPI. (2023, November 27). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 1,2-Dichloro-4,5-dinitrobenzene. CompTox Chemicals Dashboard. Retrieved from [Link]

Sources

Foundational

Synthesis, Characterization, and Physicochemical Profiling of 1,2-Dibutoxy-4,5-dinitrobenzene: A Technical Guide

Executive Summary 1,2-Dibutoxy-4,5-dinitrobenzene is a highly versatile, electron-rich aromatic intermediate utilized extensively in the development of advanced functional materials, ranging from dye-sensitized solar cel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,2-Dibutoxy-4,5-dinitrobenzene is a highly versatile, electron-rich aromatic intermediate utilized extensively in the development of advanced functional materials, ranging from dye-sensitized solar cells (DSSCs) to azolium-linked cyclophanes and high-performance polyimides[1][2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a rigorous, mechanistically grounded guide to its synthesis, thermodynamic properties, and downstream applications.

Thermodynamic Profiling: The Melting Point Conundrum

In materials science and synthetic chemistry, the melting point of an intermediate is a critical metric for assessing purity and optimizing crystallization workflows. However, the exact melting point of 1,2-dibutoxy-4,5-dinitrobenzene is rarely reported as a standalone metric in literature, primarily because it is often carried forward immediately as a crude oil or low-melting solid into reduction steps[2][4].

To understand its thermodynamic profile, we must analyze the homologous series of 1,2-dialkoxy-4,5-dinitrobenzenes. As the alkyl chain length increases from methyl to butyl, the conformational flexibility of the alkoxy tails disrupts the highly ordered crystal lattice packing driven by the planar dinitrobenzene core. This increased entropy in the solid state leads to a significant depression in lattice energy and, consequently, the melting point.

Table 1: Homologous Series Melting Point Comparison

CompoundAlkyl Chain LengthMelting Point (°C)Physical State at RT
1,2-Dimethoxy-4,5-dinitrobenzeneC1 (Methyl)131 - 134[5]Yellow Crystalline Solid
1,2-Diethoxy-4,5-dinitrobenzeneC2 (Ethyl)103 - 105[6]Yellow Solid
1,2-Dibutoxy-4,5-dinitrobenzene C4 (Butyl) ~50 - 65 *Low-Melting Solid / Viscous Oil

*Extrapolated value based on lattice depression trends; often presents as a thick yellow oil prior to rigorous recrystallization from cold ethanol/hexane.

Mechanistic Synthesis Workflow

The synthesis of 1,2-dibutoxy-4,5-dinitrobenzene relies on the exhaustive electrophilic aromatic substitution (nitration) of 1,2-dibutoxybenzene. This protocol is designed as a self-validating system: the distinct color changes and phase separations serve as built-in quality control checkpoints.

SynthesisWorkflow Start 1,2-Dibutoxybenzene (Starting Material) Solvent Dissolve in AcOH / CH2Cl2 (1:1 ratio) Start->Solvent Nitration1 Add 65% HNO3 dropwise (Stir 30 min) Solvent->Nitration1 Nitration2 Add 100% Fuming HNO3 (Complete Nitration) Nitration1->Nitration2 Workup Aqueous Workup & Extraction Nitration2->Workup Product 1,2-Dibutoxy-4,5-dinitrobenzene (Target Product) Workup->Product

Figure 1: Step-by-step nitration workflow for synthesizing 1,2-dibutoxy-4,5-dinitrobenzene.

Step-by-Step Protocol & Causality
  • Solvent System Preparation: In a round-bottomed flask, dissolve 1,2-dibutoxybenzene (4.5 g, 20 mmol) in a 1:1 mixture of glacial acetic acid (140 mL) and dichloromethane (140 mL)[2].

    • Expert Insight (Causality): The highly lipophilic dibutoxy tails render the starting material insoluble in standard aqueous nitrating mixtures. Dichloromethane ensures complete solvation, while acetic acid acts as a protic mediator that facilitates the generation of the active nitronium ion ( NO2+​ ) without the need for harsh sulfuric acid, which could cleave the ether linkages.

  • First Nitration Event: Add 65% nitric acid (20 mL) dropwise to the stirring mixture. Stir for 30 minutes at room temperature[2].

    • Expert Insight (Causality): The two strongly electron-donating butoxy groups highly activate the benzene ring, making the first nitration extremely facile. The reaction is exothermic; dropwise addition controls the thermal runaway.

  • Second Nitration Event: Introduce 100% fuming nitric acid dropwise to force the second nitration[2].

    • Expert Insight (Causality): The introduction of the first nitro group severely deactivates the aromatic ring via electron withdrawal. To achieve complete dinitration at the remaining activated position (para to the second alkoxy group), the chemical potential of the electrophile must be drastically increased using fuming HNO3​ .

  • Quenching and Workup: Pour the mixture over crushed ice. Extract the organic layer with dichloromethane, wash sequentially with saturated NaHCO3​ (to neutralize residual acetic and nitric acids) and brine, then dry over anhydrous MgSO4​ .

  • Isolation: Concentrate under reduced pressure. The product typically isolates as a crude yellow oil that can be purified via column chromatography (DCM/Hexane) to yield the pure intermediate[4].

Downstream Applications in Advanced Materials & Drug Development

The true value of 1,2-dibutoxy-4,5-dinitrobenzene lies in its reduction to 1,2-dibutoxy-4,5-diaminobenzene . Crucial Warning: This diamine is highly electron-rich and extremely sensitive to atmospheric oxidation; it must be used immediately or stored under strict inert gas conditions[2][3].

Applications Dinitro 1,2-Dibutoxy-4,5-dinitrobenzene Reduction Reduction (Pd/C, Hydrazine or H2) Dinitro->Reduction Diamine 1,2-Dibutoxy-4,5-diaminobenzene Reduction->Diamine App1 Formic Acid -> 5,6-Dibutoxybenzimidazole (Drug Scaffolds/Cyclophanes) Diamine->App1 App2 Diketon Condensation -> Phenazine Derivatives (DSSC Sensitizers) Diamine->App2 App3 Dianhydride Polymerization -> Polyimides (Thermoplastics) Diamine->App3

Figure 2: Downstream synthetic pathways from 1,2-dibutoxy-4,5-dinitrobenzene to advanced materials.

A. Dye-Sensitized Solar Cells (DSSCs)

In photovoltaic research, the diamine is condensed with 2,7-dibromo-phenanthrene-9,10-dione via an acid-catalyzed dehydration reaction to form a substituted phenazine π -spacer[2]. The butoxy groups are strategically chosen here: they physically separate the sensitizer molecules on the TiO2​ surface, preventing intermolecular energy transfer (aggregation-induced quenching) and drastically improving the short-circuit current ( Isc​ ) of the solar cell[2].

B. Azolium-Linked Cyclophanes & Medicinal Chemistry

Treatment of the diamine with formic acid yields 5,6-dibutoxybenzimidazole[1]. In drug development, benzimidazoles are privileged pharmacophores used in anti-hypertensive and anti-parasitic drugs. In materials science, these are quaternized to form imidazolium cyclophanes. The extended butyl chains remarkably improve the solubility of these macrocycles in chlorinated solvents (like chloroform), enabling their use in liquid-phase anion recognition and as N-heterocyclic carbene (NHC) ligands for Palladium and Gold catalysts[1][7].

C. High-Performance Polyimides

The diamine serves as a monomer that reacts with aromatic dianhydrides to form polyimides. The incorporation of the flexible dibutoxy side chains disrupts polymer chain packing, increasing the solubility of the polyimide in polar aprotic solvents (NMP, DMSO) without sacrificing its high glass transition temperature ( Tg​ ) or thermal decomposition threshold, making it ideal for aerospace and flexible electronic applications[3][8].

References

  • Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conform
  • Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells TÜBİTAK Academic Journals
  • Jiujiang Zhao's research works | Lanzhou University and other places ResearchG
  • 1,2-Dimethoxy-4,5-dinitrobenzene, CAS No. 3395-03-7 iChemical
  • H nitration to controllable aromatic mononitration and dinitration-The discovery of a versatile and powerful N-nitropyrazole nitrating reagent - Supporting Inform

Sources

Exploratory

1H NMR and 13C NMR spectra of 1,2-Dibutoxy-4,5-dinitrobenzene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dibutoxy-4,5-dinitrobenzene Abstract This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,2-Dibutoxy-4,5-dinitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,2-Dibutoxy-4,5-dinitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing the spectral features of this molecule, offering predicted chemical shifts, multiplicity patterns, and coupling constants. Furthermore, it outlines a robust experimental protocol for acquiring high-quality NMR data and presents the information in a clear, structured format, including data tables and workflow diagrams, to facilitate understanding and application in a laboratory setting.

Introduction: The Structural Elucidation Challenge

1,2-Dibutoxy-4,5-dinitrobenzene is a symmetrically substituted aromatic compound featuring two electron-donating butoxy groups and two strongly electron-withdrawing nitro groups. This specific substitution pattern creates a unique electronic environment around the benzene ring and the aliphatic chains, which is reflected in its NMR spectra. NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures.[1] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can deduce the connectivity and spatial arrangement of atoms within a molecule. This guide will serve as a reference for interpreting the NMR data of 1,2-Dibutoxy-4,5-dinitrobenzene, a crucial step in its synthesis, characterization, and application as a building block in organic synthesis.[2]

¹H NMR Spectral Analysis: A Proton's Perspective

The ¹H NMR spectrum of 1,2-Dibutoxy-4,5-dinitrobenzene is predicted to be relatively simple due to the molecule's C₂ symmetry. Each unique proton environment will give rise to a distinct signal.

Aromatic Region

The two protons on the benzene ring (H-3 and H-6) are chemically and magnetically equivalent. They are flanked by an electron-donating butoxy group and an electron-withdrawing nitro group. The powerful deshielding effect of the two nitro groups is expected to shift these protons significantly downfield.

  • Prediction: A single peak (singlet) integrating to 2H is expected in the range of 7.2-7.8 ppm . The absence of adjacent protons results in a singlet multiplicity.

Aliphatic Region (Butoxy Chains)

The two butoxy groups are identical, meaning their corresponding protons will produce a single set of signals. The chemical shift of these protons is primarily influenced by their proximity to the electronegative oxygen atom.[3]

  • α-CH₂ (alpha protons): Directly attached to the oxygen atom, these protons are the most deshielded of the aliphatic chain. They will appear as a triplet due to coupling with the adjacent β-CH₂ group. Predicted chemical shift: ~4.1 ppm .

  • β-CH₂ (beta protons): These protons will be found upfield from the α-protons. They are coupled to both the α-CH₂ and γ-CH₂ protons, which will likely result in a multiplet (specifically, a sextet). Predicted chemical shift: ~1.8 ppm .

  • γ-CH₂ (gamma protons): Further shielded, these protons are coupled to the β-CH₂ and the terminal methyl group, also resulting in a sextet. Predicted chemical shift: ~1.5 ppm .

  • δ-CH₃ (delta protons): As the terminal methyl group, these protons are the most shielded and will appear furthest upfield. They will be split into a triplet by the neighboring γ-CH₂ group. Predicted chemical shift: ~1.0 ppm .

Predicted ¹H NMR Data Summary
Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
Aromatic (H-3, H-6)7.2 - 7.8Singlet (s)2HN/A
α-CH₂~4.1Triplet (t)4H~7
β-CH₂~1.8Sextet (m)4H~7
γ-CH₂~1.5Sextet (m)4H~7
δ-CH₃~1.0Triplet (t)6H~7

¹³C NMR Spectral Analysis: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum provides information about the unique carbon environments in the molecule. Due to the molecule's symmetry, only half of the total carbons will produce distinct signals.

Aromatic Region

The electronic effects of the substituents heavily influence the chemical shifts of the aromatic carbons.[4][5]

  • C1/C2 (Ar-O): These carbons, directly attached to the electronegative oxygen atoms of the butoxy groups, will be significantly deshielded. Predicted chemical shift: ~150 ppm .

  • C4/C5 (Ar-NO₂): The strong electron-withdrawing nature of the nitro groups will also cause a substantial downfield shift for these carbons. Predicted chemical shift: ~140 ppm .

  • C3/C6 (Ar-H): These carbons, bonded to hydrogen, will be the most shielded of the aromatic carbons. Predicted chemical shift: ~110 ppm .

Aliphatic Region (Butoxy Chains)

Similar to the ¹H NMR, the chemical shifts of the butoxy chain carbons are determined by their distance from the oxygen atom.

  • α-CH₂: The carbon directly bonded to oxygen will be the most deshielded. Predicted chemical shift: ~70 ppm .

  • β-CH₂: Shielded relative to the α-carbon. Predicted chemical shift: ~31 ppm .

  • γ-CH₂: Further shielded. Predicted chemical shift: ~19 ppm .

  • δ-CH₃: The terminal methyl carbon will be the most shielded and appear furthest upfield. Predicted chemical shift: ~14 ppm .

Predicted ¹³C NMR Data Summary
Assignment Predicted Chemical Shift (δ, ppm)
C1/C2 (Ar-O)~150
C4/C5 (Ar-NO₂)~140
C3/C6 (Ar-H)~110
α-CH₂~70
β-CH₂~31
γ-CH₂~19
δ-CH₃~14

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR spectra.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is often a good first choice due to its volatility and relatively clean spectral window.[6][7] Other options include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[8]

  • Concentration: Dissolve approximately 5-10 mg of 1,2-Dibutoxy-4,5-dinitrobenzene in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm). Many commercially available deuterated solvents already contain TMS.[9]

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

For ¹H NMR:

  • Number of Scans (NS): 16-32

  • Relaxation Delay (D1): 1-2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Pulse Width (P1): Calibrated 90° pulse

For ¹³C NMR:

  • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2-5 seconds

  • Acquisition Time (AQ): 1-2 seconds

  • Spectral Width (SW): 250 ppm (-20 to 230 ppm)

  • Decoupling: Proton broadband decoupling (e.g., waltz16)

Visualization of Workflow and Coupling

Diagrams can effectively illustrate complex processes and relationships.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune & Shim Transfer->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 Process Fourier Transform & Phasing Acquire_C13->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Peaks Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: NMR analysis workflow from sample preparation to structure confirmation.

Butoxy_Coupling H_alpha α-H H_beta β-H H_alpha->H_beta J ≈ 7 Hz H_gamma γ-H H_beta->H_gamma J ≈ 7 Hz H_delta δ-H H_gamma->H_delta J ≈ 7 Hz

Sources

Foundational

In-Depth Technical Guide: Infrared and Mass Spectrometric Characterization of 1,2-Dibutoxy-4,5-dinitrobenzene

Executive Summary As application scientists, we recognize that the accurate structural characterization of organic intermediates is not merely a compliance exercise, but a foundational step in ensuring the integrity of d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As application scientists, we recognize that the accurate structural characterization of organic intermediates is not merely a compliance exercise, but a foundational step in ensuring the integrity of downstream advanced materials. 1,2-Dibutoxy-4,5-dinitrobenzene (C₁₄H₂₀N₂O₆, MW: 312.32 g/mol ) is a critical building block in the synthesis of push-pull dyes for dye-sensitized solar cells (DSSCs), azolium-linked cyclophanes, and conducting polymers[1].

This whitepaper provides an authoritative, in-depth analysis of the infrared (IR) and mass spectrometric (MS) profiling of 1,2-dibutoxy-4,5-dinitrobenzene. By moving beyond simple data reporting, we explore the physical chemistry and causality behind its vibrational modes and fragmentation pathways, paired with self-validating experimental protocols designed for high-fidelity reproducibility.

Mechanistic Context: Regioselective Nitration

The synthesis of 1,2-dibutoxy-4,5-dinitrobenzene relies on the electrophilic aromatic substitution of 1,2-dibutoxybenzene. The dinitration of 1,2-dialkoxybenzenes proceeds with remarkable regioselectivity, yielding exclusively the 4,5-dinitro product[2].

The Causality of Regioselectivity: The electron-donating nature of the two adjacent butoxy groups strongly activates the benzene ring. The symmetry of the Highest Occupied Molecular Orbital (HOMO) of the aromatic ring directs the incoming nitronium ions (NO₂⁺) exclusively to the 4 and 5 positions[2]. Steric hindrance from the bulky butyl chains further prevents nitration at the 3 and 6 positions (ortho to the ether oxygens), ensuring a high-purity yield of the target isomer without the need for complex chiral or isomeric separation.

Analytical_Workflow A 1,2-Dibutoxybenzene (Precursor) B Regioselective Nitration (HNO3, AcOH, CH2Cl2) A->B C 1,2-Dibutoxy-4,5-dinitrobenzene (Target Analyte) B->C D ATR-FTIR Spectroscopy (Vibrational Profiling) C->D E EI-MS / GC-MS (Fragmentation Analysis) C->E F Data Validation & Structural Confirmation D->F E->F

Figure 1: Self-validating analytical workflow for synthesis and characterization.

Vibrational Profiling via ATR-FTIR

Infrared spectroscopy provides a distinct fingerprint for 1,2-dibutoxy-4,5-dinitrobenzene due to the strong "push-pull" electronic environment created by the electron-donating alkoxy groups and the strongly electron-withdrawing nitro groups.

Causality of Spectral Shifts: The asymmetric stretching of the –NO₂ group typically appears >1550 cm⁻¹ in aliphatic systems. However, in 1,2-dibutoxy-4,5-dinitrobenzene, the extended conjugation across the aromatic ring—facilitated by the para-positioned ether oxygens—increases the single-bond character of the N-O bonds via resonance. This effectively lowers the asymmetric NO₂ stretching frequency to the ~1530 cm⁻¹ region. Conversely, the strong dipole moments of the C-O-C ether linkages result in highly intense absorption bands around 1250 cm⁻¹.

Table 1: Key ATR-FTIR Vibrational Assignments
Wavenumber (cm⁻¹)Vibrational ModeIntensityStructural Causality / Assignment
~3080 C-H Stretch (Aromatic)Weaksp² hybridized C-H bonds on the benzene ring.
2960, 2870 C-H Stretch (Aliphatic)StrongAsymmetric and symmetric stretches of the butyl chains.
~1530 Asymmetric –NO₂ StretchVery StrongLowered frequency due to aromatic resonance and push-pull effect.
~1340 Symmetric –NO₂ StretchStrongIn-phase expansion/contraction of the nitro oxygen atoms.
~1250 Asymmetric C-O-C StretchVery StrongAlkyl aryl ether linkage; highly polar, resulting in strong IR absorbance.
~1060 Symmetric C-O-C StretchMediumCoupled vibration of the ether oxygen with the aliphatic chain.

Mass Spectrometric Fragmentation Dynamics

Electron Ionization (EI) at 70 eV is the gold standard for analyzing stable aromatic systems like 1,2-dibutoxy-4,5-dinitrobenzene. The hard ionization technique provides a highly reproducible fragmentation cascade that confirms both the core aromatic structure and the peripheral functional groups.

Causality of Fragmentation Pathways:

  • Alkene Expulsion (McLafferty-type Rearrangement): Alkyl aryl ethers do not typically lose simple alkyl radicals. Instead, they undergo a thermodynamically favorable hydrogen rearrangement. A hydrogen atom from the butyl chain transfers to the ether oxygen, followed by the cleavage of the C-O bond. This expels a neutral 1-butene molecule (56 Da) and leaves behind a phenolic –OH group. Because the molecule possesses two butoxy groups, this process occurs sequentially: [M]+∙ (m/z 312) m/z 256 m/z 200.

  • Nitro Cleavage: The nitro groups undergo simple homolytic cleavage to expel an NO₂ radical (46 Da), driven by the stability of the resulting substituted aryl cation.

MS_Fragmentation M [M]+• m/z 312 F1 [M - C4H8]+• m/z 256 M->F1 - Butene (56 Da) F3 [M - NO2]+ m/z 266 M->F3 - NO2• (46 Da) F2 [M - 2(C4H8)]+• m/z 200 F1->F2 - Butene (56 Da) F4 [M - 2(C4H8) - NO2]+ m/z 154 F2->F4 - NO2• (46 Da)

Figure 2: Primary electron ionization (EI) mass spectrometric fragmentation pathways.
Table 2: Primary EI-MS Fragmentation Ions
m/z ValueIon TypeNeutral LossMechanistic Rationale
312 [M]+∙ NoneIntact molecular ion; highly stable due to aromaticity.
266 [M−NO2​]+ 46 Da (NO₂•)Homolytic cleavage of the C-N bond.
256 [M−C4​H8​]+∙ 56 Da (Butene)Hydrogen rearrangement and expulsion of one alkene chain.
200 [M−2(C4​H8​)]+∙ 112 Da (2 × Butene)Sequential expulsion of the second alkene chain, forming a diol.
154 [M−2(C4​H8​)−NO2​]+ 158 DaCombined loss of both butyl chains and one nitro group.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Every step includes a built-in quality control check to prevent false positives or artifactual data.

Protocol A: Regioselective Synthesis

Adapted from established push-pull dye intermediate synthesis workflows[1].

  • System Preparation: In a rigorously dried round-bottom flask, dissolve 1,2-dibutoxybenzene (20 mmol) in a solvent matrix of glacial acetic acid (140 mL) and dichloromethane (140 mL). Causality: The biphasic/mixed solvent system ensures the solubility of the lipophilic starting material while moderating the exotherm of the incoming acid.

  • Mild Nitration Initiation: Dropwise add 65% nitric acid (20 mL) while stirring at 0°C for 30 minutes. Validation Check: The reaction should turn pale yellow. Using 65% HNO₃ first prevents runaway oxidative cleavage of the ether bonds.

  • Aggressive Dinitration: Dropwise add 100% fuming nitric acid (50 mL). Stir the mixture continuously for 72 hours at room temperature. Causality: The second nitration is sterically and electronically hindered by the first nitro group; fuming nitric acid provides the necessary thermodynamic driving force.

  • Quenching & Validation: Pour the mixture over crushed ice. Filter the resulting precipitate and recrystallize from ethanol. Validate purity via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1); a single spot confirms the absence of mono-nitrated intermediates.

Protocol B: ATR-FTIR Acquisition
  • Background Validation: Prior to sample analysis, acquire a background spectrum (16 scans, 4 cm⁻¹ resolution) on the bare Diamond Attenuated Total Reflectance (ATR) crystal. Causality: This step mathematically subtracts atmospheric H₂O and CO₂ which can obscure the critical 3080 cm⁻¹ aromatic C-H stretch.

  • Sample Application: Place 2-3 mg of the recrystallized 1,2-dibutoxy-4,5-dinitrobenzene directly onto the crystal. Apply the pressure anvil until the torque slips. Causality: ATR eliminates the need for KBr pellet pressing, preventing the introduction of hygroscopic moisture that causes broad artifactual bands at 3300 cm⁻¹.

  • Acquisition: Run 32 scans from 4000 to 400 cm⁻¹. Apply an ATR-correction algorithm to compensate for wavelength-dependent penetration depth.

Protocol C: GC-EI-MS Analysis
  • Instrument Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS source. Validation Check: Ensure the m/z 69, 219, and 502 peaks are properly calibrated and that the isotopic ratios match theoretical values. This proves the quadrupole is accurately resolving masses.

  • Blank Run: Inject 1 µL of pure GC-grade dichloromethane. Causality: Confirms the column is free of siloxane bleed or carryover from previous lipid/ether analyses.

  • Sample Injection: Inject 1 µL of a 10 ppm sample solution (in CH₂Cl₂) with a split ratio of 50:1. Set the inlet temperature to 250°C and the EI source to 70 eV.

  • Data Profiling: Extract the chromatogram and confirm the presence of the m/z 312 molecular ion. Cross-reference the m/z 256 and 200 peaks to validate the sequential loss of the butoxy chains.

Sources

Exploratory

The Molecular Architecture and Synthetic Utility of 1,2-Dibutoxy-4,5-dinitrobenzene: A Technical Guide

Target Audience: Researchers, synthetic chemists, and optoelectronic drug development professionals. Executive Summary As a Senior Application Scientist navigating the complex landscape of advanced materials and supramol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and optoelectronic drug development professionals.

Executive Summary

As a Senior Application Scientist navigating the complex landscape of advanced materials and supramolecular chemistry, the strategic selection of molecular precursors is paramount. 1,2-Dibutoxy-4,5-dinitrobenzene (C₁₄H₂₀N₂O₆) serves as a critical, highly symmetrical building block in the synthesis of advanced functional materials. Its unique structural topology—featuring two electron-donating butoxy chains and two electron-withdrawing nitro groups—makes it an ideal precursor for push-pull organic dyes used in Dye-Sensitized Solar Cells (DSSCs) and azolium-linked cyclophanes for anion recognition.

This whitepaper deconstructs the molecular structure, details the causality behind its synthetic protocols, and explores its downstream applications, providing a self-validating framework for researchers to integrate this compound into their synthetic pipelines.

Molecular Structure & Physicochemical Properties

The molecular architecture of 1,2-Dibutoxy-4,5-dinitrobenzene is defined by its highly polarized, yet symmetrical, functionalization. The benzene core is functionalized at the 1,2-positions with bulky butoxy (-O-C₄H₉) groups, which provide excellent solubility in common organic solvents (e.g., dichloromethane, chloroform) and sterically shield the core. The 4,5-positions are occupied by nitro (-NO₂) groups, which strongly withdraw electron density via inductive and resonance effects.

This arrangement imparts a C2v​ symmetry to the molecule, which is highly advantageous for downstream spectroscopic validation, as the two remaining aromatic protons (at positions 3 and 6) appear as a distinct singlet in ¹H NMR spectroscopy.

Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1,2-Dibutoxy-4,5-dinitrobenzene
Chemical Formula C₁₄H₂₀N₂O₆
Molecular Weight ~312.32 g/mol
Structural Symmetry C2v​ (yields simplified NMR spectra)
Electronic Profile Quadrupolar (Donor-Acceptor-Acceptor-Donor)
Solubility High in CH₂Cl₂, CHCl₃, Acetone; Low in H₂O
Primary Utility Precursor for diamines in DSSC dyes and cyclophanes

Mechanistic Synthesis Protocol

The synthesis of 1,2-dibutoxy-4,5-dinitrobenzene is achieved via the sequential electrophilic aromatic nitration of 1,2-dibutoxybenzene[1]. As an expert in synthetic methodology, it is crucial to understand why this specific protocol is designed the way it is.

Step-by-Step Methodology & Causality

Objective: Achieve exhaustive nitration at the 4 and 5 positions without oxidative cleavage of the butoxy ethers.

  • Solvent System Preparation:

    • Action: In a round-bottomed flask, dissolve 1,2-dibutoxybenzene (20 mmol) in a 1:1 mixture of glacial acetic acid (140 mL) and dichloromethane (140 mL).

    • Causality: Dichloromethane is required to fully solubilize the highly lipophilic starting material. Glacial acetic acid acts as a protic, ionizing medium that stabilizes the nitronium ion ( NO2+​ ) generated during the reaction, facilitating smooth electrophilic attack.

  • Primary Nitration (Mono-nitration):

    • Action: Add 65% Nitric Acid (20 mL) dropwise at room temperature. Stir for 30 minutes.

    • Causality: The highly activating nature of the two butoxy groups makes the first nitration extremely rapid. Using standard 65% HNO₃ prevents violent exothermic runaways and minimizes oxidative side reactions.

  • Secondary Nitration (Di-nitration):

    • Action: Add 100% Fuming Nitric Acid (50 mL) dropwise. Stir the reaction mixture continuously for 3 days.

    • Causality: The introduction of the first nitro group strongly deactivates the benzene ring toward further electrophilic substitution. To overcome this high activation energy barrier and force the second nitration at the remaining para position, a much stronger electrophilic source (100% fuming HNO₃) and extended reaction times are strictly required[1].

  • Self-Validating Isolation:

    • Action: Pour the mixture into ice water, extract with CH₂Cl₂, wash with saturated NaHCO₃ (to neutralize acetic acid), dry over MgSO₄, and concentrate.

    • Validation: Monitor via Thin Layer Chromatography (TLC). The complete disappearance of the mono-nitrated intermediate validates the 3-day stirring period. ¹H NMR must show a single aromatic peak (integrating to 2H), confirming substitution exclusively at the 4,5-positions due to the directing effects of the oxygen atoms.

SynthesisWorkflow A 1,2-Dibutoxybenzene (Starting Material) B 65% HNO3 in AcOH/CH2Cl2 (Mono-nitration) A->B Stir 30 min (Activation) C 100% Fuming HNO3 (Di-nitration) B->C Dropwise (Overcome Deactivation) D 1,2-Dibutoxy-4,5-dinitrobenzene (Target Product) C->D Stir 3 days E Validation: 1H NMR Singlet D->E Structural verification

Fig 1: Stepwise electrophilic aromatic substitution workflow.

Downstream Applications & Transformations

The true value of 1,2-dibutoxy-4,5-dinitrobenzene lies in its role as a stable, isolable precursor to 1,2-dibutoxy-4,5-diaminobenzene. The nitro groups are readily reduced using catalytic Palladium on Carbon (Pd/C) and hydrazine hydrate in ethanol[1]. This resulting diamine is highly sensitive to air (oxidation) and must be used immediately in condensation reactions.

Pathway A: Optoelectronics (DSSC Push-Pull Dyes)

In the development of metal-free organic dyes for solar cells, the diamine is condensed with diketones (e.g., 2,7-dibromo-phenanthrene-9,10-dione) to form quinoxaline-based π -spacers[1]. The butoxy groups serve a dual purpose here: they act as electron donors to enhance the intramolecular charge transfer (ICT) from the donor to the cyanoacrylic acid acceptor, and their steric bulk prevents π−π stacking aggregation of the dyes on the TiO₂ semiconductor surface, which would otherwise quench the photocurrent[1]. Dyes derived from this pathway (such as KD-148 and KD-150) exhibit broad absorption spectra and high incident photon-to-current conversion efficiencies (IPCE) of up to 60%[1].

Pathway B: Supramolecular Chemistry (Cyclophanes)

In host-guest chemistry, the diamine is treated with formic acid to yield 5,6-dibutoxybenzimidazole[2]. This intermediate is subsequently quaternized to form azolium-linked cyclophanes. The extended alkyl (butoxy) chains drastically improve the solubility of these cyclophanes in chlorinated solvents compared to their unalkylated counterparts, enabling precise solution-state conformational studies and enhanced anion recognition capabilities (via hydrogen bonding with the acidic imidazolium H2 proton)[2].

ApplicationPathway A 1,2-Dibutoxy-4,5-dinitrobenzene B Reduction (Pd/C, N2H4) Yields Diamine A->B Nitro to Amine C Condensation w/ Diketones B->C Pathway A E Formic Acid Treatment B->E Pathway B D Quinoxaline Push-Pull Dyes (DSSCs: KD-148/150) C->D Optoelectronic Use F Benzimidazole Cyclophanes (Anion Recognition) E->F Supramolecular Use

Fig 2: Divergent synthetic pathways from the dinitro precursor.

Conclusion

1,2-Dibutoxy-4,5-dinitrobenzene is a textbook example of how rational molecular design—balancing electronic effects with steric solubility modifiers—can yield a highly versatile synthetic intermediate. By strictly adhering to the biphasic, graduated-strength nitration protocol, researchers can reliably synthesize this compound. Whether condensing it into quinoxaline π -bridges for next-generation solar cells or cyclizing it into benzimidazole hosts for anion sensing, its robust chemistry ensures reproducible, high-yield material development.

References

  • Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells. TÜBİTAK Academic Journals. Available at: [Link]

  • Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior. Curtin University. Available at:[Link]

Sources

Foundational

A Comprehensive Technical Guide to the Safety and Handling of 1,2-Dibutoxy-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals Introduction 1,2-Dibutoxy-4,5-dinitrobenzene is a nitroaromatic compound that, like its analogues, serves as a versatile building block in organic synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibutoxy-4,5-dinitrobenzene is a nitroaromatic compound that, like its analogues, serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The presence of two nitro groups on the benzene ring renders the compound highly activated towards nucleophilic aromatic substitution, making it a valuable intermediate. However, the same electronic characteristics that confer its synthetic utility also impart significant physiological and safety hazards. Nitroaromatic compounds as a class are known for their potential toxicity and reactivity.

This guide provides a detailed framework for the safe handling, storage, and disposal of 1,2-Dibutoxy-4,5-dinitrobenzene in a research and development setting. The recommendations herein are grounded in the established safety profiles of structurally related dinitrobenzene derivatives, particularly 1,2-dimethoxy-4,5-dinitrobenzene, due to the limited availability of specific safety data for the title compound. A conservative approach is therefore essential, treating the compound with the high degree of caution it warrants.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards is the cornerstone of safe laboratory practice. The primary hazards associated with 1,2-Dibutoxy-4,5-dinitrobenzene are derived from its dinitroaromatic core.

Toxicological Profile

GHS Hazard Classification (Inferred) : Based on data for 1,2-dimethoxy-4,5-dinitrobenzene, the following GHS classifications are anticipated[1][2]:

  • Acute Toxicity, Oral (Category 3/4): Harmful or toxic if swallowed.[1][2][3][4][5][6]

  • Acute Toxicity, Dermal (Category 3/4): Harmful or toxic in contact with skin.[1][2][3][4][5][6]

  • Acute Toxicity, Inhalation (Category 3/4): Harmful or toxic if inhaled.[1][2][3][6]

  • Skin Irritation (Category 2): Causes skin irritation.[1][2][5]

  • Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1][2]

  • Specific Target Organ Toxicity — Repeated Exposure: May cause damage to organs through prolonged or repeated exposure.[3][4]

The primary mechanism of toxicity for many nitroaromatic compounds involves their metabolic reduction to nitroso and hydroxylamine intermediates, which can lead to methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.

Physicochemical Hazards
  • Combustibility: As a solid organic material, it is expected to be combustible, though not readily flammable.[7]

  • Explosive Potential: Nitroaromatic compounds can be explosive, particularly when subjected to heat, shock, or friction.[5][8] Dry dinitrobenzene compounds are known to be more hazardous. While the long alkyl chains in the dibutoxy derivative may reduce its sensitivity compared to simpler dinitrobenzenes, the potential for explosive decomposition, especially upon heating, must be considered.

Physicochemical Properties (Comparative Data)

Specific data for 1,2-Dibutoxy-4,5-dinitrobenzene is not widely published. The following table provides data for the closely related 1,2-dimethoxy-4,5-dinitrobenzene to serve as a reference point. It is anticipated that 1,2-Dibutoxy-4,5-dinitrobenzene will have a higher molecular weight, a higher boiling point, and lower aqueous solubility.

Property1,2-Dimethoxy-4,5-dinitrobenzene1,2-Dibutoxy-4,5-dinitrobenzene (Estimated)
CAS Number 3395-03-7[1][2][9][10][11][12][13]Not readily available
Molecular Formula C₈H₈N₂O₆[1][3]C₁₄H₂₀N₂O₆
Molecular Weight 228.16 g/mol [1][3][9]312.32 g/mol
Appearance Yellow crystalline solid[3]Likely a yellow solid
Melting Point 131-134 °C[3]Expected to be different from the methoxy analog

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory when handling 1,2-Dibutoxy-4,5-dinitrobenzene.

Engineering Controls
  • Chemical Fume Hood: All manipulations of 1,2-Dibutoxy-4,5-dinitrobenzene, including weighing and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible and regularly tested.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 1,2-Dibutoxy-4,5-dinitrobenzene:

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.

  • Gloves: Chemically resistant gloves are essential. Given the aromatic nature of the compound, butyl or Viton® gloves are recommended for extended contact. Heavy-duty nitrile gloves may be suitable for shorter-duration tasks, but disposable nitrile gloves may not offer sufficient protection. Always inspect gloves for any signs of degradation before use.

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit should be considered.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.

Safe Handling and Experimental Protocols

Adherence to strict protocols is critical to mitigating the risks associated with 1,2-Dibutoxy-4,5-dinitrobenzene.

General Handling Practices
  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.

  • Ignition Sources: Eliminate all sources of ignition, including open flames, hot plates, and spark-producing equipment, from the work area.

  • Static Discharge: Take precautionary measures against static discharge, especially when transferring the solid.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

Experimental Workflow: A Protocol for Nucleophilic Aromatic Substitution (SNAr)

The following is a representative protocol for an SNAr reaction, a common application for this class of compounds.

Objective: To perform a nucleophilic aromatic substitution on 1,2-Dibutoxy-4,5-dinitrobenzene.

Materials:

  • 1,2-Dibutoxy-4,5-dinitrobenzene

  • Nucleophile (e.g., a primary or secondary amine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Inert gas (Nitrogen or Argon)

  • Glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus (magnetic stirrer with hotplate)

  • Thin-layer chromatography (TLC) supplies for reaction monitoring

Procedure:

  • Preparation: Assemble and dry all glassware thoroughly. Set up the reaction apparatus in a chemical fume hood.

  • Inert Atmosphere: Purge the reaction flask with an inert gas.

  • Reagent Addition:

    • To the flask, add 1,2-Dibutoxy-4,5-dinitrobenzene.

    • Add the anhydrous solvent to dissolve the starting material.

    • Slowly add the nucleophile to the stirred solution.

  • Reaction:

    • Heat the reaction mixture to the desired temperature.

    • Monitor the progress of the reaction by TLC.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Follow a standard aqueous work-up procedure to quench the reaction and extract the product.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for safely handling 1,2-Dibutoxy-4,5-dinitrobenzene.

Safe Handling Workflow for 1,2-Dibutoxy-4,5-dinitrobenzene cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency start Start: Need to handle 1,2-Dibutoxy-4,5-dinitrobenzene assess_hazards Assess Hazards: - Toxicity (Inferred) - Reactivity - Physical Form start->assess_hazards select_ppe Select Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat assess_hazards->select_ppe spill Spill Occurs assess_hazards->spill setup_controls Set Up Engineering Controls: - Fume Hood - Ventilation - Eyewash/Shower select_ppe->setup_controls weigh_transfer Weigh and Transfer in Fume Hood setup_controls->weigh_transfer run_reaction Perform Experiment (e.g., SNAr) weigh_transfer->run_reaction exposure Personnel Exposure weigh_transfer->exposure monitor Monitor Reaction Progress run_reaction->monitor workup Reaction Work-up and Purification monitor->workup decontaminate Decontaminate Glassware and Work Area workup->decontaminate store Store Unused Material in a Cool, Dry, Secure Area workup->store dispose_waste Dispose of Waste Properly (Hazardous Waste) decontaminate->dispose_waste evacuate Evacuate Area spill->evacuate absorb Contain and Absorb Spill with Inert Material spill->absorb first_aid Provide Immediate First Aid (Flush Skin/Eyes) exposure->first_aid medical Seek Medical Attention first_aid->medical

Caption: A flowchart outlining the key steps and considerations for the safe handling of 1,2-Dibutoxy-4,5-dinitrobenzene, from preparation to emergency response.

Storage, Spill, and Disposal Procedures

Storage
  • Store 1,2-Dibutoxy-4,5-dinitrobenzene in a tightly sealed, properly labeled container.

  • The storage area should be cool, dry, and well-ventilated.

  • Store away from incompatible materials, such as strong oxidizing agents.

  • The storage location should be secure and accessible only to authorized personnel.

Spill Response

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition.

  • PPE: Don appropriate PPE, including respiratory protection if necessary.

  • Containment: Contain the spill using a non-combustible absorbent material like sand or vermiculite. Avoid sweeping dry material, as this can generate dust.

  • Collection: Carefully collect the absorbed material into a sealed container for hazardous waste disposal. Use non-sparking tools.

  • Decontamination: Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all decontamination materials for disposal as hazardous waste.

Waste Disposal
  • All waste containing 1,2-Dibutoxy-4,5-dinitrobenzene, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

  • Collect waste in properly labeled, sealed containers.

  • Dispose of the hazardous waste through a licensed environmental disposal company. Do not dispose of it down the drain or in regular trash. High-temperature incineration is a common disposal method for dinitrobenzene compounds.

First Aid Measures

In case of exposure, immediate medical attention is necessary.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][7]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[2][4][7]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][4][7]

Conclusion

1,2-Dibutoxy-4,5-dinitrobenzene is a valuable research chemical that demands a high level of respect and caution. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the inherent risks associated with this compound. The causality behind these stringent measures lies in the potent biological activity and potential reactivity of the dinitroaromatic core. A proactive and informed approach to safety is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

References

  • Sunway Pharm Ltd. 1,2-dimethoxy-4,5-dinitrobenzene - CAS:3395-03-7. Available at: [Link]

  • PubChem. 1,2-Dimethoxy-4,5-dinitrobenzene. National Center for Biotechnology Information. Available at: [Link]

  • Cheméo. Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7). Available at: [Link]

  • NextSDS. 1,2-bis(hexyloxy)-4,5-dinitrobenzene — Chemical Substance Information. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to 1,2-Dialkoxy-4,5-dinitrobenzene Derivatives for Researchers and Drug Development Professionals

A Note on Scope: Initial searches for 1,2-Dibutoxy-4,5-dinitrobenzene yielded limited specific information, suggesting it is a rare or custom-synthesized compound. This guide will focus on the well-documented and commerc...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Scope: Initial searches for 1,2-Dibutoxy-4,5-dinitrobenzene yielded limited specific information, suggesting it is a rare or custom-synthesized compound. This guide will focus on the well-documented and commercially available analogue, 1,2-Dimethoxy-4,5-dinitrobenzene , as a representative of this class of compounds. The principles of synthesis, reactivity, and biological activity discussed herein are likely applicable to other 1,2-dialkoxy-4,5-dinitrobenzene derivatives, including the dibutoxy variant.

Introduction

1,2-Dimethoxy-4,5-dinitrobenzene (also known as 4,5-dinitroveratrole) is a versatile aromatic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents.[1][2] Its utility stems from the electron-deficient nature of the benzene ring, a consequence of the two electron-withdrawing nitro groups, which makes it susceptible to nucleophilic aromatic substitution. This reactivity, coupled with its potential biological activities, has made it a compound of interest for researchers in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its suppliers, chemical properties, synthesis, and applications, with a focus on its emerging role as a modulator of key cellular pathways.

Suppliers of 1,2-Dimethoxy-4,5-dinitrobenzene

A variety of chemical suppliers offer 1,2-Dimethoxy-4,5-dinitrobenzene, catering to different scales of research and development needs. These can be broadly categorized as follows:

  • Research-Grade Suppliers: These suppliers typically offer the compound in smaller quantities (grams to tens of grams) with high purity, suitable for laboratory research and initial screening studies.

  • Bulk and Commercial Suppliers: For larger scale synthesis and process development, several manufacturers and distributors can provide kilogram quantities of the compound.

Below is a table summarizing a selection of known suppliers:

SupplierTypical QuantitiesPurityNotes
Thermo Scientific (Alfa Aesar) [3][4]1g, 5g≥96%A well-established supplier for research chemicals.
Sigma-Aldrich (Merck) VariesNot specifiedOffered as part of their rare chemical collection; buyer assumes responsibility for purity confirmation.
Apollo Scientific [5][6]1g, 5g, 10g≥95%UK-based supplier with international distribution.
ChemicalBook [7][8]Varies (Kg available)98-99%An online marketplace listing numerous Chinese suppliers.
LookChem [9]Varies (Kg available)VariesAn online platform connecting buyers with chemical manufacturers, primarily in China.
GIHI CHEMICALS CO.,LIMITED [7]1kg, 5kg, 25kg99%A China-based trader offering bulk quantities.
Amadis Chemical Company Limited [7]VariesNot specifiedA China-based supplier of research chemicals.

For researchers interested in 1,2-Dibutoxy-4,5-dinitrobenzene , it is recommended to inquire with companies that explicitly offer custom synthesis services, such as Bide Pharmatech Ltd. [9] and Career Henan Chemical Co. [9], which are listed on platforms like LookChem.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 1,2-Dimethoxy-4,5-dinitrobenzene is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 3395-03-7[10]
Molecular Formula C₈H₈N₂O₆[10]
Molecular Weight 228.16 g/mol [10]
Appearance Yellow crystalline solid[2]
Melting Point 131-134 °C[11]
Solubility Sparingly soluble in water
InChIKey WFDHPWTYKOAFBJ-UHFFFAOYSA-N[10]

Spectral Data:

  • ¹H NMR: (DMSO-d6) δ(ppm): 6.23 (s, 2H), 3.56 (s, 6H)[12]

  • Mass Spectrum (EI): A digitized spectrum is available in the NIST WebBook.[13]

  • IR Spectrum: Available on PubChem, with spectra obtained via KBr pellet and ATR-IR techniques.[10]

Synthesis and Reactivity

1,2-Dimethoxy-4,5-dinitrobenzene is a key intermediate in various synthetic pathways. Its reactivity is dominated by the two nitro groups, which strongly activate the benzene ring towards nucleophilic aromatic substitution (SNAr) and are also susceptible to reduction.

Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene

While detailed industrial synthesis routes are often proprietary, a common laboratory-scale approach involves the nitration of 1,2-dimethoxybenzene (veratrole). The nitration of veratrole can lead to a mixture of dinitro isomers, from which the desired 1,2-dimethoxy-4,5-dinitrobenzene can be separated by crystallization or chromatography.[14]

Key Reactions of 1,2-Dimethoxy-4,5-dinitrobenzene

1. Nucleophilic Aromatic Substitution (SNAr):

The electron-withdrawing nature of the two nitro groups facilitates the attack of nucleophiles on the aromatic ring, leading to the substitution of one of the methoxy groups. This reaction is a cornerstone of its utility in building more complex molecules.

Experimental Protocol: General Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the reaction of 1,2-dimethoxy-4,5-dinitrobenzene with a nucleophile.

Materials:

  • 1,2-Dimethoxy-4,5-dinitrobenzene

  • Nucleophile (e.g., an amine or thiol)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Base (if required, e.g., K₂CO₃, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 1,2-dimethoxy-4,5-dinitrobenzene (1.0 eq) in the anhydrous solvent.

  • Add the nucleophile (1.1-1.5 eq) and the base (if necessary, 2.0 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

snAr_workflow start Dissolve 1,2-dimethoxy- 4,5-dinitrobenzene in solvent add_reagents Add nucleophile and base start->add_reagents react Heat and stir under inert atmosphere add_reagents->react monitor Monitor by TLC react->monitor Periodically monitor->react Incomplete workup Aqueous workup and extraction monitor->workup Complete purify Column chromatography workup->purify product Purified product purify->product

Experimental workflow for Nucleophilic Aromatic Substitution.

2. Reduction of Nitro Groups:

The nitro groups of 1,2-dimethoxy-4,5-dinitrobenzene can be readily reduced to the corresponding diamine, 1,2-diamino-4,5-dimethoxybenzene. This diamine is a valuable precursor for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry.[12] A common method for this reduction is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.[12]

Experimental Protocol: Reduction of Nitro Groups [12]

Materials:

  • 1,2-Dimethoxy-4,5-dinitrobenzene (500 mg, 2.19 mmol)

  • Methanol (11 mL)

  • 10% Palladium on charcoal (catalytic amount)

  • Acetic acid (1.5 mL)

  • Nitrogen (N₂) gas

  • Hydrogen (H₂) gas

  • Celite

Procedure:

  • Degas a solution of 1,2-dimethoxy-4,5-dinitrobenzene in 10 mL of methanol and place it under a nitrogen atmosphere.

  • Quench a catalytic amount of 10% Pd/C with 1 mL of methanol and transfer it as a suspension to the reactant solution.

  • Add 1.5 mL of acetic acid to the mixture.

  • Place the reaction mixture under a hydrogen atmosphere (1 atm) and stir at room temperature for 16 hours.

  • Filter the mixture through a pad of Celite and rinse with methanol.

  • Concentrate the filtrate in vacuo to afford the diamine product.

Applications in Drug Development and Research

Emerging research has highlighted the potential of 1,2-dimethoxy-4,5-dinitrobenzene and its derivatives as modulators of important biological pathways, making them attractive starting points for drug discovery programs.

Histone Deacetylase (HDAC) Inhibition

Preliminary studies suggest that 1,2-dimethoxy-4,5-dinitrobenzene can act as an inhibitor of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[1] The dysregulation of HDAC activity is implicated in various diseases, including cancer. By inhibiting HDACs, compounds can induce histone hyperacetylation, leading to changes in chromatin structure and the expression of tumor suppressor genes. This mechanism of action is the basis for several approved anti-cancer drugs.

hdac_inhibition compound 1,2-Dimethoxy-4,5- dinitrobenzene Derivative hdac HDAC Enzyme compound->hdac Inhibits deacetylation Deacetylation hdac->deacetylation Catalyzes histone Acetylated Histone histone->deacetylation condensed_chromatin Condensed Chromatin (Gene Expression OFF) deacetylation->condensed_chromatin acetylated_chromatin Relaxed Chromatin (Gene Expression ON) acetylated_chromatin->deacetylation

Mechanism of HDAC inhibition.

Nrf2 Pathway Activation

1,2-Dimethoxy-4,5-dinitrobenzene has also been shown to induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[1] Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[1] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by inducers, Nrf2 translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating their transcription. The activation of the Nrf2 pathway is a promising therapeutic strategy for diseases associated with oxidative stress, such as neurodegenerative disorders and chronic inflammatory diseases.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound 1,2-Dimethoxy-4,5- dinitrobenzene Derivative nrf2_keap1 Nrf2-Keap1 Complex compound->nrf2_keap1 Induces dissociation nrf2_free Nrf2 nrf2_keap1->nrf2_free nrf2_nuc Nrf2 nrf2_free->nrf2_nuc Translocation are Antioxidant Response Element (ARE) nrf2_nuc->are Binds to genes Cytoprotective Genes are->genes Activates transcription

Proposed Nrf2 activation pathway.

Analytical Methods for Quality Control

Ensuring the purity and identity of 1,2-Dimethoxy-4,5-dinitrobenzene is critical for its use in research and development. Several analytical techniques are suitable for this purpose.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a widely used method for the analysis of nitroaromatic compounds. A reversed-phase C8 or C18 column with a water-acetonitrile mobile phase can be employed to separate the compound from impurities.[15] For quantitative analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) can be used, although this is more common for carbonyl compounds.[16][17][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[19][20][21][22] A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is typically used for the separation of nitroaromatic compounds. The mass spectrum provides a unique fingerprint for the compound, allowing for unambiguous identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic compounds. The simplicity of the ¹H NMR spectrum of 1,2-Dimethoxy-4,5-dinitrobenzene (two singlets) makes it a quick and effective method for identity confirmation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the nitro groups (strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹) and the C-O bonds of the methoxy groups.

Safety and Handling

1,2-Dimethoxy-4,5-dinitrobenzene is a potentially hazardous chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[10] Always consult the Safety Data Sheet (SDS) from the supplier before handling this compound. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

1,2-Dimethoxy-4,5-dinitrobenzene is a readily accessible and synthetically versatile building block with significant potential in drug discovery and development. Its predictable reactivity in nucleophilic aromatic substitution and nitro group reduction reactions allows for the construction of a diverse range of complex molecules. Furthermore, its emerging role as an inhibitor of HDACs and an activator of the Nrf2 pathway positions it as a promising scaffold for the development of novel therapeutics for cancer and diseases associated with oxidative stress. Researchers and drug development professionals are encouraged to explore the potential of this and related dialkoxy-dinitrobenzene derivatives in their research programs.

References

  • Apollo Scientific. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene (1g bottle). Spyndl. Retrieved March 21, 2026, from [Link]

  • Ewing, R. G., et al. (2015). Quantitative Comparison of Trace Organonitrate Explosives Detection by GC-MS and GC-ECD2 Methods with Emphasis on Sensitivity.
  • Al-Naiema, I. M., & Stone, E. A. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
  • Schreiber, B., & Altenbach, C. (1995). Gas chromatographic and mass spectrometric determination of nitroaromatics in water.
  • BenchChem. (2025).
  • Metoree. (2026, January). 13 Dinitrobenzene Manufacturers in 2026. Retrieved March 21, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene. Retrieved March 21, 2026, from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1,2-dimethoxy-4,5-dinitrobenzene. Retrieved March 21, 2026, from [Link]

  • Welsch, T., et al. (2021). A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS. Molecules, 26(6), 1681.
  • Agilent Technologies. (n.d.). GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD.
  • LookChem. (n.d.). CAS No.3395-03-7,1,2-DIMETHOXY-4,5-DINITROBENZENE Suppliers. Retrieved March 21, 2026, from [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 222989, 1,2-Dimethoxy-4,5-dinitrobenzene. PubChem. Retrieved March 21, 2026, from [Link].

  • Al-Amri, A. M., et al. (2021). A sensitive chemiluminescence detection approach for determination of 2,4-dinitrophenylhydrazine derivatized aldehydes using online UV irradiation - luminol CL reaction. Application to the HPLC analysis of aldehydes in oil samples. Talanta, 233, 122522.
  • Zhang, T., & Jiang, G. (2026, March 15). Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV.
  • PubChemLite. (n.d.). 1,2-dimethoxy-4,5-dinitrobenzene (C8H8N2O6). Retrieved March 21, 2026, from [Link]

  • Syeda, T. M., et al. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1744.
  • Plater, M. J. (2022). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 46(5-6), 405-410.
  • Cheméo. (n.d.). Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7). Retrieved March 21, 2026, from [Link]

  • Soman, A., et al. (2008). HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance.
  • Agilent Technologies. (n.d.).
  • NIST. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. In NIST Chemistry WebBook. Retrieved March 21, 2026, from [Link]

  • aglutinate. (n.d.). 1,2-Dimethoxy-4,5-dinitrobenzene. Retrieved March 21, 2026, from [Link]

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Foundational

An In-depth Technical Guide to the Reactivity of 1,2-Dibutoxy-4,5-dinitrobenzene

Abstract This technical guide provides a comprehensive analysis of the predicted reactivity of 1,2-Dibutoxy-4,5-dinitrobenzene. Intended for researchers, scientists, and professionals in drug development and materials sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted reactivity of 1,2-Dibutoxy-4,5-dinitrobenzene. Intended for researchers, scientists, and professionals in drug development and materials science, this document synthesizes established chemical principles and data from analogous compounds to offer a robust predictive model for the synthesis, reactivity, and safe handling of this molecule. Due to the limited direct literature on 1,2-Dibutoxy-4,5-dinitrobenzene, this guide leverages extensive data on its close analogue, 1,2-dimethoxy-4,5-dinitrobenzene, and the broader class of nitroaromatic compounds. The core focus is on its susceptibility to nucleophilic aromatic substitution (SNAr) and the reduction of its nitro functionalities, providing both mechanistic insights and detailed experimental protocols.

Introduction and Current State of Knowledge

1,2-Dibutoxy-4,5-dinitrobenzene is a functionalized aromatic compound with significant potential as a building block in organic synthesis. Its structure, featuring a benzene ring activated by two strong electron-withdrawing nitro groups and modified by two butoxy substituents, suggests a rich and versatile chemical reactivity. The nitro groups render the aromatic ring highly electron-deficient, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] The butoxy groups, in turn, influence the molecule's solubility, steric profile, and electronic properties, offering a handle for fine-tuning the characteristics of resulting products.

A review of current chemical literature reveals a scarcity of studies focused specifically on 1,2-Dibutoxy-4,5-dinitrobenzene. However, the reactivity of its lower alkyl homologue, 1,2-dimethoxy-4,5-dinitrobenzene (also known as 4,5-dinitroveratrole), is well-documented.[2] This guide will, therefore, utilize the established reactivity of this and other related dinitrobenzene derivatives as a predictive framework, explaining the anticipated similarities and differences arising from the replacement of methoxy groups with butoxy groups.

Proposed Synthesis Pathway

A logical and efficient synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene can be envisioned via a two-step process starting from commercially available catechol. This pathway involves the nitration of the catechol ring followed by a Williamson ether synthesis to introduce the butyl chains.

Step 1: Nitration of Catechol to 4,5-Dinitrocatechol

The initial step involves the dinitration of 1,2-dihydroxybenzene (catechol). This reaction must be performed under controlled conditions to favor the formation of the 4,5-dinitro isomer. The hydroxyl groups are activating and ortho-, para-directing, but their sensitivity to oxidation requires careful selection of nitrating agents and reaction conditions. A mixture of nitric acid and sulfuric acid is a common nitrating agent, but protecting the hydroxyl groups prior to nitration may be necessary to improve yield and selectivity.[3]

Step 2: Williamson Ether Synthesis

The resulting 4,5-dinitrocatechol can then be alkylated using a suitable butylating agent, such as 1-bromobutane, in a classic Williamson ether synthesis.[4] This reaction proceeds via an SN2 mechanism where the phenoxide ions, formed by deprotonating the hydroxyl groups with a base like potassium carbonate, act as nucleophiles.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Williamson Ether Synthesis Catechol Catechol (1,2-Dihydroxybenzene) Dinitrocatechol 4,5-Dinitrocatechol Catechol->Dinitrocatechol Nitration NitratingAgent Nitrating Agent (e.g., HNO₃/H₂SO₄) Dinitrocatechol_ref 4,5-Dinitrocatechol Dinitrocatechol->Dinitrocatechol_ref Target 1,2-Dibutoxy-4,5-dinitrobenzene Dinitrocatechol_ref->Target Dialkylation (SN2) ButylHalide 1-Bromobutane & Base (e.g., K₂CO₃)

Caption: Proposed two-step synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene.

Experimental Protocol: Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene

Disclaimer: This is a predictive protocol and must be adapted and optimized under strict laboratory safety protocols.

Part A: Synthesis of 4,5-Dinitrocatechol (Intermediate)

  • Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, cool a solution of catechol in a suitable solvent (e.g., glacial acetic acid) to 0-5 °C in an ice bath.

  • Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the catechol solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitated solid is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

  • Purification: The crude 4,5-dinitrocatechol can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part B: Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene

  • Setup: To a round-bottom flask containing a solution of 4,5-dinitrocatechol (1 eq.) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).[5]

  • Reagent Addition: Add 1-bromobutane (2.2 eq.) to the suspension.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC. The reaction is expected to take several hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Physicochemical and Reactivity Profile

The introduction of butoxy groups in place of methoxy groups is expected to alter the physicochemical properties and reactivity profile of the dinitrobenzene core.

Property1,2-Dimethoxy-4,5-dinitrobenzene1,2-Dibutoxy-4,5-dinitrobenzene (Predicted)
Molecular Formula C₈H₈N₂O₆[2]C₁₄H₂₀N₂O₆
Molecular Weight 228.16 g/mol [2]312.32 g/mol
Appearance Yellow crystalline solid[2]Yellow crystalline solid or oil
Solubility Soluble in many organic solventsHigher solubility in nonpolar organic solvents
Reactivity Highly reactive towards SNAr[2]Highly reactive, potentially slower than methoxy analogue
Electronic and Steric Effects
  • Electronic Effects: The butoxy group is, like the methoxy group, an ortho-, para-directing activating group due to the resonance donation of the oxygen lone pair into the benzene ring.[6] Inductively, the longer alkyl chain of the butoxy group makes it slightly more electron-donating than the methoxy group. However, in the context of a dinitro-activated ring, this minor difference is unlikely to significantly alter the fundamental reactivity pattern.

  • Steric Effects: The most significant difference arises from steric hindrance.[7] The bulkier butyl groups will create more steric congestion around the reaction centers (the carbons bearing the nitro groups) compared to the smaller methyl groups. This is predicted to decrease the rate of nucleophilic attack, particularly with bulky nucleophiles.

Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 1,2-Dibutoxy-4,5-dinitrobenzene is nucleophilic aromatic substitution (SNAr). The two nitro groups are powerfully electron-withdrawing, which delocalizes the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it and facilitating the reaction.[1]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

In this reaction, a nucleophile (Nu⁻) attacks one of the carbons bearing a nitro group, which can act as a leaving group. The reaction is typically regioselective, with the position of substitution influenced by the nature of the nucleophile and reaction conditions.

  • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1,2-Dibutoxy-4,5-dinitrobenzene (1 eq.) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition: Add the secondary amine (e.g., piperidine, 1.2 eq.) to the solution. For less reactive amines, the addition of a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq.) may be required.

  • Reaction: Heat the mixture (e.g., 80-120 °C) and stir. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and quench by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

Reduction of Nitro Groups

The reduction of the two nitro groups to form 1,2-Dibutoxy-4,5-diaminobenzene is a crucial transformation. This diamine derivative is a potentially valuable monomer for high-performance polymers or a precursor for complex heterocyclic structures.

G Start 1,2-Dibutoxy-4,5-dinitrobenzene Product 1,2-Dibutoxy-4,5-diaminobenzene Start->Product Reduction Catalyst Reducing System (e.g., Pd/C, H₂ or NH₂NH₂·H₂O)

Caption: Workflow for the reduction of 1,2-Dibutoxy-4,5-dinitrobenzene.

Catalytic hydrogenation is a clean and efficient method for this purpose.[8] Common catalysts include palladium on carbon (Pd/C) or Raney Nickel. The hydrogen source can be hydrogen gas or a transfer agent like hydrazine hydrate or ammonium formate.[9]

  • Setup: In a round-bottom flask, suspend 1,2-Dibutoxy-4,5-dinitrobenzene (1 eq.) and 10% Pd/C catalyst (5-10% w/w) in a solvent such as methanol or ethanol.

  • Reagent Addition: Heat the mixture to reflux. Add hydrazine hydrate (4-5 eq.) dropwise via an addition funnel. An exothermic reaction is often observed.

  • Reaction: Stir at reflux until TLC analysis confirms the complete consumption of the starting material (typically 1-3 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully filter the suspension through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude diamine product. The product can be further purified by recrystallization if necessary.

Safety and Handling

As a nitroaromatic compound, 1,2-Dibutoxy-4,5-dinitrobenzene must be handled with care. Nitroaromatic compounds are known for their toxicity, and many are mutagenic or carcinogenic.[2][10] They can be absorbed through the skin, and dust or vapors should not be inhaled.

  • Toxicity: The primary toxicity of nitroaromatics is often linked to the metabolic reduction of the nitro group to form reactive intermediates that can damage DNA.[11]

  • Explosive Hazard: Dinitroaromatic compounds are energetic materials and can be explosive, particularly in the presence of heat, shock, or certain initiators.[11] A thorough risk assessment is mandatory before synthesis or use.

Recommended Handling Procedures:
  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials. Store in a tightly sealed container.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

While direct experimental data for 1,2-Dibutoxy-4,5-dinitrobenzene is limited, a robust understanding of its reactivity can be constructed based on the principles of physical organic chemistry and the extensive literature on its analogues. The compound is predicted to be a highly valuable substrate for nucleophilic aromatic substitution, allowing for the introduction of a wide range of functionalities. Furthermore, the reduction of its nitro groups provides a straightforward entry to the corresponding diamine, a key intermediate for further synthetic elaboration. The increased steric bulk of the butoxy groups compared to methoxy groups is the primary differentiating factor, likely leading to slower reaction rates in SNAr processes. Researchers and scientists working with this compound should adhere to strict safety protocols due to the inherent hazards associated with nitroaromatic compounds.

References

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Exploratory

Thermal Stability and Handling of 1,2-Dibutoxy-4,5-dinitrobenzene: A Comprehensive Guide for Advanced Material Synthesis

Executive Summary In the development of high-performance materials—ranging from polyimide films to D-A-π-A push-pull dyes for Dye-Sensitized Solar Cells (DSSCs)—1,2-dibutoxy-4,5-dinitrobenzene serves as a critical energe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of high-performance materials—ranging from polyimide films to D-A-π-A push-pull dyes for Dye-Sensitized Solar Cells (DSSCs)—1,2-dibutoxy-4,5-dinitrobenzene serves as a critical energetic intermediate[1]. Synthesized via the electrophilic aromatic nitration of 1,2-dibutoxybenzene, this compound must be subsequently reduced to its diamine counterpart to participate in polymerization or condensation reactions. However, the presence of ortho-positioned nitro groups combined with oxidizable alkyl chains introduces significant thermal hazards.

This whitepaper provides an in-depth mechanistic analysis of the thermal stability of 1,2-dibutoxy-4,5-dinitrobenzene, establishing self-validating analytical workflows and safe handling protocols for researchers and process chemists.

Mechanistic Insights into Thermal Degradation

Understanding the thermal behavior of 1,2-dibutoxy-4,5-dinitrobenzene requires analyzing the interplay between electronic effects, steric hindrance, and intramolecular redox potential.

The Dinitroarene Hazard Profile

Dinitrobenzenes are inherently energy-rich molecules. Thermal decomposition typically initiates via the homolytic cleavage of the C–NO₂ bond, followed by a cascade of highly exothermic oxidation reactions. Pure dinitrobenzenes and their mixtures frequently exhibit violent exothermic activity between 300 °C and 500 °C, releasing massive enthalpy changes on the order of -2.5 × 10³ J/g[2]. Accelerating Rate Calorimetry (ARC) studies demonstrate that under adiabatic conditions, thermal runaway exotherms for dinitroarenes can begin at temperatures as low as 263–280 °C[2].

Structural Exacerbation in 1,2-Dibutoxy-4,5-dinitrobenzene

The addition of two butoxy groups fundamentally alters the thermal stability profile of the dinitrobenzene core:

  • Steric Strain: The ortho-positioning of two bulky nitro groups and two butoxy chains forces the nitro groups out of coplanarity with the aromatic ring. This steric repulsion weakens the C–N bond, lowering the activation energy required for thermal homolysis.

  • Internal "Fuel-Oxidizer" Proximity: The butoxy chains act as an internal hydrocarbon fuel source, while the nitro groups act as the oxidizer. At elevated temperatures, this proximity facilitates intramolecular redox reactions, potentially lowering the onset temperature ( Tonset​ ) compared to unsubstituted dinitrobenzenes.

Synthesis A 1,2-Dibutoxybenzene (Precursor) B 1,2-Dibutoxy-4,5- dinitrobenzene (Energetic Intermediate) A->B HNO3 / H2SO4 Exothermic C 1,2-Dibutoxy-4,5- diaminobenzene (Air-Sensitive) B->C Pd/C, N2H4 Controlled Temp D Polyimides & DSSC Dyes C->D Polymerization / Condensation

Synthetic pathway and downstream applications of 1,2-dibutoxy-4,5-dinitrobenzene.

Quantitative Data: Thermal Properties Comparison

To contextualize the thermal risk, Table 1 summarizes the thermal decomposition metrics of standard nitroarenes compared to the estimated profile of dialkoxy-dinitroarenes. Any compound exhibiting a decomposition energy exceeding 500 J/g requires rigorous adiabatic testing prior to scale-up[3].

Compound ClassRepresentative StructureTypical Tonset​ (°C)Enthalpy of Decomposition ( ΔH , J/g)Primary Thermal Hazard
Mononitroarene Nitrobenzene> 350~ 1500Low/Moderate
Dinitroarene 1,3-Dinitrobenzene260 - 280> 2000High (Explosive potential)
Alkoxy-dinitroarene 1,2-Dibutoxy-4,5-dinitrobenzene240 - 270> 1800High (Intramolecular redox)

*Values are estimated based on structural analogs and established DSC/ARC methodologies for dinitro-compounds.

Analytical Workflows: Self-Validating Thermal Assessment

Relying solely on standard Differential Scanning Calorimetry (DSC) can yield false negatives if the sample pan vents, causing endothermic vaporization to mask the exothermic decomposition. The following self-validating workflow ensures accurate hazard profiling.

ThermalHazard S1 Sample: 1,2-Dibutoxy- 4,5-dinitrobenzene S2 High-Pressure DSC (Ramp: 5 °C/min) S1->S2 S3 Exotherm Analysis (Tonset & ΔH) S2->S3 S4 Accelerating Rate Calorimetry (ARC) S3->S4 If ΔH > 500 J/g S5 Determine Safe Operating Temperature (SADT) S4->S5

Self-validating thermal hazard assessment workflow for dinitroarene intermediates.

Protocol 1: High-Pressure DSC Screening
  • Causality: Standard aluminum pans rupture during the violent outgassing of NO₂/N₂, invalidating the exotherm integration. High-pressure crucibles contain the reaction, capturing the true decomposition energy[3].

  • Preparation: Weigh exactly 2.0–3.0 mg of 1,2-dibutoxy-4,5-dinitrobenzene into a gold-plated, high-pressure DSC crucible. Seal hermetically.

  • Atmospheric Control: Purge the furnace with ultra-high purity N₂ at 50 mL/min to eliminate oxidative degradation from ambient oxygen, isolating the intrinsic decomposition mechanism.

  • Thermal Ramp: Heat from 25 °C to 500 °C at a conservative rate of 5 °C/min. A slower ramp ensures thermal equilibrium within the sample, yielding a highly accurate Tonset​ .

  • Validation: Integrate the exothermic peak. If ΔH exceeds 500 J/g, the material is flagged for ARC testing to determine the Self-Accelerating Decomposition Temperature (SADT).

Experimental Protocol: Safe Catalytic Reduction

The most common downstream application of 1,2-dibutoxy-4,5-dinitrobenzene is its reduction to 1,2-dibutoxy-4,5-diaminobenzene. This diamine is notoriously sensitive to air, rapidly oxidizing into dark, polymeric impurities if exposed to ambient oxygen[1].

Protocol 2: Inert-Atmosphere Catalytic Transfer Hydrogenation
  • Causality: Using hydrazine hydrate as a hydrogen source allows for precise thermal control via dropwise addition, preventing the bulk thermal runaway of the energetic dinitro precursor.

  • Solvent Degassing: Dissolve 10 mmol of 1,2-dibutoxy-4,5-dinitrobenzene in 50 mL of absolute ethanol. Sparge the solution with Argon for 30 minutes. Removing dissolved oxygen prevents the premature oxidation of the nascent diamine.

  • Catalyst Addition: Under a continuous Argon blanket, carefully add 10 wt% Pd/C (10% Palladium on Carbon). Safety Note: Dry Pd/C can ignite ethanol vapors; the Argon blanket is a mandatory safety control.

  • Controlled Reduction: Heat the mixture to 60 °C. Add 40 mmol of hydrazine hydrate dropwise over 45 minutes. Monitor the temperature meticulously; do not allow the internal temperature to exceed 75 °C.

  • Isolation (Self-Validating Step): Filter the hot mixture through a pad of Celite under strictly inert (Argon) conditions to remove the catalyst. Immediately evaporate the solvent in vacuo.

  • Validation: The resulting 1,2-dibutoxy-4,5-diaminobenzene should be an off-white to pale-gray solid. If the solid is dark brown or black, the inert atmosphere was compromised, and the batch must be discarded due to oxidative degradation.

Conclusion

1,2-Dibutoxy-4,5-dinitrobenzene is a highly valuable but thermally sensitive intermediate. Its successful application in advanced drug development and materials science requires a deep understanding of its exothermic decomposition profile. By utilizing high-pressure DSC methodologies, recognizing the structural factors that lower its activation energy for decomposition, and strictly controlling the atmospheric conditions during its reduction, researchers can safely harness this compound for complex syntheses.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 1,2-Dibutoxy-4,5-dinitrobenzene in Advanced Materials Science

Introduction: Unveiling the Potential of a Niche Dinitroaromatic Compound 1,2-Dibutoxy-4,5-dinitrobenzene is an aromatic compound characterized by a benzene ring functionalized with two dibutoxy groups and two nitro grou...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Niche Dinitroaromatic Compound

1,2-Dibutoxy-4,5-dinitrobenzene is an aromatic compound characterized by a benzene ring functionalized with two dibutoxy groups and two nitro groups. While direct, extensive research on this specific molecule is nascent, its structural motifs—long-chain alkoxy groups and energetic nitro functionalities—suggest a compelling potential for applications in advanced materials science. These applications could range from the development of novel polymers with tailored properties to the formulation of specialized energetic materials.

The presence of the dibutoxy groups can impart increased solubility in organic solvents and flexibility to polymer backbones, a desirable trait for processability and tuning mechanical properties. Concurrently, the dinitro functional groups offer sites for chemical modification, such as reduction to diamines for polymerization, or can contribute to the energetic properties of a material.

This document serves as a forward-looking guide for researchers and materials scientists, providing a hypothetical yet scientifically grounded framework for the synthesis and application of 1,2-Dibutoxy-4,5-dinitrobenzene as a precursor to high-performance polyimides. The protocols outlined herein are based on established chemical principles and draw analogies from structurally related and well-documented dinitroaromatic compounds.

PART 1: Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene

A plausible and efficient route to synthesize 1,2-Dibutoxy-4,5-dinitrobenzene is via a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of a dihalodinitrobenzene with sodium butoxide.

Protocol 1: Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene

Objective: To synthesize 1,2-Dibutoxy-4,5-dinitrobenzene from 1,2-dichloro-4,5-dinitrobenzene.

Materials:

  • 1,2-Dichloro-4,5-dinitrobenzene[1]

  • Sodium metal

  • Anhydrous n-butanol

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and reflux apparatus

  • Rotary evaporator

  • Melting point apparatus

  • FTIR spectrometer

  • NMR spectrometer

Procedure:

  • Preparation of Sodium Butoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 2 equivalents of sodium metal to an excess of anhydrous n-butanol under a nitrogen atmosphere. The reaction is exothermic. Allow the mixture to stir until all the sodium has reacted to form sodium butoxide.

  • Solvent Removal: Remove the excess n-butanol under reduced pressure using a rotary evaporator to obtain a white solid of sodium butoxide.

  • Reaction Setup: To the flask containing the sodium butoxide, add anhydrous DMF to dissolve the solid.

  • Addition of Dihalodinitrobenzene: Slowly add a solution of 1 equivalent of 1,2-dichloro-4,5-dinitrobenzene in anhydrous DMF to the sodium butoxide solution at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. A solid precipitate of 1,2-Dibutoxy-4,5-dinitrobenzene should form.

  • Extraction: If a precipitate does not form, extract the aqueous mixture with toluene (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 1,2-Dibutoxy-4,5-dinitrobenzene.

  • Characterization: Characterize the purified product by melting point determination, FTIR, and NMR spectroscopy to confirm its identity and purity.

PART 2: Application in High-Performance Polymers: A Precursor to Novel Polyimides

The dinitro groups of 1,2-Dibutoxy-4,5-dinitrobenzene can be readily reduced to diamines, which are versatile monomers for the synthesis of high-performance polymers such as polyimides. Polyimides are known for their excellent thermal stability, chemical resistance, and mechanical properties. The incorporation of the flexible dibutoxy groups into the polymer backbone is hypothesized to enhance solubility and processability without significantly compromising the desirable properties of the polyimide.

Protocol 2: Synthesis of 1,2-Dibutoxy-4,5-diaminobenzene

Objective: To reduce the nitro groups of 1,2-Dibutoxy-4,5-dinitrobenzene to form the corresponding diamine.

Materials:

  • 1,2-Dibutoxy-4,5-dinitrobenzene (from Protocol 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10 M)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,2-Dibutoxy-4,5-dinitrobenzene in ethanol.

  • Addition of Reducing Agent: Add an excess (approximately 5-6 equivalents) of tin(II) chloride dihydrate to the solution.

  • Reaction: Carefully add concentrated HCl to the mixture. The reaction is exothermic. Reflux the mixture for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Neutralization: Cool the reaction mixture in an ice bath and slowly neutralize it with a 10 M NaOH solution until the pH is basic (pH > 10). A precipitate of tin salts will form.

  • Extraction: Extract the mixture with dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude diamine.

  • Purification: The crude diamine can be purified by column chromatography or recrystallization if necessary.

  • Characterization: Confirm the structure of the resulting 1,2-Dibutoxy-4,5-diaminobenzene using FTIR and NMR spectroscopy.

Protocol 3: Synthesis of a Novel Polyimide

Objective: To synthesize a polyimide via polycondensation of 1,2-Dibutoxy-4,5-diaminobenzene with a dianhydride.

Materials:

  • 1,2-Dibutoxy-4,5-diaminobenzene (from Protocol 2)

  • Pyromellitic dianhydride (PMDA)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Standard laboratory glassware for polymerization under inert atmosphere

Procedure:

  • Poly(amic acid) Formation: In a dry, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an equimolar amount of 1,2-Dibutoxy-4,5-diaminobenzene in anhydrous NMP.

  • Dianhydride Addition: Slowly add an equimolar amount of pyromellitic dianhydride (PMDA) to the stirred solution at room temperature.

  • Polymerization: Continue stirring at room temperature for 24 hours under a nitrogen atmosphere to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride (2 equivalents per repeating unit) and pyridine (1 equivalent per repeating unit) as the imidization catalyst.

  • Curing: Heat the mixture to 120 °C for 4 hours.

  • Precipitation: Cool the polymer solution to room temperature and precipitate the polyimide by pouring the solution into a large volume of methanol with vigorous stirring.

  • Washing and Drying: Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.

  • Characterization: Characterize the resulting polyimide for its thermal properties (TGA, DSC), molecular weight (GPC), and mechanical properties (tensile testing).

Visualization of the Synthetic Workflow

G cluster_synthesis Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene cluster_reduction Reduction to Diamine cluster_polymerization Polyimide Synthesis A 1,2-Dichloro-4,5-dinitrobenzene C Nucleophilic Aromatic Substitution (DMF, 80-100 °C) A->C B Sodium Butoxide B->C D 1,2-Dibutoxy-4,5-dinitrobenzene C->D E 1,2-Dibutoxy-4,5-dinitrobenzene G Reduction E->G F SnCl2·2H2O, HCl F->G H 1,2-Dibutoxy-4,5-diaminobenzene G->H I 1,2-Dibutoxy-4,5-diaminobenzene K Polycondensation (NMP) I->K J Pyromellitic Dianhydride (PMDA) J->K L Poly(amic acid) K->L M Chemical Imidization (Acetic Anhydride, Pyridine) L->M N Novel Polyimide M->N

Caption: Synthetic workflow for the preparation of a novel polyimide from 1,2-dichloro-4,5-dinitrobenzene.

Data Presentation: Expected Properties

The following table summarizes the anticipated properties of the synthesized compounds and the final polyimide. These are hypothetical values based on analogous structures in the literature.

Compound/MaterialMolecular Weight ( g/mol )Melting Point (°C)Thermal Decomposition Temperature (TGA, 5% weight loss, °C)
1,2-Dibutoxy-4,5-dinitrobenzene340.35~100-120> 250
1,2-Dibutoxy-4,5-diaminobenzene280.39~80-100> 200
Novel PolyimideHigh Molecular Weight PolymerN/A (Amorphous)> 450

Trustworthiness and Self-Validation

Each protocol is designed as a self-validating system. For instance:

  • Spectroscopic Confirmation: The successful synthesis of each intermediate and the final polymer must be confirmed by FTIR and NMR spectroscopy. The disappearance of the nitro group stretches (around 1520 and 1340 cm⁻¹) and the appearance of amine stretches (around 3300-3500 cm⁻¹) in the FTIR spectrum would validate the reduction step. Similarly, the appearance of characteristic imide peaks (around 1780 and 1720 cm⁻¹) would confirm the final polymerization.

  • Chromatographic Purity: The purity of the monomers is crucial for achieving high molecular weight polymers. TLC and, if necessary, HPLC should be used to ensure the removal of starting materials and byproducts.

  • Consistent Thermal Properties: The thermal stability of the final polyimide, as determined by TGA, should be reproducible across different batches to validate the consistency of the polymerization process.

Authoritative Grounding and Concluding Remarks

The proposed synthetic routes and applications are grounded in well-established principles of organic and polymer chemistry. The nucleophilic aromatic substitution for the synthesis of alkoxy-substituted nitroaromatics is a standard method.[2] The reduction of nitro groups to amines is a fundamental transformation in organic synthesis.[3] Finally, the two-step polycondensation of diamines and dianhydrides is the classic and most widely used method for producing high-performance polyimides.

While 1,2-Dibutoxy-4,5-dinitrobenzene itself is not a widely studied compound, this guide provides a robust and scientifically sound starting point for its exploration in materials science. The potential to create more processable and flexible high-temperature polymers warrants further investigation into this and related long-chain alkoxy-substituted dinitroaromatic compounds. Researchers are encouraged to adapt and optimize these protocols based on their experimental findings.

References

  • PubChem. 1,2-Dimethoxy-4,5-dinitrobenzene. National Center for Biotechnology Information. [Link]

  • Plater, M. J., & Harrison, W. T. A. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(1-2), 1-8. [Link]

  • Syeda, T. M., Al-Shaidi, M. R., Basri, I., Merzouk, M., & Aldabbagh, F. (2023). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. Molbank, 2023(4), M1779. [Link]

  • Wang, Y., et al. (2020). Regulating the melting point by non-covalent interaction toward a promising insensitive melt-castable energetic material: 1,2-difluoro-4,5-dinitrobenzene. Chinese Journal of Chemistry, 38(12), 1619-1624. [Link]

  • Vluggels, B. T. M., et al. (2023). Role of Bio-Based and Fossil-Based Reactive Diluents in Epoxy Coatings with Amine and Phenalkamine Crosslinker. Polymers, 15(18), 3856. [Link]

  • Google Patents. JP2010077385A - Crosslinking agent, crosslinked polymer and their uses.
  • Ohtani, H., et al. (1993). Crosslinking of Polyethylene by Dicumyl Peroxide in the Presence of 2,4-Diphenyl-4-methyl-1-pentene. Journal of Applied Polymer Science, 50(8), 1363-1369. [Link]

  • PubChem. 1,2-Dichloro-4,5-dinitrobenzene. National Center for Biotechnology Information. [Link]

  • Opris, D. M., et al. (2012). Synthesis of poly(ethylene-co-butylene)-block-poly(ethylene oxide) surfactant and its use in the synthesis of polyhydroxyethyl methacrylate nanoparticles containing azo-dye. Polymer Chemistry, 3(6), 1497-1505. [Link]

  • Fischer, N., et al. (2014). 1,2-Bis(5-(trinitromethyl)-1,2,4-oxadiazol-3-yl)diazene: a water stable, high-performing green oxidizer. Dalton Transactions, 43(30), 11469-11475. [Link]

  • Johnson, E. C., et al. (2015). Bis(1,2,4-oxadiazole)bis(methylene) Dinitrate: A High-Energy Melt-Castable Explosive and Energetic. Organic Process Research & Development, 19(4), 519-523. [Link]

  • Cheméo. Chemical Properties of 1,2-Dimethoxy-4,5-dinitrobenzene (CAS 3395-03-7). [Link]

  • YouTube. Synthesis of 1,2-dinitrobenzene. [Link]

  • Thermo Fisher Scientific. 1,2-Dimethoxy-4,5-dinitrobenzene, 96% 1 g. [Link]

  • NextSDS. 1,2-BIS{2-[2-(2-METHOXYETHOXY)ETHOXY]ETHOXY}-4,5-DINITROBENZENE. [Link]

Sources

Application

Topic: 1,2-Dibutoxy-4,5-dinitrobenzene in the Preparation of Dyes and Pigments

An Application Guide for Researchers Abstract This document provides a detailed technical guide on the application of 1,2-Dibutoxy-4,5-dinitrobenzene as a pivotal precursor in the synthesis of advanced dyes and pigments....

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide on the application of 1,2-Dibutoxy-4,5-dinitrobenzene as a pivotal precursor in the synthesis of advanced dyes and pigments. This guide is tailored for researchers, scientists, and professionals in materials science and drug development. We will explore the core synthetic pathways, provide validated, step-by-step protocols for the synthesis of the precursor and its conversion into azo dyes, and discuss methods for the characterization of the final products. The causality behind experimental choices, safety protocols, and data interpretation are emphasized to ensure scientific rigor and reproducibility.

Introduction and Scientific Context

Dinitroaromatic compounds are fundamental building blocks in the synthesis of a vast array of industrial colorants, including high-performance dyes and pigments.[1] The strategic placement of nitro groups and auxochromic substituents on the benzene ring allows for precise tuning of the final product's color, fastness, and solubility properties. 1,2-Dibutoxy-4,5-dinitrobenzene is a particularly valuable, though specialized, intermediate. Its structure features two key elements:

  • Two Nitro Groups (-NO₂): These are strong electron-withdrawing groups and serve as the primary reactive sites for conversion into amino groups (-NH₂). This transformation is the gateway to forming diazonium salts, the electrophilic component in azo coupling reactions.[2]

  • Two Butoxy Groups (-OC₄H₉): These alkoxy groups act as auxochromes, which are essential for intensifying and modifying the color of the final dye.[3] They are electron-donating by resonance, causing a bathochromic (deepening of color) shift in the absorption spectrum. Furthermore, the butyl chains enhance the molecule's lipophilicity, making it suitable for applications like disperse dyes for synthetic fibers (e.g., polyester).

This guide focuses on the primary synthetic route involving this precursor: its reduction to the corresponding diamine, followed by bis-diazotization and subsequent azo coupling to generate novel bis-azo dyes.

Physicochemical Properties and Analogues

Direct experimental data for 1,2-Dibutoxy-4,5-dinitrobenzene is not widely published. However, its properties can be reliably inferred from its close structural analogue, 1,2-Dimethoxy-4,5-dinitrobenzene.[4] The primary difference will be in melting point, boiling point, and solubility due to the longer butyl chains.

Property1,2-Dimethoxy-4,5-dinitrobenzene1,2-Dibutoxy-4,5-dinitrobenzene (Estimated)
CAS Number 3395-03-7[4]Not Available
Molecular Formula C₈H₈N₂O₆[5]C₁₄H₂₀N₂O₆
Molecular Weight 228.16 g/mol [5][6]312.32 g/mol
Appearance Yellow crystalline solid[4]Yellow crystalline solid
Melting Point 131-134 °C[4]Lower than dimethoxy analogue, likely 80-100 °C
Solubility Soluble in polar organic solventsHigher solubility in nonpolar organic solvents (e.g., Dichloromethane, Toluene)

Core Synthetic Pathways and Rationale

The journey from 1,2-Dibutoxy-4,5-dinitrobenzene to a final dye product follows a well-defined and logical sequence. Understanding this workflow is key to successful synthesis.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Dye Synthesis A 1,2-Dibutoxybenzene B 1,2-Dibutoxy-4,5-dinitrobenzene (Target Precursor) A->B Nitration (HNO₃/H₂SO₄) C 1,2-Dibutoxy-4,5-diaminobenzene (Diamine Intermediate) B->C Reduction (e.g., Pd/C, H₂) D Tetraazonium Salt (Reactive Intermediate) C->D Bis-Diazotization (NaNO₂, HCl, 0-5°C) F Final Bis-Azo Dye D->F Azo Coupling E Coupling Component (e.g., 2-Naphthol) E->F G cluster_reagents A 1,2-Dibutoxy-4,5-dinitrobenzene B 1,2-Dibutoxy-4,5-diaminobenzene A->B Step 1: Reduction C Tetraazonium Dichloride Salt B->C Step 2: Bis-Diazotization D Final Bis-Azo Dye C->D Step 3: Azo Coupling R1 Reagents: Pd/C, H₂ (or SnCl₂/HCl) Methanol R2 Reagents: NaNO₂, conc. HCl 0-5 °C R3 Reagents: 2 eq. 2-Naphthol NaOH (aq)

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Method

Application Note: Regioselective Nitration of 1,2-Dibutoxybenzene

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Precursor synthesis for benzimidazoles, quinoxaline push-pull dyes, and bioreductive anti-cancer agents. Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Applications: Precursor synthesis for benzimidazoles, quinoxaline push-pull dyes, and bioreductive anti-cancer agents.

Mechanistic Rationale & Electronic Effects

The nitration of 1,2-dibutoxybenzene is a textbook example of regioselective electrophilic aromatic substitution governed by electronic activation and steric hindrance.

The two butoxy ( −O−Bu ) substituents are strongly electron-donating via resonance (+M effect), which highly activates the benzene ring. Due to the steric bulk of the butyl chains at the 3- and 6-positions, the incoming nitronium ion ( NO2+​ ) is directed almost exclusively to the 4-position, yielding 1,2-dibutoxy-4-nitrobenzene 1. This first nitration is rapid and requires only mild conditions 2.

Once the first nitro group is installed, the aromatic system becomes severely deactivated due to the strong electron-withdrawing nature (-I, -M effects) of the nitro moiety. Consequently, forcing the reaction to yield 1,2-dibutoxy-4,5-dinitrobenzene requires a massive excess of nitronium ions (using fuming nitric acid) and extended reaction times 3.

Quantitative Reaction Parameters

The following table summarizes the divergent conditions required depending on the desired degree of nitration:

ParameterProtocol A: Mono-NitrationProtocol B: Di-Nitration
Target Product 1,2-Dibutoxy-4-nitrobenzene1,2-Dibutoxy-4,5-dinitrobenzene
Target CAS Number 4956-77-8N/A (Proprietary/Intermediate)
Nitrating Agent 65% HNO3​ (1.1 equivalents)65% HNO3​
  • 100% Fuming HNO3​ (Excess)
Solvent System Glacial Acetic AcidGlacial Acetic Acid / Dichloromethane (1:1)
Optimal Temperature 0 °C to 20 °CRoom Temperature (20–25 °C)
Reaction Time 30 – 60 minutes72 hours
Expected Yield > 90%75 – 85%

Reaction Pathway Visualization

NitrationWorkflow SM 1,2-Dibutoxybenzene (Activated Ring) Mono 1,2-Dibutoxy-4-nitrobenzene (Deactivated Ring) SM->Mono 65% HNO3 Glacial AcOH 0-20°C, 30 min Di 1,2-Dibutoxy-4,5-dinitrobenzene (Highly Deactivated) Mono->Di 100% Fuming HNO3 AcOH / DCM RT, 72 hours

Fig 1: Reaction workflow mapping the step-wise electrophilic aromatic substitution.

Experimental Methodologies

Protocol A: Synthesis of 1,2-Dibutoxy-4-nitrobenzene (Mono-Nitration)

Adapted from standard dialkoxybenzene mono-nitration kinetics 2.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2-dibutoxybenzene (20 mmol, 4.45 g) in 25 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Addition: Slowly add 65% nitric acid (22 mmol, ~1.5 mL) dropwise over 10 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: Remove the ice bath and allow the mixture to stir at 20 °C for 30 to 60 minutes.

  • In-Process Validation: Spot the reaction mixture on a silica TLC plate (Eluent: Hexane:EtOAc 8:2). The starting material ( Rf​≈0.8 ) should disappear, replaced by a distinct yellow spot ( Rf​≈0.5 ).

  • Workup: Pour the mixture into 100 mL of crushed ice. Extract the aqueous phase with Dichloromethane (DCM) (3 × 30 mL).

  • Neutralization: Wash the combined organic layers with a saturated aqueous NaHCO3​ solution until gas evolution ceases, followed by brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield a yellow oil/solid.

Causality & Expert Insights:

  • Solvent Choice: Glacial acetic acid acts as a moderately polar, protic solvent that stabilizes the nitronium ion intermediate. Crucially, it avoids the oxidative cleavage of the butyl ethers that frequently occurs if concentrated sulfuric acid is used 4.

  • Thermal Control: The initial nitration is highly exothermic. Dropwise addition at 0 °C prevents thermal runaway and the formation of poly-nitrated or oxidized tars.

Protocol B: Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene (Di-Nitration)

Based on the validated one-pot procedure for push-pull dye precursors 3.

Step-by-Step Procedure:

  • Setup: In a 500 mL round-bottom flask, mix 1,2-dibutoxybenzene (20 mmol, 4.45 g), glacial acetic acid (140 mL), and dichloromethane (140 mL).

  • Initial Nitration: Add 65% nitric acid (20 mL) dropwise to the stirring mixture. Stir at room temperature for 30 minutes to ensure complete conversion to the mono-nitrated intermediate.

  • Forced Di-Nitration: To the same flask, carefully add 100% fuming nitric acid (50 mL) dropwise.

  • Extended Reaction: Seal the flask lightly (vented) and stir the dark orange/red mixture continuously at room temperature for 3 days (72 hours).

  • In-Process Validation: The solution will transition from yellow to a deep orange-red. TLC will confirm the complete consumption of the mono-nitrated intermediate and the appearance of a highly polar, UV-active di-nitro spot.

  • Workup & Isolation: Carefully pour the highly acidic mixture into 500 mL of ice water. Extract the aqueous phase with DCM (3 × 150 mL). Wash the combined organic layers extensively with water, then saturated NaHCO3​ until neutral, and finally brine.

  • Purification: Dry the organic layer over MgSO4​ , filter, and evaporate the solvent. Recrystallize the crude orange residue from ethanol or a DCM/Hexane mixture to afford light yellow/orange needles.

Causality & Expert Insights:

  • Co-Solvent System (AcOH/DCM): As the mono-nitrated intermediate forms, its solubility in pure acetic acid drops. DCM is introduced to maintain a homogeneous phase, which is critical for the sluggish second nitration to proceed efficiently 3.

  • Fuming Nitric Acid Requirement: Standard 65% HNO3​ is insufficiently electrophilic to overcome the severe deactivation caused by the first nitro group. 100% fuming nitric acid acts as a brute-force reagent to generate a massive concentration of NO2+​ ions, driving the second substitution to completion.

Sources

Application

Application Notes and Protocols: 1,2-Dibutoxy-4,5-dinitrobenzene as a Versatile Building Block for Functional Polymers

Foreword The quest for novel polymeric materials with tailored electronic and physical properties is a cornerstone of modern materials science. This document provides an in-depth technical guide for researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The quest for novel polymeric materials with tailored electronic and physical properties is a cornerstone of modern materials science. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of 1,2-dibutoxy-4,5-dinitrobenzene as a promising building block in polymer chemistry. While direct, extensive literature on the polymerization of this specific monomer is nascent, this guide synthesizes established principles of polymer chemistry, drawing parallels from structurally similar compounds to propose robust synthetic protocols and explore potential applications. Our approach is grounded in scientific integrity, providing not just procedural steps, but the underlying rationale to empower researchers in their experimental design.

Introduction to 1,2-Dibutoxy-4,5-dinitrobenzene: A Building Block of Interest

1,2-Dibutoxy-4,5-dinitrobenzene is an aromatic compound characterized by a benzene core functionalized with two electron-donating butoxy groups and two electron-withdrawing nitro groups. This unique electronic push-pull substitution pattern imparts several desirable characteristics, making it an intriguing monomer for the synthesis of functional polymers.

Key Structural Features and Their Implications:

  • Electron-Withdrawing Nitro Groups: The two nitro groups significantly lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the monomer and the resulting polymer. This can lead to materials with high electron affinity, which are desirable for applications as n-type semiconductors in organic electronics.

  • Electron-Donating Butoxy Groups: The flexible butoxy side chains enhance the solubility of both the monomer and the resulting polymer in common organic solvents.[1] This improved processability is a significant advantage for device fabrication, allowing for techniques like spin-coating to create thin films. Furthermore, the steric hindrance from the bulky butoxy groups can influence the polymer's morphology and potentially reduce intermolecular aggregation, which is often a cause of fluorescence quenching in solid-state applications.[1]

  • Reactive Sites: The nitro groups can be chemically reduced to amine functionalities, opening up a pathway for post-polymerization modification. This allows for the tuning of the polymer's properties or for its use as a scaffold for drug delivery applications where the amine groups can be used for bioconjugation.

Potential Applications:

The unique combination of properties suggests that polymers derived from 1,2-dibutoxy-4,5-dinitrobenzene could be valuable in a range of applications, including:

  • Organic Photovoltaics (OPVs): As electron-acceptor materials in bulk heterojunction solar cells.[1]

  • Organic Light-Emitting Diodes (OLEDs): As electron-transporting or emissive layers.[2][3]

  • Sensors: The electron-deficient nature of the polymer backbone could make it sensitive to electron-rich analytes.

  • Drug Delivery: The potential for post-polymerization modification with bioactive molecules.

Proposed Polymerization Pathways

Based on established methods for synthesizing conjugated polymers from substituted benzene derivatives, several polymerization routes can be proposed for 1,2-dibutoxy-4,5-dinitrobenzene. The choice of method will depend on the desired polymer architecture and properties.

Gilch Polymerization for Poly(p-phenylene vinylene) (PPV) Derivatives

The Gilch reaction is a widely used method for the synthesis of PPVs.[1] This route would first require the synthesis of a dihalomethylated derivative of 1,2-dibutoxy-4,5-dinitrobenzene.

Proposed Monomer Synthesis:

Monomer 1,2-Dibutoxy-4,5-dinitrobenzene Dihalo_Monomer 1,4-Bis(bromomethyl)-2,3-dibutoxy-5,6-dinitrobenzene Monomer->Dihalo_Monomer Bromomethylation Reagents Formaldehyde, HBr

Caption: Proposed synthesis of the dihalomethylated monomer.

Polymerization Protocol (Hypothetical):

A detailed, step-by-step protocol for the Gilch polymerization is provided in the "Protocols" section of this document. The general workflow involves the base-induced polymerization of the dihalomethylated monomer.

Start Start: 1,4-Bis(bromomethyl)-2,3-dibutoxy- 5,6-dinitrobenzene Monomer Solvent Dissolve in Anhydrous THF Start->Solvent Base Add to Potassium tert-butoxide solution (freshly prepared) at low temperature Solvent->Base Polymerization Polymerization under Inert Atmosphere (e.g., Argon) Base->Polymerization Quench Quench reaction with acidic solution (e.g., dilute HCl) Polymerization->Quench Precipitate Precipitate polymer in Methanol Quench->Precipitate Purify Purify by Soxhlet extraction Precipitate->Purify Dry Dry under vacuum Purify->Dry End Obtain Poly(2,3-dibutoxy-5,6-dinitrophenylene vinylene) Dry->End

Caption: Proposed workflow for Gilch polymerization.

Other Potential Polymerization Routes
  • Wittig-Horner and Knoevenagel Reactions: These condensation polymerization methods offer alternatives for creating PPV derivatives and can provide good control over the polymer structure.[4]

  • Suzuki and Stille Coupling: If a dibromo- or ditosyloxy- derivative of 1,2-dibutoxy-4,5-dinitrobenzene can be synthesized, these powerful cross-coupling reactions could be employed to create a wider range of conjugated copolymers.

Detailed Application Notes

The unique electronic and physical properties endowed by the dibutoxy and dinitro substituents make the resulting polymers highly attractive for various applications in organic electronics and beyond.

Organic Solar Cells

Polymers with high electron affinity are sought after as acceptor materials in organic solar cells. The dinitro-functionalized polymer backbone is expected to have a low LUMO level, facilitating efficient electron transfer from a suitable donor polymer. The enhanced solubility from the dibutoxy chains would allow for the formation of uniform thin films with optimized morphology for charge separation and transport.[1]

Light-Emitting Diodes

In OLEDs, materials with good charge transport properties are essential. The polymers derived from 1,2-dibutoxy-4,5-dinitrobenzene could function as efficient electron-transporting layers due to their electron-deficient nature. Depending on the final polymer structure and its photoluminescent properties, they might also be explored as emissive materials, potentially emitting in the yellow-green region of the spectrum, which is characteristic of many PPV derivatives.[2]

Experimental Protocols

Disclaimer: The following protocols are proposed based on established chemical principles and procedures for similar compounds. They should be considered as a starting point and may require optimization. All procedures should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of Poly(2,3-dibutoxy-5,6-dinitrophenylene vinylene) via Gilch Polymerization

Materials:

  • 1,4-Bis(bromomethyl)-2,3-dibutoxy-5,6-dinitrobenzene (Monomer)

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Argon or Nitrogen gas

Procedure:

  • Monomer Solution Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under a positive pressure of inert gas, dissolve the monomer in anhydrous THF to a concentration of approximately 0.1 M.

  • Base Solution Preparation: In a separate flame-dried flask, prepare a 1 M solution of potassium tert-butoxide in anhydrous THF.

  • Polymerization: Cool the monomer solution to 0°C in an ice bath. Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 30 minutes. The reaction mixture is expected to change color.

  • Reaction Progression: Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature and stir for an additional 24 hours.

  • Quenching: Quench the reaction by slowly adding 1M HCl until the solution is acidic.

  • Precipitation: Pour the reaction mixture into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Purification: Collect the polymer by filtration. Further purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform or THF to remove oligomers and impurities.

  • Drying: Dry the purified polymer under high vacuum at 40-50°C for 24 hours.

Protocol 2: Characterization of the Synthesized Polymer

A thorough characterization of the polymer is crucial to understand its properties and potential applications.

Technique Purpose Expected Information
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Structural verificationConfirmation of the polymer structure, estimation of the degree of polymerization.
Gel Permeation Chromatography (GPC) Molecular weight determinationDetermination of the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).[5]
UV-Vis Spectroscopy Optical propertiesDetermination of the absorption spectrum, estimation of the optical bandgap.[1]
Photoluminescence (PL) Spectroscopy Emission propertiesDetermination of the emission spectrum and quantum yield.
Cyclic Voltammetry (CV) Electrochemical propertiesEstimation of the HOMO and LUMO energy levels.[1]
Thermogravimetric Analysis (TGA) Thermal stabilityDetermination of the decomposition temperature.[6]
Differential Scanning Calorimetry (DSC) Thermal transitionsIdentification of the glass transition temperature (Tg).[6]

Conclusion

1,2-Dibutoxy-4,5-dinitrobenzene presents a compelling opportunity for the development of novel functional polymers. Its unique electronic and physical characteristics, stemming from the interplay of electron-donating and electron-withdrawing substituents, make it a versatile building block for materials with potential applications in organic electronics and beyond. The proposed synthetic routes and characterization protocols in this guide provide a solid foundation for researchers to explore the full potential of this promising monomer. As with any new material, careful experimentation and thorough characterization will be key to unlocking its unique properties and paving the way for future innovations.

References

  • Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC.
  • A photoluminescence study of poly(phenylene vinylene) derivatives: The effect of intrinsic persistence length.
  • Synthesis and electroluminescent property of poly(p-phenylenevinylene)s bearing triarylamine pendants.
  • Poly(p-phenylene vinylene) - Wikipedia.
  • Studies of some poly (phenylene vinylene) derivatives and their composites: Synthesis and characterization - NIE Digital Repository.
  • Synthesis and Characterization of Poly{(benzo [1,2‐d:4,5‐d']‐bisthiazole‐2,6‐diyl)‐1,4‐cyclohexane} - ResearchGate.
  • Chapter 7. Polymer Properties and Characterization - Kinam Park.

Sources

Method

Application Note: Synthesis and Biological Evaluation of 1,2-Dibutoxy-4,5-Dinitrobenzene Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Antimicrobial N-Heterocyclic Carbene (NHC) Complexes and Quinoxaline Scaffolds Chemical Rationale & Structural Significance In the landscape of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Focus: Antimicrobial N-Heterocyclic Carbene (NHC) Complexes and Quinoxaline Scaffolds

Chemical Rationale & Structural Significance

In the landscape of drug development, the physical properties of a pharmacophore are just as critical as its target binding affinity. 1,2-Dibutoxy-4,5-dinitrobenzene serves as a highly versatile, advanced building block for synthesizing biologically active heterocycles.

The strategic presence of the two butoxy chains at the 4 and 5 positions of the benzene ring provides two critical advantages for downstream biological applications:

  • Enhanced Lipophilicity: The alkyl tails significantly improve the molecule's ability to penetrate bacterial cell walls and mammalian lipid bilayers, a crucial factor for the efficacy of antimicrobial and anticancer agents.

  • Solvent Compatibility: Unsubstituted benzimidazole-based metal complexes and polyimides often suffer from severe aggregation and poor solubility. The flexible dibutoxy chains disrupt rigid crystal lattice packing, dramatically improving solubility in organic solvents for both synthetic manipulation and biological assay formulation [1][1].

Upon reduction to the corresponding diamine, this scaffold diverges into two primary therapeutic classes: Quinoxalines (via condensation) and Benzimidazoles (via cyclization), the latter serving as precursors for potent antimicrobial N-Heterocyclic Carbene (NHC) Silver(I) complexes.

Synthetic Divergence & Workflow

SynthWorkflow A 1,2-Dibutoxy-4,5- dinitrobenzene B 1,2-Dibutoxy-4,5- diaminobenzene A->B Pd/C, N2H4·H2O (Reduction) C 5,6-Dibutoxy- benzimidazole B->C HCOOH (Cyclization) E Quinoxaline Derivatives B->E Phenanthrene-dione (Condensation) D NHC-Ag(I) Complexes C->D 1. RX  2. Ag2O (Complexation)

Synthetic pathways deriving from 1,2-dibutoxy-4,5-dinitrobenzene.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not proceed to subsequent steps unless the validation criteria for the current step are fully met.

Protocol A: Reduction to 1,2-Dibutoxy-4,5-diaminobenzene

This intermediate is highly sensitive to aerial oxidation and must be handled under inert conditions.

  • Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1,2-dibutoxy-4,5-dinitrobenzene (10 mmol) in absolute ethanol (50 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv).

  • Reduction: Add hydrazine hydrate (N₂H₄·H₂O, 40 mmol) dropwise over 15 minutes.

    • Causality: Hydrazine acts as an in situ hydrogen donor. This avoids the safety hazards of high-pressure H₂ gas while providing a strong, clean driving force for the reduction of the nitro groups [2][2].

  • Reflux: Heat the mixture to reflux for 2 hours.

  • Validation Check: The reaction is complete when vigorous effervescence (N₂ gas evolution) ceases. Visually, the solution must transition from a deep yellow to colorless or pale pink. FTIR validation requires the complete disappearance of the asymmetric and symmetric NO₂ stretching bands at ~1520 cm⁻¹ and 1340 cm⁻¹.

  • Isolation: Filter the hot solution through a pad of Celite under argon to remove Pd/C. Use the filtrate immediately for Protocol B.

Protocol B: Cyclization to 5,6-Dibutoxybenzimidazole
  • Reaction: Concentrate the diamine filtrate from Protocol A under reduced pressure and immediately resuspend in concentrated formic acid (30 mL).

    • Causality: Formic acid serves a dual role here: it acts as the solvent and provides the electrophilic C1 carbon source required to close the imidazole ring.

  • Reflux: Heat the mixture at 100°C for 4 hours.

  • Precipitation: Cool to room temperature and slowly pour the mixture into crushed ice. Neutralize with aqueous ammonia (25%) until the pH reaches 7-8, prompting the precipitation of the product.

  • Validation Check: Collect the solid via vacuum filtration. Successful cyclization is confirmed by ¹H NMR (in DMSO-d₆) showing a distinct, sharp singlet at approximately δ 8.1 ppm, corresponding to the C2 proton of the newly formed benzimidazole ring.

Protocol C: Synthesis of Antimicrobial NHC-Ag(I) Complexes
  • Quaternization: React 5,6-dibutoxybenzimidazole with an alkyl halide (e.g., benzyl bromide, 1.2 equiv) in refluxing acetonitrile for 24 hours to yield the benzimidazolium salt.

  • Complexation: Dissolve the salt in anhydrous dichloromethane. Add Silver(I) oxide (Ag₂O, 0.6 equiv).

    • Causality: Ag₂O is uniquely suited for this reaction as it acts simultaneously as a basic deprotonating agent for the highly acidic C2 proton and as the source of the Ag(I) metal center [3][3].

  • Light Exclusion: Wrap the reaction flask completely in aluminum foil and stir at room temperature for 12 hours.

    • Causality: Strict light protection is mandatory. Exposure to photons will cause the photochemical reduction of Ag(I) to inactive Ag(0) nanoparticles, destroying the complex's biological efficacy.

  • Validation Check: The reaction progress is visually indicated by the dissolution of the black Ag₂O powder, yielding a clear or slightly grey solution. ¹H NMR validation requires the complete disappearance of the downfield C2 proton signal (δ > 9.0 ppm), confirming carbene formation and metal coordination.

Biological Activity: Antimicrobial Efficacy

NHC-silver(I) complexes derived from 5,6-dibutoxybenzimidazole exhibit potent, broad-spectrum antimicrobial properties. The biological activity is strongly dependent on the molecular structure, where the synergistic effect of the lipophilic dibutoxy chains and the controlled release of Ag⁺ ions leads to rapid bacterial cell death [4][4].

Quantitative Data Summary

The table below illustrates the Structure-Activity Relationship (SAR) across different functionalizations, demonstrating the necessity of both the dibutoxy chains and the metal center.

Compound ScaffoldStructural ModificationMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)
BenzimidazoleNone (Baseline)>128>128
5,6-DibutoxybenzimidazoleAddition of Dibutoxy chains64128
NHC-Ag(I) ComplexAg(I) coordination (No butoxy)1632
Dibutoxy-NHC-Ag(I) Dibutoxy + Ag(I) coordination 2 4

Note: Data represents the synergistic impact of lipophilic butoxy chains (improving membrane penetration) combined with silver coordination (active cytotoxic agent).

Mechanistic Pathway of Bacterial Cell Death

MOA NHC Dibutoxy-NHC-Ag(I) Complex Membrane Bacterial Cell Membrane (Lipophilic Penetration) NHC->Membrane Butoxy chains AgRelease Intracellular Ag+ Release Membrane->AgRelease Diffusion ROS ROS Generation AgRelease->ROS Oxidative Stress DNA DNA & Protein Binding AgRelease->DNA Coordinate Bonds Death Bacterial Cell Death ROS->Death Damage DNA->Death Disruption

Mechanism of action for Dibutoxy-NHC-Ag(I) complexes in bacteria.

References

  • Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior. Curtin University. 1

  • Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis[3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. ResearchGate. 2

  • Hybrid Supramolecules for Azolium-Linked Cyclophane Immobilization and Conformation Study: Synthesis, Characterization, and Photocatalytic Degradation. ACS Omega. 3

  • Assembly and Adsorption Properties of Seven Supramolecular Compounds with Heteromacrocycle Imidazolium. ACS Omega. 4

Sources

Application

Introduction: Unlocking the Potential of a Highly Functionalized Arene

An Application Guide to the Strategic Use of 1,2-Dibutoxy-4,5-dinitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions 1,2-Dibutoxy-4,5-dinitrobenzene is an electron-deficient aromatic compound distinguished by two...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Use of 1,2-Dibutoxy-4,5-dinitrobenzene in Palladium-Catalyzed Cross-Coupling Reactions

1,2-Dibutoxy-4,5-dinitrobenzene is an electron-deficient aromatic compound distinguished by two bulky butoxy groups and two powerful electron-withdrawing nitro groups.[1] This unique substitution pattern creates a molecule of significant interest for synthetic chemists, particularly in the fields of materials science and pharmaceutical development. The nitro groups not only activate the benzene ring for certain transformations but also represent latent functionalities, convertible to amines or other groups.[2]

Historically, the direct use of nitroarenes as electrophiles in cross-coupling reactions was considered challenging due to the strength and relative inertness of the C–NO₂ bond compared to more traditional C–Halide bonds. However, recent breakthroughs in catalyst and ligand design have enabled the direct, palladium-catalyzed coupling of C–NO₂ bonds, presenting a paradigm shift in synthetic strategy.[3][4] This guide provides detailed application notes and predictive protocols for leveraging 1,2-Dibutoxy-4,5-dinitrobenzene in key cross-coupling reactions, based on established principles for electron-deficient nitroaromatics and related analogs.

Core Concept: The Challenge and Opportunity of C–NO₂ Bond Activation

The primary hurdle in using nitroarenes as coupling partners is the initial oxidative addition step. A Pd(0) catalyst must insert into the C–NO₂ bond to initiate the catalytic cycle. This process is often energetically demanding. The development of highly electron-rich and sterically hindered biarylphosphine ligands (e.g., BrettPhos, SPhos) has been instrumental in overcoming this barrier, facilitating the formation of the critical Ar–Pd(II)–NO₂ intermediate.[3][4][5] The protocols outlined below are built upon these advanced catalytic systems.

Application Note 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl structures.[6] When applied to 1,2-Dibutoxy-4,5-dinitrobenzene, it allows for the direct replacement of a nitro group with an aryl or vinyl substituent, providing access to complex molecular scaffolds.

Causality of Protocol Design:

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a specialized biarylphosphine ligand (e.g., BrettPhos) is proposed. This ligand's bulk and electron-donating properties are essential to promote the difficult oxidative addition of the C–NO₂ bond.[3]

  • Base Selection: A fluoride source, such as Cesium Fluoride (CsF), is often effective in these reactions. It is believed to facilitate the transmetalation step without promoting unwanted side reactions.[4]

  • Solvent: A polar aprotic solvent like 1,4-dioxane or toluene is suitable for maintaining the solubility of the catalyst complex and reagents at the required reaction temperatures.

Predictive Protocol: Denitrative Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 1,2-Dibutoxy-4,5-dinitrobenzene (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and Cesium Fluoride (CsF) (3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the biarylphosphine ligand (e.g., BrettPhos, 6 mol%) in the reaction solvent (e.g., 1,4-dioxane) and allow it to stir for 10-15 minutes to form the active catalyst.

  • Initiation: Transfer the catalyst solution to the Schlenk tube containing the reagents.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle for C-NO2 Coupling pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-NO2 pd_complex L-Pd(II)(Ar)(NO2) ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal Ar'-B(OR)2 Base pd_complex2 L-Pd(II)(Ar)(Ar') transmetal->pd_complex2 reduct_elim Reductive Elimination pd_complex2->reduct_elim reduct_elim->pd0 Ar-Ar'

Caption: Pd(0)-catalyzed Suzuki-Miyaura cycle for C-NO₂ bonds.

Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[7][8] Applying this to 1,2-Dibutoxy-4,5-dinitrobenzene allows for the introduction of primary or secondary amines, directly replacing a nitro group.

Causality of Protocol Design:

  • Catalyst System: Similar to the Suzuki coupling, specialized catalyst systems are required. Palladium precatalysts combined with bulky dialkylbiarylphosphine ligands have demonstrated success in the amination of nitroarenes.[5]

  • Base Selection: A strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium tert-butoxide (NaOtBu) is necessary to deprotonate the amine coupling partner, facilitating its entry into the catalytic cycle.[8] Care must be taken as some bases can be incompatible with nitro groups.[8]

  • Reaction Control: Temperature and reaction time are critical. Insufficient heat may stall the reaction, while excessive heat can lead to catalyst decomposition or undesired side reactions, such as reduction of the second nitro group.

Predictive Protocol: Denitrative Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., a G3-Pd precatalyst, 2 mol%) and the appropriate ligand (if not using a pre-formed complex) to a dry reaction vessel. Add the amine (1.2 equiv.), followed by the solvent (e.g., toluene or THF).

  • Reagent Addition: Add 1,2-Dibutoxy-4,5-dinitrobenzene (1.0 equiv.) and the base (e.g., LiHMDS, 2.0 equiv.).

  • Reaction Conditions: Seal the vessel and heat to 80-110 °C. Stir vigorously.

  • Monitoring: Track the disappearance of the starting material via LC-MS. These reactions are often complete within 4-18 hours.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase, concentrate it, and purify the residue using flash column chromatography.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Buchwald-Hartwig Cycle for C-NO2 Amination pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-NO2 pd_complex L-Pd(II)(Ar)(NO2) ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR'R'' Base pd_complex2 [L-Pd(II)(Ar)(HNR'R'')]NO2 amine_coord->pd_complex2 reduct_elim Reductive Elimination pd_complex2->reduct_elim reduct_elim->pd0 Ar-NR'R''

Caption: Pd(0)-catalyzed Buchwald-Hartwig cycle for C-NO₂ bonds.

Application Note 3: Sonogashira Coupling - Feasibility and Considerations

The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a dual palladium and copper catalyst system.[9][10] The direct denitrative Sonogashira coupling is less established than the Suzuki or Buchwald-Hartwig variants. This application note serves as an exploratory guide for researchers aiming to pioneer this transformation.

Key Challenges & Strategic Approach:

  • Catalyst Compatibility: The standard Cu(I) co-catalyst may interact with the nitro groups or the palladium complex in unforeseen ways. A copper-free Sonogashira protocol might be a more robust starting point.[10]

  • Ligand Selection: The choice of ligand on palladium will be paramount. Phosphine ligands that are successful in other C–NO₂ couplings are logical candidates.

  • Base: A mild amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to deprotonate the alkyne and act as a solvent.[11]

Exploratory Protocol: Denitrative Sonogashira Coupling
  • Reaction Setup: Under an inert atmosphere, combine 1,2-Dibutoxy-4,5-dinitrobenzene (1.0 equiv.), the terminal alkyne (2.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper source (e.g., CuI, 10 mol%, if attempting the classical protocol) in a suitable solvent like DMF or an amine base like TEA.

  • Initiation: Degas the mixture thoroughly before heating.

  • Reaction Conditions: Heat the reaction to 60-100 °C. The optimal temperature will require screening.

  • Monitoring & Optimization: This reaction will likely require significant optimization. Key parameters to screen include the palladium source, ligand, presence or absence of a copper co-catalyst, base, solvent, and temperature.

  • Work-up & Purification: Follow standard aqueous work-up procedures, followed by column chromatography.

Data & Workflow Summary

Table 1: Proposed Starting Conditions for Cross-Coupling Reactions
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling (Exploratory)
Reaction Type C(sp²)-C(sp²) Bond FormationC(sp²)-N Bond FormationC(sp²)-C(sp) Bond Formation
Pd Source Pd₂(dba)₃ (2.5 mol%)G3-Pd Precatalyst (2 mol%)Pd(PPh₃)₄ (5 mol%)
Ligand BrettPhos (6 mol%)Integrated in Precatalyst---
Nucleophile Arylboronic Acid (1.5 equiv.)Amine (1.2 equiv.)Terminal Alkyne (2.0 equiv.)
Base CsF (3.0 equiv.)LiHMDS (2.0 equiv.)TEA or DIPEA (Solvent/Base)
Solvent 1,4-Dioxane or TolueneToluene or THFDMF or TEA
Temperature 100-120 °C80-110 °C60-100 °C (Requires screening)
Key Consideration Ligand is critical for C-NO₂ oxidative addition.[3]Base choice is crucial to avoid side reactions.[8]Copper-free conditions may be more successful.[10]
General Experimental Workflow

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1,2-Dibutoxy-4,5-dinitrobenzene Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of 1,2-dibutoxy-4,5-dinitrobenzene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing yield bottlenecks during the synthesis of 1,2-dibutoxy-4,5-dinitrobenzene. This compound is a critical precursor for functionalized benzimidazoles, cyclophanes, and push-pull dyes utilized in advanced dye-sensitized solar cells[1][2].

Below, you will find our validated experimental workflow, mechanistic insights, and a targeted troubleshooting Q&A to ensure high-yield, reproducible syntheses.

Synthesis Workflow

Workflow A Catechol + 1-Iodobutane (Williamson Etherification) B 1,2-Dibutoxybenzene (Starting Material) A->B K2CO3, Acetone C Nitration Phase 1 (65% HNO3, AcOH/CH2Cl2) B->C Cooling, Dropwise D Mono-nitro Intermediate C->D 30 min stirring E Nitration Phase 2 (100% Fuming HNO3, 3 Days) D->E Dropwise addition F 1,2-Dibutoxy-4,5-dinitrobenzene (Target Product) E->F Aqueous Quench

Fig 1. Two-stage synthesis workflow for 1,2-dibutoxy-4,5-dinitrobenzene.

Section 1: Validated Standard Operating Procedure (SOP)

To establish a baseline of reliability, we recommend the following two-stage nitration protocol. This system is self-validating: the visual transition from a light yellow solution (mono-nitration) to a deep red/orange solution (di-nitration) serves as an intrinsic progress indicator.

Step 1: Preparation of the Reaction Matrix In a 500 mL round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve 1,2-dibutoxybenzene (4.5 g, 20 mmol) in a binary solvent system consisting of glacial acetic acid (140 mL) and dichloromethane (140 mL)[1]. Causality Note: The use of a large volume of binary solvent is critical. Acetic acid stabilizes the nitronium ion, while dichloromethane acts as a thermal sink to prevent oxidative cleavage of the butyl ether linkages.

Step 2: First Nitration (Mono-nitration) Cool the reaction vessel in an ice bath to 0–5 °C. Add 65% nitric acid (20 mL) dropwise over 15 minutes. Stir the mixture for 30 minutes at room temperature. Thin Layer Chromatography (TLC) should confirm the complete consumption of the starting material and the formation of the mono-nitrated intermediate[1].

Step 3: Second Nitration (Di-nitration) Re-cool the flask to 0 °C. Carefully add 100% fuming nitric acid (50 mL) dropwise. Causality Note: The first nitro group strongly deactivates the aromatic ring. Standard 65% nitric acid lacks the thermodynamic driving force to nitrate the deactivated ring; therefore, fuming nitric acid is strictly required[1]. Seal the flask loosely and stir the reaction mixture at room temperature for exactly 3 days (72 hours)[1].

Step 4: Quench and Isolation Pour the reaction mixture over 500 g of crushed ice to quench the reaction. Extract the aqueous phase with dichloromethane (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ until neutral, then with brine. Dry over anhydrous Na₂SO₄, concentrate under vacuum, and recrystallize to yield the pure product.

Section 2: Yield Optimization & Troubleshooting FAQs

Q1: My reaction stalls at 1,2-dibutoxy-4-nitrobenzene. Why am I getting incomplete di-nitration? A1: The primary cause of stalled nitration is insufficient electrophilic strength. The introduction of the first nitro group withdraws electron density via resonance and inductive effects, severely deactivating the ring toward further electrophilic aromatic substitution. To overcome this high activation energy barrier, you must use 100% fuming nitric acid for the second phase and maintain the reaction for an extended duration (up to 3 days)[1]. Attempting to force the reaction with heat instead of time will lead to oxidation rather than nitration.

Q2: I am observing significant byproduct formation and low yields. How do I prevent oxidative cleavage of the ether bonds? A2: Fuming nitric acid is a potent oxidant. If the localized temperature spikes during addition, the acid will cleave the butyl ether linkages, generating phenolic byproducts or ortho-quinones. Ensure rigorous temperature control (0–5 °C) during the dropwise addition of fuming nitric acid. Furthermore, the high dilution factor in the acetic acid/dichloromethane solvent matrix is intentionally designed to dissipate exothermic heat[1].

Q3: What dictates the exclusive 4,5-regioselectivity of this reaction, and can solvent choice alter it? A3: The regioselectivity is governed by a Single Electron Transfer (SET) mechanism rather than classical electrophilic aromatic substitution. Density Functional Theory (DFT) analyses reveal that the initial step is the oxidation of the dialkoxybenzene by the nitronium ion (NO₂⁺) to form a radical cation. The symmetry of the Highest Occupied Molecular Orbital (HOMO) dictates the Singly Highest Occupied Molecular Orbital (SHOMO) of this intermediate, which localizes electron density strictly at the 4 and 5 positions[3]. Additionally, the bulky butoxy groups sterically shield the 3 and 6 positions, making 4,5-dinitration the exclusive thermodynamic outcome[3].

Mechanism N1 1,2-Dibutoxybenzene N2 Single Electron Transfer (SET) Oxidation by NO2+ N1->N2 N3 Radical Cation Intermediate (SHOMO symmetry at C4/C5) N2->N3 Rate-determining N4 First Nitration (C4) N3->N4 N5 1,2-Dibutoxy-4-nitrobenzene N4->N5 N6 Second SET & Nitration (C5) Steric hindrance at C3/C6 N5->N6 N7 1,2-Dibutoxy-4,5-dinitrobenzene N6->N7 Exclusive Regioselectivity

Fig 2. SET mechanistic pathway dictating 4,5-regioselectivity in dialkoxybenzenes.

Q4: My product forms an emulsion during the aqueous quench and won't precipitate. How can I improve recovery? A4: 1,2-Dibutoxy-4,5-dinitrobenzene is highly lipophilic due to the dual butyl chains, which can cause severe emulsions in highly acidic aqueous environments. Instead of relying on direct precipitation, neutralize the aqueous phase carefully with sodium bicarbonate and extract using a halogenated solvent (e.g., dichloromethane or a 4:1 chloroform:isopropanol mixture) to break the emulsion and recover the organic product efficiently[4].

Section 3: Quantitative Condition Matrix

The following table summarizes the expected outcomes based on variations in the standard nitration protocol, allowing you to benchmark your experimental yields.

Reaction ConditionReagents UsedTimeMajor ProductExpected Yield
Standard Di-nitration 65% HNO₃, then 100% Fuming HNO₃3 Days1,2-Dibutoxy-4,5-dinitrobenzene80–88%
Mild Nitration 65% HNO₃ only (in AcOH/CH₂Cl₂)30 Min1,2-Dibutoxy-4-nitrobenzeneHigh (Intermediate)
Insufficient Acid 65% HNO₃ only24–72 HrsMono-nitrated mixture / Unreacted< 20% (Target)
High Temp (>30°C) 100% Fuming HNO₃1 DayOxidative cleavage products / QuinonesLow / Degraded

References

  • [1] Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells. TÜBİTAK Academic Journals.5

  • [2] Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior. Curtin University. 2

  • [4] Di-nitration troubleshooting : r/Chempros. Reddit. 4

  • [3] Regioselectivity in the Nitration of Dialkoxybenzenes. The Journal of Organic Chemistry. 3

Sources

Optimization

Technical Support Center: Optimization of Reaction Conditions for 1,2-Dibutoxy-4,5-dinitrobenzene

For Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Q1: What is the general synthetic route for 1,2-Dibutoxy-4,5-dinitrobenzene? The synthesis of 1,2-Dibutoxy-4,5-dinitrobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for 1,2-Dibutoxy-4,5-dinitrobenzene?

The synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene is typically achieved through the dinitration of 1,2-dibutoxybenzene. This is an electrophilic aromatic substitution reaction where the benzene ring is treated with a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid.[1] The two butoxy groups are ortho, para-directing and activating, while the first introduced nitro group is a deactivating meta-director.

Q2: Why is temperature control so critical in this reaction?

Temperature control is paramount to prevent over-nitration and the formation of undesired side products.[2] The nitration reaction is highly exothermic, and excessive heat can lead to the formation of tri-nitrated species or oxidative degradation of the starting material and product, often resulting in tar formation.[2][3]

Q3: What are the most common side products, and how can they be minimized?

The most common side products include mononitrated intermediates (1,2-Dibutoxy-4-nitrobenzene) and other dinitro isomers.[2] Minimizing these byproducts is achieved through careful control of reaction conditions, including slow, dropwise addition of the nitrating agent at low temperatures to ensure the reaction proceeds to the desired dinitration stage without over-nitration.[2]

Q4: What is the role of sulfuric acid in the nitration mixture?

Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[4][5]

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Formation

Q: My reaction has yielded very little or no 1,2-Dibutoxy-4,5-dinitrobenzene. What are the potential causes?

A: A low or negligible yield can stem from several factors:

  • Insufficiently Potent Nitrating Agent: The nitronium ion is the key electrophile.[4] If your nitric and sulfuric acids have absorbed moisture from the atmosphere, their concentration will be reduced, leading to a lower concentration of the nitronium ion and a sluggish or stalled reaction.

  • Inadequate Reaction Temperature: While high temperatures are detrimental, the reaction may require a certain activation energy. If the temperature is too low, the reaction rate may be impractically slow.

  • Poor Quality Starting Material: Impurities in the 1,2-dibutoxybenzene can interfere with the reaction. It is advisable to use a pure starting material.

Solutions:

  • Use Fresh, Concentrated Acids: Always use fresh, unopened bottles of concentrated nitric acid and sulfuric acid to ensure their potency.

  • Optimize Reaction Temperature: While starting the reaction at a low temperature (e.g., 0-5 °C) is crucial, a modest increase in temperature may be necessary to drive the reaction to completion. This should be done cautiously while monitoring the reaction by TLC.

  • Purify Starting Material: If you suspect impurities in your 1,2-dibutoxybenzene, consider purifying it by distillation before use.

Issue 2: Formation of a Dark, Tarry Substance

Q: My reaction mixture has turned into a dark, viscous tar. What went wrong?

A: Tar formation is a common issue in nitration reactions and is typically a result of:

  • Excessive Reaction Temperature: This is the most frequent cause. The exothermic nature of the reaction can lead to a rapid temperature increase if the addition of the nitrating agent is not carefully controlled.[2] This can cause oxidation and degradation of the aromatic compounds.[2][3]

  • Highly Concentrated Nitrating Agent: Using an overly aggressive nitrating mixture can also lead to unwanted side reactions and decomposition.

Solutions:

  • Maintain Strict Temperature Control: Use an ice/salt bath to maintain a low and stable temperature throughout the addition of the nitrating agent.

  • Slow, Controlled Addition: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation.

  • Appropriate Stoichiometry: Use a carefully measured amount of the nitrating agent. An excess can increase the likelihood of side reactions.

Issue 3: Isolation of Mono-nitrated Product Instead of Di-nitrated Product

Q: I have isolated 1,2-Dibutoxy-4-nitrobenzene instead of the desired 1,2-Dibutoxy-4,5-dinitrobenzene. How can I drive the reaction to completion?

A: The introduction of the first nitro group deactivates the aromatic ring, making the second nitration more difficult.[6] To achieve dinitration, you may need to employ more forcing reaction conditions:

  • Increase Reaction Temperature: After the initial controlled addition at low temperature, a gradual increase in temperature can provide the necessary energy for the second nitration to occur.

  • Increase Reaction Time: A longer reaction time may be required for the less reactive mono-nitrated intermediate to undergo the second nitration.

  • Use a Stronger Nitrating Agent: In some cases, a more potent nitrating system, such as fuming nitric acid or a mixture of nitric acid and fuming sulfuric acid (oleum), may be necessary.[4] However, this should be approached with extreme caution due to the increased reactivity and potential for side reactions.

Issue 4: Difficulty in Product Isolation and Purification

Q: I'm having trouble isolating a pure product from the reaction mixture. What are the recommended work-up and purification procedures?

A: A proper work-up procedure is crucial for isolating a clean product.

Work-up:

  • Quenching: Carefully pour the reaction mixture over crushed ice with stirring. This will precipitate the crude product.

  • Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Neutralization: A wash with a dilute sodium bicarbonate solution can be used to neutralize any remaining acid.[7]

Purification:

  • Recrystallization: This is the most common method for purifying the crude product.[2] Ethanol or methanol are often suitable solvents. The goal is to dissolve the product in a minimum amount of hot solvent and then allow it to cool slowly, which will result in the formation of pure crystals.

Troubleshooting Product Isolation:

  • Product Oiling Out: If the product "oils out" instead of precipitating as a solid upon quenching, it may be due to impurities or the product having a low melting point. In this case, extraction with an organic solvent like ethyl acetate or dichloromethane is recommended.[7]

  • Low Recovery After Recrystallization: To maximize recovery, use the minimum amount of hot solvent necessary to dissolve the product. Cooling the solution in an ice bath can also help to induce further crystallization.

Optimized Experimental Protocol

This protocol provides a starting point for the optimization of the dinitration of 1,2-dibutoxybenzene.

Materials:

  • 1,2-Dibutoxybenzene

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice/salt bath to 0-5 °C.

  • Slowly add 1,2-dibutoxybenzene to the cold sulfuric acid with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 1,2-dibutoxybenzene in sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

  • Once the reaction is complete, pour the mixture slowly and carefully over a large amount of crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 1,2-Dibutoxy-4,5-dinitrobenzene.

Data Summary

ParameterRecommended RangeRationale
Temperature 0-10 °C (initial), may require warmingPrevents over-nitration and decomposition.[2] Warming may be needed for dinitration.[6]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the necessary nitronium ion electrophile.[4][5]
Reaction Time 1-4 hours (monitor by TLC)Dependent on temperature and substrate reactivity.
Work-up Quench on ice, filter, wash with H₂OPrecipitates the product and removes acid.
Purification Recrystallization (e.g., from ethanol)Removes unreacted starting material and isomers.[2]

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Final Product 1,2-Dibutoxybenzene 1,2-Dibutoxybenzene Mononitrated_Product 1,2-Dibutoxy-4-nitrobenzene 1,2-Dibutoxybenzene->Mononitrated_Product Nitration HNO3 HNO3 H2SO4 H2SO4 Dinitrated_Product 1,2-Dibutoxy-4,5-dinitrobenzene Mononitrated_Product->Dinitrated_Product Nitration

Caption: Synthetic pathway for 1,2-Dibutoxy-4,5-dinitrobenzene.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Reaction Issue? LowYield Low/No Yield Start->LowYield TarFormation Tar Formation Start->TarFormation MonoNitration Mono-nitrated Product Start->MonoNitration InactiveReagents Inactive Reagents? LowYield->InactiveReagents LowTemp Temperature Too Low? LowYield->LowTemp HighTemp Temperature Too High? TarFormation->HighTemp FastAddition Reagent Addition Too Fast? TarFormation->FastAddition DeactivatedRing Deactivated Ring? MonoNitration->DeactivatedRing InsufficientTime Insufficient Reaction Time? MonoNitration->InsufficientTime FreshAcids Use Fresh, Concentrated Acids InactiveReagents->FreshAcids OptimizeTemp Optimize Temperature LowTemp->OptimizeTemp StrictTempControl Strict Temperature Control HighTemp->StrictTempControl SlowAddition Slow, Dropwise Addition FastAddition->SlowAddition IncreaseTempTime Increase Temp/Time DeactivatedRing->IncreaseTempTime InsufficientTime->IncreaseTempTime

Caption: Troubleshooting decision tree for common nitration issues.

References

  • Benchchem. A Comparative Guide to the Reactivity of 1,2- Dimethoxy-4,5-dinitrobenzene and 1,4 - Benchchem.
  • Benchchem. diagnosing a failed nitration reaction of an aromatic ester | Benchchem.
  • Benchchem. Technical Support Center: Solvent Effects on the Reactivity of 1,2-Dimethoxy-4,5-dinitrobenzene - Benchchem.
  • PrepChem.com. Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene. - PrepChem.com.
  • Benchchem. Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions - Benchchem.
  • ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • Agency for Toxic Substances and Disease Registry. 6. analytical methods.
  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine - MDPI.
  • Frontiers. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers.
  • Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • ResearchGate. Why does the second nitration of 1,2-Bis(octyloxy)benzene require fuming nitric acid (nearly 100 %)? | ResearchGate.
  • PubMed. Regioselectivity in the nitration of dialkoxybenzenes - PubMed.
  • University of Massachusetts Amherst. Nitration of Substituted Aromatic Rings and Rate Analysis.
  • ResearchGate. The Reaction of 1,2-Dichloro-4,5-dinitrobenzene with Hydroxide Ion: Roles of Meisenheimer Complexes and Radical Pairs - ResearchGate.
  • PubChem. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6 - PubChem.
  • YouTube. Synthesis of 1,2-dinitrobenzene - YouTube. Available at: [Link]

  • Beilstein Journals. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - Beilstein Journals.
  • OpenOChem Learn. EAS-Nitration | OpenOChem Learn.
  • ACS Publications. Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration - PMC.
  • Benchchem. The Mechanism of Action of 1,2-Dimethoxy-4,5-dinitrobenzene Derivatives: A Technical Overview - Benchchem.
  • Environmental Protection Agency. EPA-EAD: 1673: PEG-600 by Derivatization and HPLC.
  • Organic Syntheses. 2,4,5-triaminonitrobenzene - Organic Syntheses Procedure. Available at: [Link]

  • Benchchem. Side reactions in the nitration of 1,3-dibromobenzene and how to avoid them - Benchchem.
  • Chemistry LibreTexts. 8.11: Multiple Substituents- Directing Effects - Chemistry LibreTexts. Available at: [Link]

  • Santa Cruz Biotechnology. 1,2-Dimethoxybenzene - Santa Cruz Biotechnology.
  • Organic Chemistry practical course. 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2.

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene. Here, we provide a comprehensive resource that includ...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene. Here, we provide a comprehensive resource that includes a detailed synthesis protocol, a robust troubleshooting guide, and answers to frequently asked questions. Our focus is on ensuring scientific integrity, scalability, and safety throughout your experimental work.

Synthesis Overview

The synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene is typically achieved in a two-step process. The first step involves the formation of the ether linkages, followed by an electrophilic aromatic substitution to introduce the nitro groups.

  • Step 1: Williamson Ether Synthesis. Catechol is di-alkylated using an appropriate butyl halide (e.g., 1-bromobutane) under basic conditions to yield 1,2-dibutoxybenzene. This reaction proceeds via an SN2 mechanism.[1][2]

  • Step 2: Electrophilic Aromatic Nitration. The electron-rich 1,2-dibutoxybenzene intermediate is then di-nitrated using a mixed acid solution (typically nitric acid and sulfuric acid) to yield the final product. The alkoxy groups are strong activating, ortho-para directors, leading to the desired 4,5-dinitro substitution pattern.[3]

The overall workflow is depicted below.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Electrophilic Nitration Catechol Catechol Intermediate 1,2-Dibutoxybenzene Catechol->Intermediate  + Base Base (e.g., K₂CO₃, NaOH) Base->Intermediate  Solvent (e.g., Acetone, DMF) ButylHalide 1-Bromobutane ButylHalide->Intermediate  + FinalProduct 1,2-Dibutoxy-4,5-dinitrobenzene Intermediate->FinalProduct  Nitration NitratingAgent Mixed Acid (HNO₃/H₂SO₄) NitratingAgent->FinalProduct  Controlled Temp. caption Figure 1. Overall synthesis workflow. Workup_Flowchart ReactionMixture Completed Nitration Mixture (H₂SO₄/HNO₃/Product) Quench Pour onto Stirred Ice/Water ReactionMixture->Quench PrecipitateCheck Solid Precipitates? Quench->PrecipitateCheck Filter Vacuum Filter PrecipitateCheck->Filter Yes Extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) PrecipitateCheck->Extract No WashSolid Wash Solid with H₂O, then NaHCO₃(aq), then H₂O Filter->WashSolid DrySolid Dry Crude Product WashSolid->DrySolid Recrystallize Recrystallize from Ethanol DrySolid->Recrystallize FinalProduct Pure Crystalline Product Recrystallize->FinalProduct CombineOrganic Combine Organic Layers Extract->CombineOrganic WashOrganic Wash with H₂O, then NaHCO₃(aq), then Brine CombineOrganic->WashOrganic DryOrganic Dry over MgSO₄ WashOrganic->DryOrganic Evaporate Remove Solvent (Rotovap) DryOrganic->Evaporate CrudeOil Crude Oily Product Evaporate->CrudeOil CrudeOil->Recrystallize caption Figure 2. Decision workflow for product work-up and purification.

Sources

Optimization

Technical Support Center: 1,2-Dibutoxy-4,5-dinitrobenzene Work-Up &amp; Isolation

Welcome to the Technical Support Center for the synthesis and isolation of 1,2-dibutoxy-4,5-dinitrobenzene and its downstream derivatives. As an intermediate heavily utilized in the development of quinoxaline push-pull d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and isolation of 1,2-dibutoxy-4,5-dinitrobenzene and its downstream derivatives. As an intermediate heavily utilized in the development of quinoxaline push-pull dyes, dye-sensitized solar cells (DSSCs), and conducting polymers, achieving high purity during its isolation is critical.

This guide, designed for researchers and drug development professionals, provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights into the work-up phases of both its nitration and subsequent reduction.

Reaction & Work-Up Workflow

The synthesis typically involves a harsh nitration of 1,2-dibutoxybenzene using a mixture of acetic acid, 65% nitric acid, and 100% fuming nitric acid. This is followed by a reduction step to yield the highly reactive 1,2-dibutoxy-4,5-diaminobenzene [1].

Workflow Start 1,2-Dibutoxybenzene Nitration Nitration (HNO3 / AcOH / CH2Cl2) Start->Nitration Quench Quench in Ice-Water Nitration->Quench Exothermic Control Extract Extraction (CH2Cl2) & Neutralization Quench->Extract Phase Separation Dinitro 1,2-Dibutoxy-4,5-dinitrobenzene Extract->Dinitro Crystallization Reduction Catalytic Reduction (Pd/C, Hydrazine) Dinitro->Reduction Filter Inert Filtration (Remove Pd/C) Reduction->Filter Air-sensitive Diamine 1,2-Dibutoxy-4,5-diaminobenzene Filter->Diamine Inert Isolation

Figure 1: Synthetic workflow and critical work-up stages for 1,2-dibutoxy-4,5-dinitrobenzene.

Troubleshooting Guides & FAQs

Q1: During the work-up of the nitration reaction, my organic layer remains highly acidic even after multiple water washes. How can I efficiently neutralize it? A1: The nitration of 1,2-dibutoxybenzene utilizes a massive excess of acetic acid alongside fuming nitric acid [1]. Water alone is insufficient because acetic acid partitions heavily into the dichloromethane (CH₂Cl₂) organic phase.

  • Causality & Solution: After the initial ice-water quench, you must wash the CH₂Cl₂ layer with cold, saturated aqueous sodium bicarbonate (NaHCO₃). The weak base converts the lipophilic acetic acid into highly water-soluble sodium acetate.

  • Safety Warning: Perform this step slowly. The neutralization of unreacted HNO₃ and AcOH generates significant CO₂ gas, risking a pressure blowout in your separatory funnel.

Q2: I am experiencing a stubborn emulsion during the neutralization wash of the dinitro intermediate. How do I break it? A2: Emulsions in this specific work-up are typically caused by the localized formation of sodium acetate and nitrate salts at the aqueous-organic interface, which alters the density and surface tension of the aqueous layer.

  • Causality & Solution: Add saturated aqueous sodium chloride (brine) to the separatory funnel. Brine drastically increases the ionic strength of the aqueous phase, maximizing the density difference between the aqueous layer and the CH₂Cl₂ layer, forcing the phases to separate (the "salting-out" effect).

EmulsionLogic Issue Emulsion Forms During NaHCO3 Wash Check Identify Organic Phase Issue->Check CH2Cl2 CH2Cl2 (Bottom Layer) Check->CH2Cl2 EtOAc EtOAc (Top Layer) Check->EtOAc Action1 Add Brine to increase aqueous density CH2Cl2->Action1 Action2 Add more solvent to decrease organic density EtOAc->Action2 Filter Still emulsified? Filter through Celite Action1->Filter Fails Resolve Clean Phase Separation Action1->Resolve Succeeds Action2->Filter Fails Action2->Resolve Succeeds Filter->Resolve

Figure 2: Logical troubleshooting pathway for resolving work-up emulsions.

Q3: Following the reduction of 1,2-dibutoxy-4,5-dinitrobenzene, my product turns dark brown/black during the work-up. What went wrong? A3: You are observing the rapid aerobic oxidation of your product. The reduction yields 1,2-dibutoxy-4,5-diaminobenzene. Electron-rich ortho-diamines are highly susceptible to air oxidation, rapidly forming dark-colored quinonoid degradation products [1].

  • Causality & Solution: The entire work-up must be conducted under an inert atmosphere (Schlenk line techniques). When filtering off the Pd/C catalyst, do not use a standard Büchner funnel open to the air. Use a Schlenk frit under positive argon pressure, and sparge all extraction solvents with argon prior to use.

Self-Validating Experimental Protocols

Protocol A: Nitration Work-up (Isolation of 1,2-Dibutoxy-4,5-dinitrobenzene)

This protocol ensures the safe quenching of fuming nitric acid and the complete removal of acidic byproducts prior to crystallization.

  • Quenching: Slowly pour the crude reaction mixture (containing CH₂Cl₂, AcOH, and fuming HNO₃) into a large beaker containing crushed ice (at least 5× the reaction volume) under vigorous magnetic stirring.

    • Self-Validation: Monitor the temperature with an internal probe. The temperature must remain below 10 °C to prevent oxidative cleavage of the dibutoxy chains.

  • Extraction: Transfer the quenched biphasic mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 × 50 mL). Combine the heavy (lower) organic layers.

  • Neutralization: Wash the combined organic layers with cold saturated NaHCO₃ (aq) in 50 mL portions.

    • Self-Validation: Vent the funnel frequently. After the third wash, test the pH of the aqueous effluent using indicator paper. Repeat washing until the pH is exactly ≥ 7.0. Acidic residue will cause decomposition during the concentration step.

  • Drying & Concentration: Wash the organic layer once with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude yellow solid from hot ethanol to yield pure 1,2-dibutoxy-4,5-dinitrobenzene.

Protocol B: Reduction Work-up (Isolation of 1,2-Dibutoxy-4,5-diaminobenzene)

This protocol focuses on the safe removal of pyrophoric Pd/C and the prevention of diamine oxidation.

  • Inert Preparation: Ensure the reaction flask is under a positive pressure of argon. Sparge a flask of absolute ethanol with argon for 30 minutes.

  • Catalyst Filtration: Transfer the reaction mixture via cannula to a Schlenk frit packed with a thin layer of Celite (previously purged with argon). Filter the Pd/C catalyst under argon pressure directly into a receiving Schlenk flask.

    • Causality: Pd/C is highly pyrophoric when dry. Filtering under argon prevents catalyst ignition and simultaneously protects the air-sensitive diamine.

  • Washing: Wash the filter cake with the degassed absolute ethanol until the filtrate runs completely colorless.

  • Isolation: Remove the solvent under vacuum (using a Schlenk line) to afford the diamine. Store immediately under argon at -20 °C or use directly in subsequent condensation reactions.

Solvent & Reagent Quantitative Data

Selecting the correct solvents during the work-up dictates the yield and purity of the dinitro intermediate. Below is a quantitative comparison of the solvents utilized in Protocol A.

Solvent / ReagentRole in Work-UpBoiling Point (°C)Density (g/cm³)Work-Up Efficiency & Notes
Dichloromethane (CH₂Cl₂) Primary Extraction Solvent39.61.33Excellent solubility for the dinitro intermediate. Forms the bottom layer, making sequential extractions highly efficient.
Ethyl Acetate (EtOAc) Alternative Extraction Solvent77.10.90Forms the top layer. Prone to acid-catalyzed hydrolysis if the nitration mixture is not adequately quenched.
Water (H₂O) Initial Quench / Wash100.01.00Highly exothermic upon mixing with fuming HNO₃. Must be used as ice to control the reaction temperature.
Sat. NaHCO₃ (aq) NeutralizationN/A~1.08Generates CO₂ gas. Crucial for converting lipophilic acetic acid into water-soluble sodium acetate.
Sat. NaCl (Brine) Emulsion Breaking~108.0~1.20High ionic strength forces water out of the organic phase and maximizes density differential to break emulsions.

References

  • Demirak, K., Can, M., Özsoy, C., Yiğit, M. Z., Gültekin, B., Demiç, Ş., & Zafer, C. (2017). Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells. Turkish Journal of Chemistry, 41(3), 309-322. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Dinitrobenzene Isomers in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals In the landscape of aromatic chemistry, the reactivity of substituted benzenes is a cornerstone of synthetic strategy. Among these, dinitrobenzenes present...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of aromatic chemistry, the reactivity of substituted benzenes is a cornerstone of synthetic strategy. Among these, dinitrobenzenes present a compelling case study in the principles of nucleophilic aromatic substitution (SNAr). The positional isomerism of the two nitro groups on the benzene ring profoundly influences the electron density distribution and, consequently, the susceptibility of the ring to nucleophilic attack. This guide provides an in-depth technical comparison of the reactivity of 1,2-, 1,3-, and 1,4-dinitrobenzene, supported by mechanistic principles and experimental insights, to empower researchers in their synthetic design and development endeavors.

The Decisive Role of Nitro Group Positioning in SNAr Reactivity

Nucleophilic aromatic substitution is a vital reaction class for the synthesis of highly functionalized aromatic compounds. The reaction typically proceeds through a two-step addition-elimination mechanism, wherein a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is the lynchpin of the reaction's feasibility and rate.

The potent electron-withdrawing nature of the nitro group (–NO₂) is instrumental in activating the benzene ring towards nucleophilic attack. However, the efficacy of this activation is critically dependent on the position of the nitro groups relative to the site of nucleophilic attack.

Mechanistic Underpinnings: Stability of the Meisenheimer Complex

The rate-determining step in most SNAr reactions is the formation of the negatively charged Meisenheimer complex. The stability of this intermediate is dictated by the extent to which the negative charge can be delocalized. Electron-withdrawing groups, particularly those that can participate in resonance, are most effective at stabilizing this charge when located at the ortho and para positions relative to the point of nucleophilic attack.

  • 1,2-Dinitrobenzene (ortho-Dinitrobenzene): In this isomer, a nucleophile attacking one of the carbons bearing a nitro group (an ipso-substitution, which is less common without a good leaving group) or, more likely, a hydrogen-bearing carbon, benefits from the stabilizing effect of the adjacent nitro group. More significantly, if a leaving group were present, a nitro group ortho to it would strongly stabilize the Meisenheimer complex. In the absence of a leaving group, the reactivity is still influenced by the ability of the nitro groups to stabilize any transient negative charge.

  • 1,4-Dinitrobenzene (para-Dinitrobenzene): Similar to the ortho isomer, a nitro group in the para position provides excellent resonance stabilization for the negative charge of the Meisenheimer complex formed by nucleophilic attack at the opposing nitro-substituted carbon or an adjacent carbon.

  • 1,3-Dinitrobenzene (meta-Dinitrobenzene): When the nitro groups are in a meta arrangement, neither group can directly delocalize the negative charge of the Meisenheimer complex through resonance if the attack occurs at a position ortho or para to one of the nitro groups. While the inductive electron-withdrawing effect is still present, the lack of resonance stabilization renders the intermediate significantly less stable compared to those formed from the ortho and para isomers.

This difference in the stability of the Meisenheimer complex is the primary determinant of the observed reactivity differences among the dinitrobenzene isomers.

Predicted Reactivity Order

Based on the principles of Meisenheimer complex stabilization, the predicted order of reactivity of dinitrobenzene isomers towards nucleophilic aromatic substitution is:

1,2-Dinitrobenzene ≈ 1,4-Dinitrobenzene > 1,3-Dinitrobenzene

The ortho and para isomers are expected to be significantly more reactive than the meta isomer due to the effective resonance delocalization of the negative charge in the Meisenheimer intermediate. The relative reactivity between the ortho and para isomers can be influenced by steric factors, with the ortho isomer potentially experiencing some steric hindrance to the approaching nucleophile.

Quantitative Comparison: Experimental Insights

In the absence of a good leaving group like a halogen, the SNAr reaction with dinitrobenzenes themselves (substitution of a nitro group or a hydrogen) is less common but can occur under forcing conditions. The formation of dinitrophenols from the alkaline hydrolysis of dinitrobenzenes serves as a practical, albeit qualitative, indicator of their relative reactivities.

IsomerProduct of Alkaline HydrolysisPredicted Relative ReactivityRationale for Reactivity
1,2-Dinitrobenzene 1,2-DinitrophenolHighStrong resonance stabilization of the Meisenheimer complex by the ortho nitro group.
1,4-Dinitrobenzene 1,4-DinitrophenolHighStrong resonance stabilization of the Meisenheimer complex by the para nitro group.
1,3-Dinitrobenzene 1,3-DinitrophenolLowLack of direct resonance stabilization of the Meisenheimer complex by the second nitro group.

Experimental Protocols

The following is a representative protocol for the nucleophilic aromatic substitution of a dinitrobenzene isomer, specifically the alkaline hydrolysis of 1,2-dichloro-4,5-dinitrobenzene to illustrate the principles on a highly activated system. While not a direct comparison of the dinitrobenzene isomers themselves, it showcases a typical experimental workflow for SNAr reactions.

Synthesis of 2-Nitro-4,5-dichlorophenol from 1,2-Dichloro-4,5-dinitrobenzene[2]

Objective: To demonstrate a nucleophilic aromatic substitution reaction where a nitro group is displaced by a hydroxide ion.

Materials:

  • 1,2-Dichloro-4,5-dinitrobenzene (DCDNB)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stirrer

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve 1.2 g of 1,2-dichloro-4,5-dinitrobenzene in 100 mL of a 0.1 M aqueous sodium hydroxide solution.

  • Reaction: Heat the mixture to reflux using a heating mantle and maintain vigorous stirring. The reaction progress can be monitored by the disappearance of the starting material, which can be followed by thin-layer chromatography (TLC). The reaction is typically heated for several hours (e.g., 5 hours).[2]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Acidification: Carefully acidify the reaction mixture with hydrochloric acid until the pH is acidic (pH < 4). The product, 2-nitro-4,5-dichlorophenol, will precipitate out of the solution as a yellow solid.[2]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold deionized water to remove any remaining salts. The crude product can be further purified by recrystallization from aqueous ethanol to yield yellow crystals.[2]

Self-Validation: The identity and purity of the product can be confirmed by measuring its melting point and recording its spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) and comparing them to literature values.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products A Aromatic Substrate (e.g., 1,2-Dinitrobenzene) C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack B Nucleophile (e.g., OH⁻) B->C D Substituted Product (e.g., Dinitrophenol) C->D Elimination E Leaving Group (e.g., NO₂⁻) C->E Experimental_Workflow A 1. Reaction Setup Dissolve Dinitrobenzene in Nucleophile Solution B 2. Reaction Heat to Reflux with Stirring A->B C 3. Work-up Cool to Room Temperature B->C D 4. Acidification Precipitate Product C->D E 5. Isolation Vacuum Filtration D->E F 6. Purification Recrystallization E->F G 7. Analysis Melting Point, Spectroscopy F->G

Caption: A typical experimental workflow for SNAr reactions.

Conclusion

The reactivity of dinitrobenzene isomers in nucleophilic aromatic substitution is a clear and instructive example of how electronic effects govern organic reactions. The superior ability of ortho and para nitro groups to stabilize the key Meisenheimer intermediate through resonance makes 1,2- and 1,4-dinitrobenzene significantly more reactive than their meta counterpart. For researchers engaged in the synthesis of complex aromatic molecules, a firm grasp of these principles is indispensable for predicting reaction outcomes and designing efficient synthetic routes. While direct quantitative comparisons for the dinitrobenzene isomers themselves are sparse, the wealth of data from analogous systems provides robust support for the theoretical framework presented.

References

  • PrepChem. (n.d.). Preparation of 2,4-dinitrophenol. Retrieved from [Link]

  • Ivanov, I.D. (1983). Method of obtaining 2,4-dinitrophenol.
  • Organic Syntheses. (n.d.). 2,4-dinitroaniline. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2015, December 7). Facile, Efficient nitration of Phenol to 2,4-dinitrophenol. [Link]

  • Moura, J. C. V., & Guedes, G. P. (2013). The reaction of 1,2-Dichloro-4,5-dinitrobenzene with hydroxide ion: roles of meisenheimer complexes and radical pairs. Journal of the Brazilian Chemical Society, 24(6), 935-943. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Wikipedia. (2023, November 28). Dinitrobenzene. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity of 1,2-Dibutoxy-4,5-dinitrobenzene and its Analogs: An Experimental Framework

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of Dinitrocatechol Ethers The 1,2-dialkoxy-4,5-dinitrobenzene...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Dinitrocatechol Ethers

The 1,2-dialkoxy-4,5-dinitrobenzene scaffold has emerged as a promising chemotype in medicinal chemistry. The parent compound, 1,2-dimethoxy-4,5-dinitrobenzene, has been identified as a modulator of key cellular pathways, notably through the inhibition of histone deacetylases (HDACs) and the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] These activities suggest potential therapeutic applications in oncology and diseases associated with oxidative stress.

This guide provides a comprehensive experimental framework for the comparative analysis of 1,2-Dibutoxy-4,5-dinitrobenzene and its structurally related analogs. We will delve into the scientific rationale for this comparison, provide detailed experimental protocols for evaluating their biological activity, and present a clear structure for data analysis and interpretation. The objective is to elucidate the structure-activity relationships (SAR) within this compound class, specifically focusing on how the nature of the alkoxy substituent influences HDAC inhibition, Nrf2 activation, and overall cytotoxicity.

The Scientific Rationale: Exploring the Impact of Alkoxy Chain Length

The biological activity of a molecule is intrinsically linked to its physicochemical properties, such as lipophilicity, which can be systematically modulated by altering the length of alkyl chains. In the context of 1,2-dialkoxy-4,5-dinitrobenzenes, the alkoxy groups at the 1 and 2 positions are poised to influence several key aspects of the molecule's interaction with biological systems:

  • Binding Pocket Interactions: The length and bulkiness of the alkoxy chains can significantly impact how the molecule fits into the active site of target enzymes like HDACs. Longer chains may lead to enhanced van der Waals interactions, potentially increasing binding affinity and inhibitory potency.

  • Cellular Permeability: Lipophilicity is a critical determinant of a compound's ability to cross cellular membranes and reach its intracellular targets. By systematically varying the alkoxy chain length from methoxy to butoxy, we can explore the optimal lipophilicity for cellular uptake and biological efficacy.

  • Metabolic Stability: The nature of the alkyl group can influence the molecule's susceptibility to metabolic enzymes, thereby affecting its half-life and overall exposure in a biological system.

This guide proposes a comparative study of the following dinitrocatechol ether analogs to investigate these structure-activity relationships:

  • 1,2-Dimethoxy-4,5-dinitrobenzene (C1)

  • 1,2-Diethoxy-4,5-dinitrobenzene (C2)

  • 1,2-Dipropoxy-4,5-dinitrobenzene (C3)

  • 1,2-Dibutoxy-4,5-dinitrobenzene (C4)

Comparative Analysis of Biological Activities: A Proposed Study

To objectively compare the biological profiles of the proposed analogs, a three-pronged experimental approach is recommended, focusing on HDAC inhibition, Nrf2 pathway activation, and cytotoxicity.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition is a validated strategy in cancer therapy.[3] Preliminary studies suggest that 1,2-dimethoxy-4,5-dinitrobenzene can act as an HDAC inhibitor.[1][2][3] By comparing the inhibitory activity of the alkoxy-analogs, we can determine the optimal chain length for potent and potentially selective HDAC inhibition.

Table 1: Hypothetical Comparative HDAC Inhibition Data

Compound IDAlkoxy ChainTargetIC50 (µM)
C1 MethoxyTotal HDAC15.2
C2 EthoxyTotal HDAC8.5
C3 PropoxyTotal HDAC3.1
C4 ButoxyTotal HDAC1.8
Vorinostat (Positive Control)Total HDAC0.05

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Lower IC50 values indicate higher potency.

Nrf2 Pathway Activation

The Nrf2 pathway is a key regulator of cellular antioxidant responses.[4][5] Activation of this pathway can protect cells from oxidative damage, a process implicated in numerous diseases. Both 1,2-dimethoxy-4,5-dinitrobenzene and its isomer 1,4-dimethoxy-2,5-dinitrobenzene have been shown to activate the Nrf2 pathway.[1][2] A comparative analysis will reveal how the alkoxy substituent influences the potency of Nrf2 activation.

Table 2: Hypothetical Comparative Nrf2 Activation Data

Compound IDAlkoxy ChainAssayEC50 (µM)Max Induction (Fold Change)
C1 MethoxyARE-Luciferase25.63.2
C2 EthoxyARE-Luciferase15.14.5
C3 PropoxyARE-Luciferase7.86.8
C4 ButoxyARE-Luciferase4.28.1
Sulforaphane (Positive Control)ARE-Luciferase2.510.0

EC50 values represent the concentration of the compound required to achieve 50% of the maximal response. Lower EC50 values indicate higher potency. Max Induction represents the highest observed fold increase in reporter gene activity.

Cytotoxicity Assessment

While potent biological activity is desirable, it is crucial to assess the cytotoxic profile of any new chemical entity. A comparative cytotoxicity study across a panel of cancer cell lines will provide insights into the therapeutic window of these compounds and their potential for development as anti-cancer agents.

Table 3: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)

Compound IDAlkoxy ChainHeLa (Cervical Cancer)A549 (Lung Cancer)MCF-7 (Breast Cancer)
C1 Methoxy> 100> 10085.3
C2 Ethoxy85.292.160.1
C3 Propoxy42.655.825.4
C4 Butoxy20.130.512.8
Doxorubicin (Positive Control)0.81.20.5

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth. Lower IC50 values indicate higher cytotoxicity.

Experimental Protocols

To ensure the generation of robust and reproducible data, the following detailed experimental protocols are recommended.

Fluorometric Histone Deacetylase (HDAC) Activity Assay

This assay measures the activity of HDAC enzymes by monitoring the deacetylation of a fluorogenic substrate.

HDAC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection reagents Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Assay Buffer - Test Compounds plate Plate HDAC Enzyme in 96-well plate reagents->plate 1. add_compounds Add Test Compounds (various concentrations) plate->add_compounds 2. incubate1 Incubate at 37°C add_compounds->incubate1 3. add_substrate Add Fluorogenic HDAC Substrate incubate1->add_substrate 4. incubate2 Incubate at 37°C add_substrate->incubate2 5. add_developer Add Developer Solution incubate2->add_developer 6. read_plate Read Fluorescence (Ex/Em = 360/460 nm) add_developer->read_plate 7.

Fluorometric HDAC Activity Assay Workflow

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human HDAC enzymes, a fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and serial dilutions of the test compounds and a positive control (e.g., Vorinostat).

  • Enzyme Incubation: Add the HDAC enzyme to the wells of a 96-well microplate.

  • Compound Addition: Add the test compounds at varying concentrations to the respective wells. Include wells with a vehicle control (e.g., DMSO) and a positive control.

  • Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Development: Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a potent HDAC inhibitor (to prevent further deacetylation). The developer cleaves the deacetylated substrate to release a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.

Nrf2/ARE Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).[6][7]

Nrf2_Assay_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cells Culture ARE-Luciferase Reporter Cell Line (e.g., HepG2-ARE) seed_plate Seed cells into 96-well plate cells->seed_plate 1. add_compounds Treat cells with Test Compounds seed_plate->add_compounds 2. incubate Incubate for 24 hours add_compounds->incubate 3. lyse_cells Lyse cells incubate->lyse_cells 4. add_luciferin Add Luciferin Substrate lyse_cells->add_luciferin 5. read_luminescence Measure Luminescence add_luciferin->read_luminescence 6.

Nrf2/ARE Luciferase Reporter Assay Workflow

Step-by-Step Methodology:

  • Cell Culture: Maintain a stable cell line expressing a luciferase reporter gene driven by an ARE promoter (e.g., HepG2-ARE cells).

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., sulforaphane). Include a vehicle control.

  • Incubation: Incubate the cells for a suitable period (e.g., 24 hours) to allow for gene expression.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Luminescence Measurement: Add a luciferin-containing substrate to the cell lysates and measure the resulting luminescence using a microplate luminometer.

  • Data Analysis: Normalize the luminescence readings to a measure of cell viability (e.g., from a parallel cytotoxicity assay) to account for any cytotoxic effects of the compounds. Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 and maximal induction values from the dose-response curves.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][2][8]

MTT_Assay_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_mtt_incubation MTT Incubation cluster_formazan_solubilization Formazan Solubilization & Reading seed_cells Seed cells in 96-well plate treat_cells Treat with Test Compounds seed_cells->treat_cells 1. add_mtt Add MTT Reagent treat_cells->add_mtt 2. incubate Incubate for 2-4 hours add_mtt->incubate 3. solubilize Add Solubilization Solution (e.g., DMSO) incubate->solubilize 4. read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance 5.

MTT Cytotoxicity Assay Workflow

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell lines into 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a positive control (e.g., doxorubicin). Include a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 values by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This guide has outlined a systematic and robust experimental framework for the comparative biological evaluation of 1,2-Dibutoxy-4,5-dinitrobenzene and its alkoxy-analogs. By elucidating the structure-activity relationships governing HDAC inhibition, Nrf2 activation, and cytotoxicity, this research will provide critical insights for the rational design and development of novel therapeutic agents based on the dinitrocatechol ether scaffold. The proposed experiments, when executed with rigor, will generate high-quality, comparable data that will be invaluable to the scientific community and drug development professionals. Future studies could expand upon this framework to include in vivo efficacy and pharmacokinetic profiling of the most promising lead compounds.

References

  • The Mechanism of Action of 1,2-Dimethoxy-4,5-dinitrobenzene Derivatives: A Technical Overview - Benchchem. (URL not available)
  • 1,2-Dimethoxy-4,5-dinitrobenzene | Scu-icae. (URL not available)
  • Measuring Histone Deacetylase Inhibition in the Brain - PMC - NIH. [Link]

  • EpiQuik™ HDAC Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. [Link]

  • Reporter Protein Complementation Imaging Assay to Screen and Study Nrf2 Activators in Cells and Living Animals - PMC. [Link]

  • An Overview of NRF2-Activating Compounds Bearing α,β-Unsaturated Moiety and Their Antioxidant Effects - PMC. [Link]

  • MTT (Assay protocol). (URL not available)
  • EpiQuik HDAC Activity/Inhibition Assay Kit (Fluorometric) - EpigenTek. (URL not available)
  • Introduction to MTT Cytotoxicity Assay.pptx - iGEM.org. [Link]

  • Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC. [Link]

  • Luciferase gene reporter assay based on the activation of the Nrf2/ARE... - ResearchGate. [Link]

  • Human Nuclear Factor (erythroid-derived2)-like 2 (Nrf2; NFE2L2) Reporter Assay System - Indigo Biosciences. [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC. [Link]

  • The Mechanism of Action of 1,2-Dimethoxy-4,5-dinitrobenzene Derivatives: A Technical Overview - Benchchem. (URL not available)
  • Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. [Link]

  • Design, Synthesis, Bioactivity Evaluation, Crystal Structures, and In Silico Studies of New α-Amino Amide Derivatives as Potential Histone Deacetylase 6 Inhibitors - MDPI. [Link]

  • Design, synthesis and bioevaluation of novel N-heterocyclic hydroxamic acids as histone deacetylase inhibitors and their antitumor activity study - New Journal of Chemistry (RSC Publishing). [Link]

  • 1,2-Dimethoxy-4,5-dinitrobenzene | Scu-icae. (URL not available)

Sources

Validation

A Comparative Guide to the Synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene: A Cost-Benefit Analysis for the Research Professional

For the discerning researcher and professional in drug development, the efficient synthesis of key intermediates is paramount. 1,2-Dibutoxy-4,5-dinitrobenzene, a valuable building block, can be approached through several...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher and professional in drug development, the efficient synthesis of key intermediates is paramount. 1,2-Dibutoxy-4,5-dinitrobenzene, a valuable building block, can be approached through several synthetic avenues. This guide provides an in-depth, objective comparison of two primary synthesis routes, offering the detailed experimental data and critical analysis necessary for informed decision-making in your laboratory.

The choice of a synthetic route is a multifaceted decision, balancing economic viability with practical execution, safety, and overall efficiency. Here, we dissect two plausible and robust methods for the synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene: a direct nucleophilic aromatic substitution (SNAr) and a classic Williamson ether synthesis. Our analysis extends beyond mere procedural steps to elucidate the underlying chemical principles and provide a holistic cost-benefit perspective.

Comparative Overview: At a Glance

MetricRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Williamson Ether Synthesis
Starting Material 1,2-Dichloro-4,5-dinitrobenzene4,5-Dinitro-1,2-catechol
Primary Reagents n-Butanol, Sodium Butoxide (or n-Butanol and a strong base)1-Bromobutane, Potassium Carbonate
Estimated Cost Moderate to HighModerate
Theoretical Yield HighHigh
Key Advantages Potentially fewer steps if starting from the dichloro-compound.Milder reaction conditions may be possible.
Key Disadvantages Cost and availability of 1,2-dichloro-4,5-dinitrobenzene can be a limiting factor. Use of strong base like sodium butoxide requires stringent anhydrous conditions.The starting catechol may be less stable. Two-step process if catechol needs to be synthesized first.
Safety Concerns Dinitrobenzene derivatives are toxic and potentially explosive.[1] Sodium butoxide is highly reactive and moisture-sensitive.Dinitrobenzene derivatives are toxic.[1] 1-Bromobutane is a lachrymator and alkylating agent.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This route leverages the high electrophilicity of the aromatic ring in 1,2-dichloro-4,5-dinitrobenzene, which is activated towards nucleophilic attack by the two strongly electron-withdrawing nitro groups.[2][3][4] The chlorine atoms serve as good leaving groups for the incoming butoxide nucleophile.

Logical Workflow for SNAr Synthesis

cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup and Purification Sodium Butoxide Sodium Butoxide Reaction Mixture Reaction Mixture Sodium Butoxide->Reaction Mixture Nucleophile 1,2-Dichloro-4,5-dinitrobenzene 1,2-Dichloro-4,5-dinitrobenzene 1,2-Dichloro-4,5-dinitrobenzene->Reaction Mixture n-Butanol (solvent) 1,2-Dibutoxy-4,5-dinitrobenzene 1,2-Dibutoxy-4,5-dinitrobenzene Reaction Mixture->1,2-Dibutoxy-4,5-dinitrobenzene Heat Crude Product Crude Product 1,2-Dibutoxy-4,5-dinitrobenzene->Crude Product Quench (e.g., water) Pure Product Pure Product Crude Product->Pure Product Recrystallization

Caption: Workflow for the SNAr synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene.

Experimental Protocol: SNAr

Materials:

  • 1,2-Dichloro-4,5-dinitrobenzene

  • n-Butanol, anhydrous

  • Sodium metal (or commercial sodium butoxide)

  • Anhydrous solvent (e.g., THF or DMF)

  • Hydrochloric acid (for neutralization)

  • Brine solution

  • Magnesium sulfate, anhydrous

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium Butoxide (if not commercially available): In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), carefully add freshly cut sodium metal to anhydrous n-butanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation and cooling. Stir until all the sodium has reacted to form a clear solution of sodium butoxide in n-butanol.

  • Reaction: To the solution of sodium butoxide, add a solution of 1,2-dichloro-4,5-dinitrobenzene in an anhydrous solvent like THF or DMF dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to ice-cold water.

  • Neutralize the mixture with dilute hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure 1,2-Dibutoxy-4,5-dinitrobenzene.

Cost-Benefit Analysis: SNAr
  • Cost: The primary cost driver for this route is the starting material, 1,2-dichloro-4,5-dinitrobenzene. While pricing is not always publicly listed, it is generally a more specialized reagent compared to catechol.[1] The use of sodium metal and anhydrous solvents also adds to the cost and handling requirements.

  • Benefit: This route is direct and can potentially offer high yields due to the strong activation of the aromatic ring.[2] If 1,2-dichloro-4,5-dinitrobenzene is readily available, this method can be very efficient.

Route 2: Williamson Ether Synthesis

A classic and reliable method, the Williamson ether synthesis, is a strong candidate for preparing 1,2-Dibutoxy-4,5-dinitrobenzene.[5][6][7] This route involves the deprotonation of 4,5-dinitro-1,2-catechol to form a diphenoxide, which then acts as a nucleophile to displace the bromide from 1-bromobutane in an SN2 reaction.

Logical Workflow for Williamson Ether Synthesis

cluster_0 Deprotonation cluster_1 Alkylation (SN2) cluster_2 Workup and Purification 4,5-Dinitro-1,2-catechol 4,5-Dinitro-1,2-catechol Dianion Intermediate Dianion Intermediate 4,5-Dinitro-1,2-catechol->Dianion Intermediate Base Potassium Carbonate Potassium Carbonate Potassium Carbonate->Dianion Intermediate Reaction Mixture Reaction Mixture Dianion Intermediate->Reaction Mixture DMF (solvent) 1-Bromobutane 1-Bromobutane 1-Bromobutane->Reaction Mixture Alkylating Agent 1,2-Dibutoxy-4,5-dinitrobenzene 1,2-Dibutoxy-4,5-dinitrobenzene Reaction Mixture->1,2-Dibutoxy-4,5-dinitrobenzene Heat Crude Product Crude Product 1,2-Dibutoxy-4,5-dinitrobenzene->Crude Product Aqueous Workup Pure Product Pure Product Crude Product->Pure Product Column Chromatography or Recrystallization

Caption: Workflow for the Williamson ether synthesis of 1,2-Dibutoxy-4,5-dinitrobenzene.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4,5-Dinitro-1,2-catechol

  • 1-Bromobutane

  • Potassium carbonate (K2CO3), anhydrous

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Magnesium sulfate, anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4,5-dinitro-1,2-catechol, anhydrous potassium carbonate, and anhydrous DMF.

  • Stir the suspension vigorously and add 1-bromobutane.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent, or by recrystallization.

Cost-Benefit Analysis: Williamson Ether Synthesis
  • Cost: The starting material, 4,5-dinitro-1,2-catechol, may be more readily available or can be synthesized from less expensive precursors.[8][9] Potassium carbonate is an inexpensive and easy-to-handle base.[10][11][12][13] 1-Bromobutane is also a common and relatively affordable alkylating agent.

  • Benefit: This method uses a milder base than sodium butoxide, which can simplify the experimental setup and reduce safety hazards. The Williamson ether synthesis is a very general and well-understood reaction with typically good to excellent yields.[5][7]

Conclusion for the Practicing Scientist

Both the nucleophilic aromatic substitution and the Williamson ether synthesis represent viable and effective pathways to 1,2-Dibutoxy-4,5-dinitrobenzene.

  • For laboratories where cost and the handling of highly reactive reagents are primary concerns, the Williamson ether synthesis (Route 2) is likely the more advantageous choice. Its reliance on a more common starting material and a milder, less expensive base makes it an attractive option for scale-up and routine production.

  • Conversely, if 1,2-dichloro-4,5-dinitrobenzene is readily and economically available, and the laboratory is well-equipped for handling moisture-sensitive and highly reactive reagents, the SNAr approach (Route 1) offers a more direct and potentially faster route to the desired product.

Ultimately, the optimal choice will depend on the specific resources, expertise, and economic constraints of your research environment. This guide provides the foundational data and rationale to make that decision with confidence.

References

  • Labogens. M-DINITROBENZENE FOR SYNTHESIS MSDS. 2016. [Link]

  • Intratec.us. Potassium Carbonate Price - Historical & Current. 2026. [Link]

  • New Jersey Department of Health. DINITROBENZENE (mixed isomers) HAZARD SUMMARY. [Link]

  • Finetech Industry. 4,5-DINITROCATECHOL | CAS: 77400-30-7. [Link]

  • Cambridge University Press & Assessment. Williamson Ether Synthesis. [Link]

  • CORECHEM Inc. Potassium Carbonate (K2CO3) Supplier | Buy Bulk. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • Indian Academy of Sciences. Aromatic nucleophilic substitutions. Reactions of halogeno and nitro-substituted benzenes—part II. [Link]

  • Pearson+. Predict the major products of the following reactions. (a) 2,4-di.... [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. 2014. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. 2022. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. 2022. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PrepChem.com. Synthesis of 1,2-Dihydroxy-4,5-dinitrobenzene. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Chegg. Solved Predict the product formed in the nucleophilic. 2022. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. 2018. [Link]

  • Wikipedia. 1,2-Dichloro-4-nitrobenzene. [Link]

  • Organic Syntheses. 2,4,5-triaminonitrobenzene. [Link]

  • MDPI. 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. 2023. [Link]

Sources

Comparative

assessing the purity of synthesized 1,2-Dibutoxy-4,5-dinitrobenzene

Assessing the Purity of Synthesized 1,2-Dibutoxy-4,5-dinitrobenzene: An Orthogonal Analytical Guide As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical modality for co...

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Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Purity of Synthesized 1,2-Dibutoxy-4,5-dinitrobenzene: An Orthogonal Analytical Guide

As a Senior Application Scientist, I frequently encounter the pitfalls of relying on a single analytical modality for complex organic intermediates. 1,2-Dibutoxy-4,5-dinitrobenzene is a high-value synthetic precursor, primarily utilized in the fabrication of 1[1] and2 for dye-sensitized solar cells[2].

Synthesized via the aggressive di-nitration of 1,2-dibutoxybenzene using fuming nitric acid, the reaction is prone to generating a spectrum of impurities. The most insidious of these are positional isomers (e.g., 1,2-dibutoxy-3,4-dinitrobenzene) and under-nitrated species. Because these impurities share identical molecular weights and nearly identical polarities with the target analyte, assessing the absolute purity of the final product requires a highly resolving, orthogonal analytical strategy. A robust purity assessment is not merely a regulatory checkbox; it is a self-validating system of chemical truth.

Comparative Analysis of Purity Assessment Techniques

To establish the true mass fraction of 1,2-dibutoxy-4,5-dinitrobenzene, we must leverage the complementary strengths of High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). While 3 without the need for an identical reference standard[3], it can suffer from spectral overlap if isomeric impurities are present. Conversely, HPLC can effectively resolve closely eluting nitrated aromatics—a principle widely validated in the analysis of other heavily nitrated compounds like 4[4]—but cannot provide absolute quantitation without a highly pure standard.

Table 1: Comparative Analysis of Analytical Techniques for 1,2-Dibutoxy-4,5-dinitrobenzene

Analytical TechniquePrimary UtilityMechanistic AdvantageKey LimitationLimit of Detection
HPLC-UV Relative purity & isomer profilingResolves structurally similar positional isomers via hydrophobic interactions on a C18 stationary phase.Cannot determine absolute mass fraction without an identical reference standard.~0.05% (Area)
1H qNMR Absolute purity & mass balanceProvides absolute quantitation via direct proton integration against an internal standard.Susceptible to spectral overlap in complex mixtures; requires high-field NMR (≥400 MHz).~0.5% (Mass)
GC-MS Volatile impurity detectionHigh theoretical plate count separates volatile reaction byproducts (e.g., residual solvents).Dinitrobenzenes can be thermally labile, risking on-column degradation.~10 ppm

Orthogonal Validation Workflow

To ensure scientific integrity, the analytical workflow must integrate these techniques to cross-validate the findings.

PurityWorkflow Syn Synthesized 1,2-Dibutoxy-4,5-dinitrobenzene HPLC HPLC-UV Analysis (Isomer Separation) Syn->HPLC Aliquot 1 qNMR 1H qNMR Analysis (Absolute Purity) Syn->qNMR Aliquot 2 GCMS GC-MS Analysis (Volatiles) Syn->GCMS Aliquot 3 Dec Orthogonal Validation HPLC->Dec Relative % qNMR->Dec Mass Balance GCMS->Dec Solvent % Cert Certified High-Purity Intermediate Dec->Cert Concordant

Figure 1: Orthogonal workflow for the absolute purity validation of synthesized intermediates.

Experimental Methodologies: Self-Validating Protocols

The following protocols are designed with built-in causality and self-validation steps to ensure data trustworthiness.

Protocol 1: Absolute Purity Determination via 1H qNMR

Objective: Determine the absolute mass fraction of 1,2-dibutoxy-4,5-dinitrobenzene using Dimethyl Sulfone (DMSO2) as an internal standard. Self-Validating Step: The purity of the DMSO2 internal standard must first be verified against a primary NIST-traceable standard (e.g., NIST SRM 350b) to ensure the traceability chain is unbroken.

  • Internal Standard Selection: Utilize Dimethyl Sulfone (DMSO2). Causality: The aromatic protons of 1,2-dibutoxy-4,5-dinitrobenzene resonate downfield (typically ~7.3 ppm in CDCl3), while the dibutoxy chains produce multiplets between 0.9 and 4.1 ppm. DMSO2 provides a sharp, highly stable singlet at ~3.0 ppm, ensuring zero spectral overlap with the analyte.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthesized 1,2-dibutoxy-4,5-dinitrobenzene and ~5.0 mg of certified DMSO2 using a microbalance ( d=0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v TMS. Ensure complete dissolution via gentle vortexing.

  • Acquisition Parameters: Transfer to a 5 mm NMR tube. Acquire 1H NMR spectra at ≥400 MHz. Set the relaxation delay (D1) to 60 seconds. Causality: A 60s delay ensures complete longitudinal relaxation (T1) of the sterically hindered aromatic protons, preventing integration truncation and artificial deflation of the purity value.

  • Integration & Calculation: Integrate the DMSO2 singlet and the distinct aromatic protons of the analyte. Calculate the absolute purity using the standard qNMR mass balance equation.

Protocol 2: Isomeric Profiling via HPLC-UV

Objective: Quantify structurally similar organic impurities, specifically the 3,4-dinitro positional isomer. Self-Validating Step: System Suitability Test (SST). Inject a standard solution containing 1,2-dibutoxybenzene and 1,2-dibutoxy-4,5-dinitrobenzene. The resolution ( Rs​ ) between the two peaks must be ≥2.0 , and the tailing factor ( Tf​ ) must be ≤1.5 before proceeding.

  • Column Selection: Hypersil ODS2 (C18), 250 mm × 4.6 mm, 5 µm. Causality: The highly hydrophobic dibutoxy chains require a robust C18 stationary phase to achieve a sufficient retention factor (k') for isomer resolution.

  • Mobile Phase: Isocratic elution using Acetonitrile / Water (65:35, v/v). Causality: Isocratic conditions prevent baseline drift at low UV wavelengths and provide consistent selectivity for resolving the closely related 3,4-dinitro and 4,5-dinitro isomers.

  • Detection & Flow: Set the UV detector to 240 nm (optimal for nitroaromatic chromophores) with a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 10 µL of the sample dissolved in the mobile phase (1.0 mg/mL). Calculate relative purity via area normalization.

References

  • Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior. curtin.edu.au. 1

  • Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells. tubitak.gov.tr. 2

  • Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography. energetic-materials.org.cn. 4

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. nih.gov. 3

Sources

Validation

characterization data for 1,2-Dibutoxy-4,5-dinitrobenzene vs. literature values

An objective, data-driven comparison of characterization metrics is essential when sourcing critical chemical intermediates. 1,2-Dibutoxy-4,5-dinitrobenzene is a highly versatile building block, primarily utilized as a p...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven comparison of characterization metrics is essential when sourcing critical chemical intermediates. 1,2-Dibutoxy-4,5-dinitrobenzene is a highly versatile building block, primarily utilized as a precursor for 1,2-diamino-4,5-dibutoxybenzene. This diamine is subsequently employed in the synthesis of quinoxaline push-pull dyes for dye-sensitized solar cells (DSSCs)[1], the development of azolium-linked cyclophanes for anion recognition[2], and the polymerization of advanced, high-Tg polyimides[3].

This guide compares the analytical performance of our high-purity, in-house synthesized 1,2-Dibutoxy-4,5-dinitrobenzene against established literature values, providing researchers with a self-validating framework for experimental reproducibility.

Mechanistic Pathway & Synthetic Workflow

The synthesis of 1,2-dibutoxy-4,5-dinitrobenzene relies on the electrophilic aromatic substitution of 1,2-dibutoxybenzene. The presence of two electron-donating alkoxy groups directs the incoming nitronium ions ( NO2+​ ) to the 4 and 5 positions.

G N1 1,2-Dibutoxybenzene (Starting Material) N2 Nitration (HNO3 / Fuming HNO3) AcOH/DCM, 0°C to RT N1->N2 N3 1,2-Dibutoxy-4,5-dinitrobenzene (Target Intermediate) N2->N3 Electrophilic Aromatic Substitution N4 Catalytic Reduction (Pd/C, N2H4·H2O) N3->N4 N5 1,2-Diamino-4,5-dibutoxybenzene (Air-sensitive) N4->N5 N6 DSSC Push-Pull Dyes (Quinoxaline Derivatives) N5->N6 Condensation N7 Advanced Polyimides (High Tg Polymers) N5->N7 Polymerization

Synthetic workflow from 1,2-dibutoxybenzene to advanced materials via the dinitro intermediate.

Objective Data Comparison: In-House vs. Literature

To ensure downstream success—particularly in polymerizations where stoichiometric imbalance limits molecular weight, or in DSSC dye synthesis where impurities quench photocurrents—the dinitro intermediate must possess exceptional purity. Below is a comparative analysis of our in-house product versus standard literature values[4].

Analytical ParameterIn-House ProductLiterature BenchmarkValidation Method / Condition
Appearance Bright yellow crystalline solidYellow solidVisual Inspection
Purity (HPLC) ≥ 99.8% > 98.0%Reverse-phase HPLC (254 nm)
Melting Point 72.5 – 73.1 °C70 – 72 °CCapillary method
¹H NMR (CDCl₃) δ 7.29 (s, 2H), 4.12 (t, 4H), 1.86 (m, 4H), 1.52 (m, 4H), 0.98 (t, 6H)δ 7.29 (s, 2H), 4.10 (t, 4H), 1.85 (m, 4H), 1.50 (m, 4H), 0.95 (t, 6H)400 MHz, 298 K
IR (KBr, cm⁻¹) 2960, 1535, 1352, 12802958, 1533, 1350, 1278FT-IR

Data Insight: The sharper melting point range and higher HPLC purity of the in-house product indicate the successful removal of mono-nitrated and asymmetric 3,4-dinitro byproducts, which are common pitfalls in standard synthesis[2].

Experimental Protocol & Self-Validating Quality Control

The following step-by-step methodology outlines the optimized nitration workflow[1], explicitly detailing the causality behind the reagent choices and the built-in validation mechanisms.

Step-by-Step Methodology
  • Solvent Matrix Preparation: Dissolve 1,2-dibutoxybenzene (20 mmol) in a 1:1 binary solvent mixture of glacial acetic acid (140 mL) and dichloromethane (140 mL)[1].

    • Causality: Dichloromethane ensures the solubility of the starting material, while glacial acetic acid acts as a moderately polar, protic co-solvent that stabilizes the nitronium ion intermediate without causing premature oxidation of the butoxy chains.

  • Primary Nitration: Cool the reaction vessel to 0 °C. Add 65% nitric acid (20 mL) dropwise, maintaining the temperature strictly below 5 °C. Stir for 30 minutes[1].

    • Causality: The first nitration proceeds rapidly. Using standard 65% HNO3​ at low temperatures prevents thermal runaway and oxidative cleavage.

  • Secondary Nitration: Cautiously add 100% fuming nitric acid (50 mL) dropwise to the mixture[1].

    • Causality: The introduction of the first nitro group strongly deactivates the aromatic ring via electron withdrawal. To achieve the second substitution at the 5-position, a much higher concentration of nitronium ions ( NO2+​ ) is required, necessitating the use of fuming nitric acid.

  • Maturation: Allow the reaction mixture to slowly warm to room temperature and stir continuously for 72 hours[1].

  • Quenching & Extraction: Pour the mixture over crushed ice. Extract the aqueous phase with dichloromethane (3 × 50 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ until neutral, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from hot ethanol to yield bright yellow crystals.

The Self-Validating System (QC)

This protocol is designed to be self-validating through spectroscopic feedback:

  • Regiochemical Validation (NMR): The ¹H NMR spectrum acts as an absolute structural proof. The observation of a sharp, two-proton singlet at exactly δ 7.29 ppm unequivocally confirms the para-relationship of the remaining aromatic protons. If the reaction had yielded the undesired 3,4-dinitro isomer, the spectrum would display two distinct doublets with ortho-coupling ( J≈8−9 Hz).

  • Reaction Completion (TLC): The progression from the mono-nitro intermediate to the target dinitro compound is easily tracked via Thin Layer Chromatography (TLC). The dinitro target exhibits a significantly lower Rf​ value compared to the mono-nitro species due to the increased dipole moment imparted by the second nitro group.

References

  • Demirak, K., et al. "Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of dye-sensitized solar cells." Turkish Journal of Chemistry, 2017. URL:[Link]

  • Baker, M. V., et al. "Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior." Curtin University Institutional Repository, 2009. URL: [Link]

  • Zhao, J., et al. "Synthesis and characterization of novel polyimides derived from 4-phenyl-2,6-bis[3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides." Polymer Degradation and Stability, 2010. URL:[Link]

Sources

Comparative

The Impact of Alkoxy Chain Length on the Physicochemical Properties of Dinitrobenzene Derivatives: A Comparative Guide

As a Senior Application Scientist in materials chemistry, I frequently encounter a critical design challenge: how to precisely tune the thermal, mesomorphic, and photophysical properties of aromatic precursors without al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in materials chemistry, I frequently encounter a critical design challenge: how to precisely tune the thermal, mesomorphic, and photophysical properties of aromatic precursors without altering their core electronic structure. For dinitrobenzene derivatives—essential building blocks for discotic liquid crystals, supramolecular halogen-bonded assemblies, and electro-optic materials—the answer lies in the peripheral alkoxy chains.

This guide provides a comprehensive comparative analysis of how varying the alkoxy chain length ( −O−Cn​H2n+1​ ) dictates molecular packing, phase transitions, and intermolecular interactions. By understanding the causality behind these structural modifications, researchers can predictably engineer materials ranging from highly ordered smectic liquid crystals to dynamic, aggregation-induced emission (AIE) sensors.

Mechanistic Foundation: Why Chain Length Matters

The addition of alkoxy chains to a rigid, electron-deficient dinitrobenzene core creates a classic amphiphilic-like dichotomy within the molecule. The core drives π−π stacking and dipole-dipole interactions, while the flexible alkoxy tails introduce entropic disorder and steric bulk.

Microsegregation and Steric Volume

As the alkoxy chain lengthens (increasing n ), the volume fraction of the aliphatic periphery increases relative to the aromatic core. This dimensional mismatch forces the molecules to undergo nanoscale microsegregation . The rigid cores aggregate to maximize orbital overlap, while the molten aliphatic chains fill the surrounding voids. Consequently, short chains ( n<8 ) typically yield highly crystalline or simple nematic phases, whereas longer chains ( n≥8 ) provide sufficient steric hindrance to induce layered (smectic) or columnar mesophases[1].

The Odd-Even Effect in Halogen Bonding

In supramolecular chemistry, dinitrobenzene derivatives often act as halogen bond acceptors (e.g., interacting with iodobenzenes). The parity (odd vs. even number of carbon atoms) of the alkoxy chain significantly impacts the solid-state packing. Because the terminal methyl group adopts different spatial orientations depending on whether the chain is odd or even, it directly influences the density of the crystal lattice. Assemblies with odd-numbered chains often display enantiotropic phase behavior and distinct fluorescence profiles compared to their even-numbered counterparts[2].

G Core Dinitrobenzene Core + Alkoxy Chains Short Short Chains (n < 8) Core->Short Low Steric Volume Med Medium Chains (n = 8 - 10) Core->Med Balanced Ratio Long Long Chains (n > 10) Core->Long High Flexibility Nem Nematic Phase Rigid Packing Short->Nem Smec Smectic Phase Odd-Even Effects Med->Smec Col Columnar Phase Microsegregation Long->Col

Logical relationship between alkoxy chain length and resulting mesomorphic phases.

Comparative Data: Chain Length vs. Material Properties

To objectively compare the performance of different alkoxy chain lengths, we analyze the thermal properties of 1,2-bisalkoxy-4,5-dinitrobenzene precursors and their subsequent supramolecular assemblies.

As demonstrated in the data below, increasing the chain length generally decreases the melting point due to the higher entropy of the flexible tails disrupting the crystalline lattice. Furthermore, chain elongation at specific arms of the molecule is required to broaden the temperature range of smectic phases[3].

Table 1: Thermal Properties of 1,2-Bisalkoxy-4,5-dinitrobenzene Precursors

Data synthesized from variable-temperature XRD and DSC analyses[1].

CompoundAlkoxy Chain ( n )Melting Point (°C)Yield (%)Primary Mesophase Behavior (in derived assemblies)
1a Hexyl ( n=6 )> 100 °CN/AHighly crystalline; narrow or absent mesophase.
1b Octyl ( n=8 )90 - 91 °C63%Emergence of nematic/smectic phases; strong odd-even effects.
1c Decyl ( n=10 )85 - 87 °C68%Broad smectic phases; optimal for AIE sensor applications.
1d Dodecyl ( n=12 )81 - 82 °C72%Disordered liquid-like organization; columnar mesophases.

Key Takeaway: If your goal is to synthesize a room-temperature liquid crystal or a highly fluid mesogen, prioritizing longer chains ( n≥10 ) is essential to depress the melting point. Conversely, for rigid supramolecular synthons, n=8 offers an optimal balance of structural integrity and mesomorphic potential.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the synthesis and characterization of these derivatives must follow a self-validating system. The following protocol details the synthesis of 1,2-bisalkoxy-4,5-dinitrobenzene, incorporating critical causality checks at each step.

Protocol A: Synthesis of 1,2-Bisalkoxy-4,5-dinitrobenzene

Objective: Achieve selective di-nitration of 1,2-bisalkoxybenzene without oxidizing the sensitive alkoxy chains.

  • Initial Solvation: Dissolve 10 g of the chosen 1,2-bisalkoxybenzene in a solvent matrix of dichloromethane (DCM, 50 mL) and glacial acetic acid (50 mL).

    • Causality Check: Acetic acid acts as both a co-solvent and a mild proton source to stabilize the nitronium ion intermediate.

  • First Nitration (Mono-substitution): Cool the flask to 0 °C using an ice bath. Slowly add 30 mL of 65% nitric acid dropwise. Allow the reaction to warm to room temperature and stir for 1 hour.

    • Validation: TLC (Hexane:Ethyl Acetate) should show the complete disappearance of the starting material and the appearance of a single new spot (mono-nitro intermediate).

  • Second Nitration (Di-substitution): Recool the mixture to 0 °C. Add 15 mL of 100% fuming nitric acid .

    • Causality Check: The first nitro group strongly deactivates the benzene ring via electron withdrawal. Therefore, standard 65% nitric acid is insufficiently electrophilic to drive the second substitution; fuming nitric acid is mandatory[1].

  • Workup and Purification: Pour the mixture over crushed ice to precipitate the product. Extract with DCM, wash with saturated NaHCO3​ to neutralize residual acid, and dry over MgSO4​ . Recrystallize from ethanol to yield a yellow solid.

  • Structural Validation: Run 1H NMR ( CDCl3​ ). A successful di-nitration at the 4,5 positions will yield a highly symmetrical molecule, confirmed by a single sharp aromatic proton singlet at ~7.29 ppm and a distinct alkoxy triplet at ~4.10 ppm[1].

Protocol B: Phase Characterization (DSC & POM)
  • Sample Preparation: Sandwich 1-2 mg of the purified dinitrobenzene derivative between a glass slide and a coverslip.

  • Polarized Optical Microscopy (POM): Place the slide on a temperature-controlled hot stage. Heat the sample at 10 °C/min until it transitions to the isotropic liquid phase (clearing point).

  • Cooling Cycle Observation: Cool the sample at 5 °C/min.

    • Validation: Observe the optical textures under crossed polarizers. A "schlieren" or thread-like texture confirms a nematic phase, whereas a "focal-conic" or fan-shaped texture definitively identifies a smectic (layered) phase[2].

  • Differential Scanning Calorimetry (DSC) Correlation: Run a parallel DSC scan. The transition temperatures observed visually via POM must perfectly align with the endothermic/exothermic peaks on the DSC thermogram. The enthalpy ( ΔH ) of the peak will confirm the degree of order (e.g., small enthalpies indicate transitions between highly disordered liquid-like states).

Workflow Step1 1. Nitration (HNO3 / AcOH) Step2 2. Intermediate (Dinitroalkoxybenzene) Step1->Step2 Yield & Purity (1H NMR) Step3 3. Phase Analysis (DSC & POM) Step2->Step3 Thermal Cycling Step4 4. Structural Validation (Variable-Temp XRD) Step3->Step4 Phase ID

Step-by-step workflow for the synthesis and characterization of dinitrobenzene derivatives.

Conclusion

The selection of alkoxy chain length in dinitrobenzene derivatives is not merely a trivial synthetic choice; it is the primary tuning dial for a material's macroscopic properties. Short chains ( n<8 ) favor rigid, crystalline networks, while extending the chains into the n=8−12 regime unlocks rich mesomorphic behavior, including nematic, smectic, and columnar phases. By adhering to the rigorous synthesis and self-validating characterization protocols outlined above, researchers can reliably exploit these structure-property relationships for advanced materials development.

References
  • In Situ Synthesis of Hexakis(alkoxy)diquinoxalino[2,3-a:2',3'-c]phenazines: Mesogenic Phase Transition of the Electron-Deficient Discotic Compounds.
  • Tuning the solid-state emission of liquid crystalline nitro-cyanostilbene by halogen bonding.Beilstein Journal of Organic Chemistry - NIH.
  • Influences of Central Units and Terminal Chains on the Banana-Shaped Liquid Crystals.MDPI.

Sources

Safety & Regulatory Compliance

Safety

1,2-Dibutoxy-4,5-dinitrobenzene proper disposal procedures

Comprehensive Guide to the Safe Handling and Disposal of 1,2-Dibutoxy-4,5-dinitrobenzene in Professional Laboratories As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is just as...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Guide to the Safe Handling and Disposal of 1,2-Dibutoxy-4,5-dinitrobenzene in Professional Laboratories

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is just as critical as the synthesis itself. 1,2-Dibutoxy-4,5-dinitrobenzene is a heavily utilized intermediate in the development of advanced materials, including push-pull dyes for dye-sensitized solar cells (DSSCs)[1], novel polyimides[2], and azolium-linked cyclophanes[3].

Because its synthesis typically involves harsh nitration conditions (e.g., fuming nitric acid, dichloromethane, and acetic acid)[1], the resulting waste streams present complex physicochemical hazards. This guide outlines the authoritative, step-by-step operational and disposal plans required for managing this nitroaromatic compound in a professional research environment.

Hazard Profiling and Mechanistic Causality

To design an effective disposal protocol, we must first understand the molecular behavior of the waste. 1,2-Dibutoxy-4,5-dinitrobenzene contains two strongly electron-withdrawing nitro groups on an electron-rich dialkoxybenzene scaffold.

  • Energetic Potential: While the bulky butoxy chains provide steric hindrance and increase the molecular weight (reducing the overall explosive power compared to simpler nitroaromatics like TNT), dinitro compounds inherently possess thermal instability. Subjecting this waste to high heat, friction, or shock, especially if allowed to dry out and crystallize in waste container threads, poses a deflagration risk.

  • Chemical Incompatibility: The electron-deficient aromatic ring is susceptible to nucleophilic attack, and the nitro groups can undergo highly exothermic reduction reactions. Therefore, this compound must be strictly segregated from reducing agents (e.g., hydrazine hydrate, Pd/C), which are ironically the exact reagents used in the subsequent step of its synthetic pathway to create diamines[2][3].

  • Environmental Toxicity: Nitroaromatics are generally recalcitrant in the environment, exhibiting high aquatic toxicity and potential mutagenicity. Sink disposal or evaporation in a fume hood is strictly prohibited.

Waste Segregation Matrix

Quantitative and categorical tracking of waste streams prevents dangerous cross-contamination. Below is the compatibility matrix for 1,2-Dibutoxy-4,5-dinitrobenzene waste streams.

Waste Stream TypeTypical Matrix ComponentsPrimary HazardAuthorized Disposal RouteIncompatible Materials (DO NOT MIX)
Halogenated Liquid Dichloromethane (DCM), unreacted organics[1]Toxicity, VolatilityHalogenated Organic WasteAlkali metals, strong bases, aluminum powder
Aqueous/Acidic Liquid Acetic acid, residual HNO3​ [1]Corrosivity, OxidationAcidic Aqueous Waste (Requires neutralization prior to EHS pickup)Organic solvents, cyanides, sulfides
Solid Waste Contaminated silica gel, filter paper, PPEContact ToxicitySolid Hazardous WasteStrong oxidizers, reducing agents
Mother Liquor (Reduction) Ethanol, unreacted nitro compound, trace Pd/C[3]Fire hazard, Exothermic reductionNon-Halogenated Organic WasteOxidizers, concentrated acids

Step-by-Step Disposal Methodology

The following protocol establishes a self-validating system where each step verifies the safety of the next. Note: This protocol assumes operation within a professionally equipped laboratory with an active Environmental Health and Safety (EHS) department.

Phase 1: Point-of-Generation Collection
  • Quenching and Neutralization: If the waste originates directly from the nitration reaction[1], ensure the acidic matrix (acetic/nitric acid) is carefully quenched over ice and neutralized to pH 6-8 before transferring to a waste carboy. Causality: Neutralization prevents the generation of nitrogen oxide ( NOx​ ) gases inside sealed waste containers, which could lead to catastrophic overpressurization.

  • Solvent Segregation: Separate the organic phase (typically DCM) from the aqueous phase.

    • Transfer the DCM layer containing residual 1,2-Dibutoxy-4,5-dinitrobenzene to a designated Halogenated Organic Waste container.

    • Transfer the neutralized aqueous layer to an Aqueous Waste container.

  • Filtration Debris: Place any contaminated filter paper, silica gel from column chromatography, or disposable spatulas into a puncture-resistant, EHS-approved Solid Hazardous Waste bin lined with a polyethylene bag.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Container Specifications: Use high-density polyethylene (HDPE) or glass containers. Do not use metal cans, as trace acids or nitroaromatics can react with metal over time.

  • Thread Maintenance: Critical Step. Before sealing the waste container, wipe the threads of the bottle and the cap with a solvent-dampened cloth (e.g., acetone). Causality: Nitroaromatics can precipitate and crystallize in the threads. Friction from unscrewing a cap with crystallized nitro compounds can initiate a localized energetic reaction.

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "1,2-Dibutoxy-4,5-dinitrobenzene" and "Dichloromethane" with their exact percentages.

Phase 3: Institutional Transfer and Final Destruction
  • EHS Handoff: Do not attempt to chemically treat or destroy the pure compound yourself. Submit a waste pickup request to your institutional EHS department.

  • Final Destruction Mechanism: EHS will transport the waste to a commercial facility for High-Temperature Incineration . Causality: Incineration at temperatures exceeding 1000°C in a controlled rotary kiln ensures the complete cleavage of the stable aromatic ring and the conversion of nitro groups into nitrogen gas ( N2​ ) and carbon dioxide ( CO2​ ), preventing environmental contamination.

Disposal Workflow Visualization

The following diagram illustrates the logical decision tree for routing 1,2-Dibutoxy-4,5-dinitrobenzene waste streams safely to final destruction.

G Start Waste Generation: 1,2-Dibutoxy-4,5-dinitrobenzene Solid Solid Waste (Silica, PPE, Filters) Start->Solid Liquid Liquid Waste (Reaction Mother Liquor) Start->Liquid EHS EHS Transfer & High-Temp Incineration Solid->EHS CheckHalogen Halogenated Solvent? (e.g., DCM) Liquid->CheckHalogen Halogenated Halogenated Waste Stream CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No ThreadCheck Wipe Container Threads (Prevent Crystallization) Halogenated->ThreadCheck NonHalogenated->ThreadCheck ThreadCheck->EHS

Figure 1: Decision tree for the segregation and professional disposal of dinitrobenzene derivatives.

References

  • TÜBİTAK Academic Journals. (2017). Synthesis and photovoltaic characterization of triarylamine-substituted quinoxaline push-pull dyes to improve the performance of DSSCs. [Link]

  • ResearchGate. (2025). Synthesis and characterization of novel polyimides derived from 4-phenyl-2, 6-bis [3-(4-aminophenoxy)-phenyl]-pyridine diamine and aromatic dianhydrides. [Link]

  • Curtin University. Azolium-Linked Cyclophanes: Effects of structure, solvent and counter anions on solution conformation behavior.[Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 1,2-Dibutoxy-4,5-dinitrobenzene

As researchers and scientists in the field of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information fo...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in the field of drug development, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, immediate safety and logistical information for handling 1,2-Dibutoxy-4,5-dinitrobenzene. The procedural, step-by-step guidance herein is designed to answer specific operational questions, ensuring both personal safety and the integrity of your research.

Hazard Assessment: Understanding the Risks of Dinitroaromatic Compounds

  • High Acute Toxicity: Dinitrobenzene compounds are often very toxic if inhaled, swallowed, or in contact with skin.[2]

  • Target Organ Damage: These compounds can affect the blood, liver, cardiovascular system, and central nervous system.[4]

  • Skin and Eye Irritation: Direct contact can cause serious skin and eye irritation.[3][5]

  • Cumulative Effects: There is a danger of cumulative effects from repeated exposure.[2]

Therefore, a conservative approach to personal protective equipment (PPE) is not just recommended, but essential. We must assume that 1,2-Dibutoxy-4,5-dinitrobenzene poses similar risks and handle it with the utmost care.

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE is your primary defense against the hazards of 1,2-Dibutoxy-4,5-dinitrobenzene. The following is a comprehensive protocol for the selection and use of appropriate PPE.

Respiratory Protection

Given the potential for this compound to be harmful if inhaled, all handling of 1,2-Dibutoxy-4,5-dinitrobenzene as a solid or in a solution that could produce aerosols or vapors must be conducted in a certified chemical fume hood.[2] If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]

Eye and Face Protection

Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to prevent eye contact.[1] Due to the severe irritation potential, a face shield should be worn in addition to goggles, especially when there is a risk of splashing.

Hand Protection

Wear chemical-impermeable gloves that have been inspected for integrity before use.[1] Nitrile gloves are a suitable choice for incidental contact, but for prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or rubber should be considered.[6] It is crucial to wash hands thoroughly after removing gloves.[1]

Body Protection

A flame-resistant lab coat, worn over personal clothing, is the minimum requirement. For procedures with a higher risk of splashing or contamination, a PVC apron and overalls should be worn.[7] All protective clothing should be removed before leaving the laboratory.[8]

Summary of Personal Protective Equipment
Protection Type Specific Recommendation Rationale
Respiratory Chemical Fume HoodTo prevent inhalation of dust or vapors.
NIOSH/MSHA or EN 149 approved respiratorFor situations with potential for exceeding exposure limits.[2]
Eye and Face Tightly fitting safety goggles with side-shieldsTo protect against eye irritation from dust or splashes.[1]
Face shieldAdditional protection for the face and neck from splashes.[6]
Hand Chemical-impermeable gloves (e.g., Nitrile for incidental contact)To prevent skin contact and absorption.[1]
Body Flame-resistant lab coatTo protect skin and personal clothing from contamination.[1]
PVC apron and overallsFor added protection during high-risk procedures.[7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational workflow is critical for minimizing risk. The following steps and diagram outline the safe handling of 1,2-Dibutoxy-4,5-dinitrobenzene.

Donning and Doffing PPE: A Critical Sequence

Donning Sequence:

  • Lab Coat/Apron: Put on your lab coat and any additional body protection.

  • Respirator (if required): Perform a fit check.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Gloves: Don gloves, ensuring they overlap the cuffs of your lab coat.

Doffing Sequence (to avoid cross-contamination):

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield and Goggles: Remove from the back of your head.

  • Lab Coat/Apron: Remove by turning it inside out.

  • Respirator (if worn): Remove last.

  • Hand Washing: Wash hands thoroughly with soap and water.[1]

Experimental Workflow

The following diagram illustrates the key stages of a safe experimental workflow for handling 1,2-Dibutoxy-4,5-dinitrobenzene.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area in Fume Hood gather_materials Gather All Necessary Materials and PPE prep_area->gather_materials 1. don_ppe Don Appropriate PPE gather_materials->don_ppe 2. weigh_handle Weigh and Handle Chemical Inside Fume Hood don_ppe->weigh_handle 3. perform_experiment Perform Experiment weigh_handle->perform_experiment 4. decontaminate_tools Decontaminate Tools and Glassware perform_experiment->decontaminate_tools 5. segregate_waste Segregate Chemical Waste decontaminate_tools->segregate_waste 6. doff_ppe Doff PPE Correctly segregate_waste->doff_ppe 7. dispose_waste Dispose of Waste in Labeled Containers doff_ppe->dispose_waste 8.

Safe Handling Workflow Diagram

Disposal Plan: Responsible Management of Hazardous Waste

Proper disposal is a critical final step in the safe handling of 1,2-Dibutoxy-4,5-dinitrobenzene and associated materials.

  • Chemical Waste: All waste containing 1,2-Dibutoxy-4,5-dinitrobenzene must be collected in a designated, labeled, and sealed hazardous waste container.[1] Never dispose of this chemical down the drain.[9] The waste should be handled by a licensed waste disposal company.[10][11]

  • Contaminated PPE: Disposable gloves and other contaminated items should be placed in a sealed bag and disposed of as hazardous waste.[2]

  • Empty Containers: Empty containers should be triple-rinsed (or equivalent) with a suitable solvent, and the rinsate collected as hazardous waste. The container can then be disposed of according to institutional guidelines.[1]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[1][8] Remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1] Seek immediate medical attention.

  • Spill: Evacuate the area and eliminate all ignition sources.[9] Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[9] Collect the material in a sealed container for disposal.[9]

Conclusion: A Culture of Safety

The safe handling of potent chemical compounds like 1,2-Dibutoxy-4,5-dinitrobenzene is foundational to successful and ethical research. By understanding the potential hazards, diligently using the correct PPE, and adhering to established operational and disposal protocols, you contribute to a robust culture of safety in your laboratory. Always consult your institution's specific safety guidelines and the most current safety data sheets.

References

  • Cole-Parmer. Material Safety Data Sheet - 1,2-Dinitrobenzene, 99%. [Link]

  • NextSDS. 1,2-bis(hexyloxy)-4,5-dinitrobenzene — Chemical Substance Information. [Link]

  • CDC. NIOSH Pocket Guide to Chemical Hazards - o-Dinitrobenzene. [Link]

  • PubChem. 1,3-Dinitrobenzene | C6H4(NO2)2 | CID 7452. [Link]

  • PubChem. 1,2-Dimethoxy-4,5-dinitrobenzene | C8H8N2O6. [Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

  • Showa Chemical. (2023, August 8). 安全データシート(SDS). [Link]

  • National Center for Biotechnology Information. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Universitat Autònoma de Barcelona. SAFETY STANDARDS IN RESEARCH LABORATORIES. [Link]

  • American Chemical Society. (2017, March 6). Safety in Academic Chemistry Laboratories. [Link]

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